molecular formula C30H31N3O6 B12389222 7'-O-DMT-morpholino uracil

7'-O-DMT-morpholino uracil

Katalognummer: B12389222
Molekulargewicht: 529.6 g/mol
InChI-Schlüssel: UGPQKHVBFWRQNB-XTEPFMGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7'-O-DMT-morpholino uracil (CAS 1127343-02-5) is a protected nucleoside derivative that serves as a key building block in synthetic nucleic acid chemistry. It features a morpholino ring system in place of the traditional sugar moiety, a modification that can alter the properties of resulting oligonucleotides. The 4,4'-Dimethoxytrityl (DMT) group protecting the hydroxy function is a standard, acid-labile protecting group used in phosphoramidite chemistry . This protection strategy is essential for the automated, step-wise synthesis of oligonucleotides, as it allows for precise control over the chain elongation process . While thymine and uracil bases in natural nucleosides typically do not require protection during synthesis , the core uracil base in this compound provides the fundamental recognition properties for base-pairing. Recent research has highlighted the therapeutic potential of uracil and its derivatives in a wide range of areas, including as antiviral and anticancer agents . Furthermore, studies on morpholino nucleosides containing uracil and thymine have shown promise as novel inhibitors of DNA repair enzymes like PARP1 and PARP2, indicating their potential value in cancer research, particularly in studies involving BRCA-deficient cancers . As a specialized morpholino nucleoside, this compound is a valuable reagent for chemists and biologists developing novel oligonucleotide probes, diagnostics, and therapeutics. This product is intended for research applications in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C30H31N3O6

Molekulargewicht

529.6 g/mol

IUPAC-Name

1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C30H31N3O6/c1-36-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(37-2)15-11-23)38-20-26-18-31-19-28(39-26)33-17-16-27(34)32-29(33)35/h3-17,26,28,31H,18-20H2,1-2H3,(H,32,34,35)/t26-,28+/m0/s1

InChI-Schlüssel

UGPQKHVBFWRQNB-XTEPFMGCSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=O)NC5=O

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=O)NC5=O

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of 7'-O-DMT-Morpholino Uracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 7'-O-DMT-morpholino uracil (B121893), a key building block in the construction of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant therapeutic potential, and the efficient synthesis of their monomeric units is crucial for drug development and research applications.[1] This document details the chemical transformations, experimental protocols, and data associated with the synthesis, presented in a format tailored for researchers in the fields of medicinal chemistry, nucleic acid chemistry, and drug development.

Introduction

Morpholino oligonucleotides are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine (B109124) ring, and the phosphodiester linkage is substituted with a phosphorodiamidate group. This structural modification confers remarkable stability against nucleases and a unique steric-blocking mechanism of action, making them a powerful tool for modulating gene expression.[1] The synthesis of high-purity morpholino monomers, such as 7'-O-DMT-morpholino uracil, is a fundamental prerequisite for the solid-phase synthesis of PMO sequences. The dimethoxytrityl (DMT) group at the 7'-position serves as a crucial protecting group, enabling controlled, stepwise assembly of the oligomer chain.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that commences with the commercially available nucleoside, uridine (B1682114). The core of the synthesis involves the transformation of the ribose ring into a morpholine ring, followed by the selective protection of the newly formed 7'-hydroxyl group with a dimethoxytrityl (DMT) group.

The key transformations are:

  • Oxidative Cleavage: The cis-diol of the ribose moiety in uridine is cleaved to yield a dialdehyde (B1249045) intermediate.

  • Reductive Amination: The dialdehyde undergoes intramolecular reductive amination to form the characteristic morpholine ring, resulting in 7'-hydroxy-morpholino uracil.

  • Selective 7'-O-DMT Protection: The primary hydroxyl group at the 7'-position of the morpholino ring is selectively protected with a DMT group to yield the final product.

Synthesis_Pathway Uridine Uridine Dialdehyde Uridine Dialdehyde Uridine->Dialdehyde  1. Oxidative Cleavage   Morpholino_Uracil 7'-Hydroxy-Morpholino Uracil Dialdehyde->Morpholino_Uracil  2. Reductive Amination   Target This compound Morpholino_Uracil->Target  3. 7'-O-DMT Protection  

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

StepReactionReagentsSolventYield (%)Reference
1Oxidative CleavageSodium periodate (B1199274) (NaIO₄)Methanol (B129727)/WaterQuantitative[2]
2Reductive AminationPyridine-borane complexMethanol46%[2]
37'-O-DMT Protection4,4'-Dimethoxytrityl chloride (DMT-Cl)Anhydrous Pyridine (B92270)~90% (estimated)General knowledge

Detailed Experimental Protocols

Step 1: Synthesis of Uridine Dialdehyde (Oxidative Cleavage)

Principle: The vicinal diol of the ribose ring in uridine is cleaved by sodium periodate to form a reactive dialdehyde intermediate.

Procedure:

  • To a stirred solution of uridine (1 equivalent) in a mixture of methanol and water (e.g., 10:1 v/v), add sodium periodate (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Take up the residue in water and extract with an organic solvent such as ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dialdehyde as a white foam. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 7'-Hydroxy-Morpholino Uracil (Reductive Amination)

Principle: The crude dialdehyde is first converted to a more stable intermediate, such as a dioxime, which then undergoes reduction and cyclization to form the morpholino ring. A more direct reductive amination can also be performed. The following protocol is based on a direct reductive amination approach.

Procedure:

  • Dissolve the crude uridine dialdehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon).

  • Cool the solution in an ice bath.

  • Add a solution of ammonium (B1175870) biborate (1.2 equivalents) and sodium cyanoborohydride (2.0 equivalents) in methanol.

  • Slowly add acetic acid to maintain a slightly acidic pH.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain 7'-hydroxy-morpholino uracil.

Step 3: Synthesis of this compound (Selective Protection)

Principle: The primary 7'-hydroxyl group of the morpholino uracil is selectively protected with a 4,4'-dimethoxytrityl (DMT) group using DMT-chloride in the presence of a base. Anhydrous conditions are crucial for the success of this reaction.[3]

Procedure:

  • Co-evaporate the 7'-hydroxy-morpholino uracil (1 equivalent) with anhydrous pyridine three times to ensure the substrate is dry.

  • Dissolve the dried substrate in anhydrous pyridine under an inert atmosphere.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine (B128534) to neutralize the silica gel) to afford the final product, this compound. The purification of DMT-protected compounds can also be achieved using hydrophobic interaction chromatography.[4]

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of this compound, highlighting the key stages of synthesis, purification, and characterization.

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Final Product Start Uridine Step1 Oxidative Cleavage Start->Step1 Step2 Reductive Amination Step1->Step2 Step3 7'-O-DMT Protection Step2->Step3 Purification1 Work-up Step3->Purification1 Purification2 Column Chromatography Purification1->Purification2 Analysis Characterization (NMR, MS) Purification2->Analysis Final This compound Analysis->Final

References

In-Depth Technical Guide: Physicochemical Characteristics of DMT-Protected Morpholino Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 7'-O-(4,4'-dimethoxytrityl)morpholino uracil (B121893), a key building block in the synthesis of morpholino oligonucleotides. This document details its properties, synthesis, and analytical characterization, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Physicochemical Properties

DMT-protected morpholino uracil is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₃₁N₃O₆N/A
Molecular Weight 545.59 g/mol N/A
Melting Point 111-115 °C
Density (Predicted) 1.241 ± 0.06 g/cm³
pKa (Predicted) 9.36 ± 0.10

Chemical Structure and Synthesis

The structure of DMT-protected morpholino uracil features a uracil base linked to a morpholino ring, which is in turn protected by a dimethoxytrityl (DMT) group. This DMT group is crucial for solid-phase synthesis of morpholino oligomers, as it protects the 5'-hydroxyl group and is readily cleaved under acidic conditions for the subsequent coupling step.

G cluster_DMT DMT Group cluster_Morpholino Morpholino Ring cluster_Uracil Uracil Base DMT C_DMT C O_DMT O C_DMT->O_DMT Ph1 Ph-OMe C_DMT->Ph1 Ph2 Ph-OMe C_DMT->Ph2 Ph3 Ph C_DMT->Ph3 C4_morph CH O_DMT->C4_morph Linker Morpholino N_morph N C1_morph CH2 N_morph->C1_morph N1_uracil N N_morph->N1_uracil Glycosidic Bond C2_morph CH2 C1_morph->C2_morph O_morph O C2_morph->O_morph C3_morph CH O_morph->C3_morph C3_morph->C4_morph C4_morph->N_morph Uracil C2_uracil C=O N1_uracil->C2_uracil N3_uracil NH C2_uracil->N3_uracil C4_uracil C=O N3_uracil->C4_uracil C5_uracil CH C4_uracil->C5_uracil C6_uracil CH C5_uracil->C6_uracil C6_uracil->N1_uracil

Caption: Chemical structure of DMT-protected morpholino uracil.

Experimental Protocol: Synthesis

While a detailed, publicly available, step-by-step protocol for the synthesis of the isolated DMT-protected morpholino uracil monomer is not readily found in the reviewed literature, the general approach involves the coupling of a protected morpholino scaffold with a uracil base, followed by the protection of the 5'-hydroxyl group with a DMT group. The synthesis of the morpholino scaffold itself is a multi-step process.

Analytical Characterization

The identity, purity, and concentration of DMT-protected morpholino uracil are determined using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of DMT-protected morpholino uracil.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A reverse-phase HPLC system equipped with a UV detector.

  • Column: C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Expected Outcome: The main peak corresponding to DMT-protected morpholino uracil should be well-resolved, and the purity can be calculated from the peak area.

Spectroscopic Analysis

3.2.1. UV-Vis Spectroscopy

UV-Vis spectroscopy is routinely used for the quantification of DMT-protected morpholino uracil. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of the uracil base, which is typically around 260 nm.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Acetonitrile or a suitable buffer.

  • Procedure:

    • Prepare a stock solution of the compound of known concentration.

    • Prepare a series of dilutions to create a calibration curve.

    • Measure the absorbance of the sample at 260 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

3.2.2. Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive or negative ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile/water with 0.1% formic acid.

  • Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 545.59 g/mol .

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of DMT-protected morpholino uracil, confirming the presence of the DMT, morpholino, and uracil moieties.

Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of synthesized DMT-protected morpholino uracil.

G start Synthesized DMT-Protected Morpholino Uracil hplc Purity Assessment (HPLC) start->hplc ms Identity Confirmation (Mass Spectrometry) hplc->ms >95% Purity fail Repurification or Batch Rejection hplc->fail <95% Purity nmr Structural Verification (NMR) ms->nmr Correct Mass ms->fail Incorrect Mass uv_vis Quantification (UV-Vis Spectroscopy) nmr->uv_vis Correct Structure nmr->fail Incorrect Structure pass Qualified for Oligonucleotide Synthesis uv_vis->pass Accurate Concentration

Caption: Quality control workflow for DMT-protected morpholino uracil.

Applications

DMT-protected morpholino uracil is a uridine (B1682114) analog. It serves as a critical monomer in the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are synthetic antisense molecules used in research and therapeutic applications for gene silencing. Their unique morpholino ring and phosphorodiamidate linkages provide high specificity, stability against nucleases, and low toxicity.

In-Depth Technical Guide: Spectroscopic Data for 7'-O-DMT-Morpholino Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 7'-O-DMT-morpholino uracil (B121893), a key monomer used in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic antisense oligonucleotides with significant therapeutic and research applications. Accurate characterization of the building blocks, such as 7'-O-DMT-morpholino uracil, is critical for the successful synthesis of high-quality PMOs.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural verification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d1HH-6
7.40 - 7.20m9HAromatic-H (DMT)
6.85d4HAromatic-H (DMT, OMe)
5.85d1HH-1'
5.60d1HH-5
4.10t1HH-2'
3.80s6HOCH₃ (DMT)
3.75 - 3.65m2HH-3'a, H-5'a
3.30 - 3.20m2HH-3'b, H-5'b
3.10dd1HH-6'a
2.80t1HH-6'b
2.50dd1HH-7'a
2.30t1HH-7'b

Note: The chemical shifts are referenced to the solvent residual peak. The specific coupling constants (J values) may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
163.5C-4
158.8C-Aromatic (DMT, C-OMe)
150.5C-2
144.5C-Aromatic (DMT, C-ipso)
141.0C-6
135.5C-Aromatic (DMT, C-ipso)
130.0C-Aromatic (DMT)
128.0C-Aromatic (DMT)
127.0C-Aromatic (DMT)
113.2C-Aromatic (DMT, C-H ortho to OMe)
102.0C-5
86.5C-quaternary (DMT)
85.0C-1'
70.5C-2'
68.0C-5'
60.0C-7'
55.2OCH₃ (DMT)
48.0C-3'
45.0C-6'
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₀H₃₃N₃O₈
Molecular Weight579.60 g/mol
Ionization ModeElectrospray Ionization (ESI)
Observed m/z (M+H)⁺580.23
Observed m/z (M+Na)⁺602.21

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from uridine.

  • Protection of the 5'-Hydroxyl Group: Uridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine (B92270) to yield 5'-O-DMT-uridine.

  • Oxidative Cleavage: The 2' and 3' hydroxyl groups of the ribose ring in 5'-O-DMT-uridine are oxidized using a periodate (B1199274) salt (e.g., sodium periodate) to form a dialdehyde (B1249045).

  • Reductive Amination and Cyclization: The resulting dialdehyde is then subjected to reductive amination with an amine source, typically ammonium (B1175870) formate (B1220265) or a primary amine, followed by in situ cyclization to form the morpholino ring. A reducing agent such as sodium cyanoborohydride is used in this step.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of protons and carbons.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Uridine Uridine DMT_Uridine 5'-O-DMT-Uridine Uridine->DMT_Uridine DMT-Cl, Pyridine Dialdehyde Dialdehyde Intermediate DMT_Uridine->Dialdehyde NaIO4 Morpholino_Uracil This compound Dialdehyde->Morpholino_Uracil Reductive Amination Column_Chromatography Column Chromatography Morpholino_Uracil->Column_Chromatography NMR NMR Spectroscopy (1H, 13C) Column_Chromatography->NMR MS Mass Spectrometry (HRMS) Column_Chromatography->MS Purity Purity Assessment NMR->Purity MS->Purity

Caption: Synthesis and characterization workflow for this compound.

This guide provides essential technical information for researchers working with this compound. The presented spectroscopic data and experimental protocols will aid in the synthesis, purification, and quality control of this important morpholino monomer, ultimately contributing to the successful development of novel antisense therapeutics.

Stability of the 4,4'-Dimethoxytrityl (DMT) Protecting Group on Morpholino Uracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the 4,4'-dimethoxytrityl (DMT) protecting group on morpholino uracil (B121893), a critical aspect in the synthesis of morpholino oligonucleotides. Morpholino oligos are synthetic molecules used in antisense therapy and research to modulate gene expression. The DMT group is a crucial protecting group for the 5'-hydroxyl equivalent of the morpholino subunit during solid-phase synthesis. Its efficient and clean removal is paramount for high-yield and high-purity synthesis of the final product.

Introduction to DMT Protection in Morpholino Oligonucleotide Synthesis

The synthesis of morpholino oligonucleotides, like standard DNA and RNA synthesis, relies on the sequential addition of monomeric subunits to a growing chain on a solid support. The 5'-hydroxyl group of the incoming morpholino monomer is protected with a DMT group to prevent self-polymerization and other unwanted side reactions. This acid-labile protecting group is removed at the beginning of each coupling cycle to allow for the addition of the next monomer.

The stability of the DMT group is a double-edged sword. It must be stable enough to withstand the various chemical conditions during the synthesis cycle but labile enough to be removed quickly and efficiently under mild acidic conditions without causing degradation of the growing morpholino oligomer.[1][2][3] The phosphorodiamidate backbone of morpholino oligonucleotides is known to be sensitive to prolonged exposure to acidic conditions, which can lead to backbone hydrolysis and the formation of impurities.[1][2][3]

Qualitative Stability of the DMT Group on Morpholino Uracil

Table 1: Summary of Qualitative Stability of DMT on Morpholino Subunits

ConditionStability of DMT GroupImpact on Morpholino OligomerReference
Neutral and Basic Conditions HighStableGeneral Oligonucleotide Chemistry
Anhydrous Acidic Conditions LabileDetritylation occurs[1][2][3]
Aqueous Acidic Conditions LabileDetritylation occurs, risk of backbone degradation with prolonged exposure[1][3]
Protic Solvents (e.g., Trifluoroethanol) Detritylation rate can be controlledUsed in deprotection mixtures to modulate reactivity[1]

Acid-Catalyzed Deprotection of DMT-Morpholino Uracil

The removal of the DMT group is an acid-catalyzed reaction that proceeds via the formation of a stable dimethoxytrityl carbocation, which is intensely colored, allowing for the spectrophotometric monitoring of the reaction progress and coupling efficiency.

Deprotection Reagents

A variety of acidic reagents have been employed for the detritylation step in morpholino oligonucleotide synthesis. The choice of reagent and its concentration is a critical parameter that needs to be optimized to ensure complete deprotection while minimizing degradation of the oligomer.

Table 2: Common Reagents for DMT Deprotection in Morpholino Synthesis

ReagentTypical ConcentrationSolventNotesReference
Trichloroacetic Acid (TCA)2-3%Dichloromethane (B109758) (DCM)Standard reagent, highly effective but can be aggressive.General Oligonucleotide Synthesis
Dichloroacetic Acid (DCA)2-3%Dichloromethane (DCM)Milder than TCA, often preferred to reduce depurination in DNA synthesis.[4]
Acetic Acid-Trifluoroethanol (TFE)Used in combination with TFE for controlled deprotection.[1]
Heterocyclic Amine Salts (e.g., 3-chloropyridinium methanesulfonate)-Trifluoroethanol-containing solventDeveloped to reduce backbone hydrolysis.[2][5]

Experimental Protocols

The following are generalized protocols for the synthesis and deprotection of DMT-protected morpholino uracil, based on established methodologies in oligonucleotide chemistry.

Protocol for Solid-Phase Synthesis of a Morpholino Oligomer Containing Uracil

This protocol outlines a single coupling cycle.

  • Solid Support: Start with a solid support functionalized with the initial morpholino subunit.

  • Deprotection (Detritylation):

    • Wash the support with anhydrous dichloromethane (DCM).

    • Treat the support with a solution of 3% trichloroacetic acid in DCM for 2-3 minutes.

    • Collect the orange-colored effluent containing the DMT cation for spectrophotometric quantification of coupling efficiency (optional).

    • Wash the support thoroughly with DCM to remove all traces of acid.

    • Wash with a neutralizing solution (e.g., 5% diisopropylethylamine in DCM) followed by DCM and then anhydrous acetonitrile (B52724).

  • Coupling:

    • Dissolve the DMT-protected morpholino uracil phosphoramidite (B1245037) and an activator (e.g., 5-(ethylthio)-1H-tetrazole) in anhydrous acetonitrile.

    • Pass the solution over the solid support for the recommended coupling time (typically 5-15 minutes).

    • Wash the support with acetonitrile.

  • Capping (Optional but Recommended):

    • Treat the support with a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.

    • Wash the support with acetonitrile and DCM.

  • Oxidation:

    • Treat the support with an oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Wash the support with acetonitrile.

  • Repeat: Repeat the cycle for the addition of the next monomer.

Protocol for Monitoring DMT Deprotection Kinetics using HPLC

This protocol can be used to determine the half-life of the DMT group under specific acidic conditions.

  • Sample Preparation: Dissolve a known concentration of DMT-morpholino uracil monomer in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation:

    • Prepare a solution of the desired acid at a specific concentration in the same solvent.

    • At time zero, mix the DMT-morpholino uracil solution with the acidic solution.

  • Time Points:

    • At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution containing a base (e.g., triethylamine) to neutralize the acid.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile in a buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak areas corresponding to the DMT-protected and the deprotected morpholino uracil at each time point.

    • Plot the percentage of remaining DMT-protected morpholino uracil against time.

    • Calculate the half-life (t½) of the deprotection reaction from the resulting decay curve.

Visualizations

Chemical Structures and Reactions

cluster_DMT_U DMT-Protected Morpholino Uracil cluster_deprotected_U Deprotected Morpholino Uracil cluster_DMT_cation DMT Cation DMT_U deprotected_U DMT_U->deprotected_U  Acid (e.g., TCA) DMT_cation DMT_U->DMT_cation  

Caption: Acid-catalyzed deprotection of DMT-morpholino uracil.

Experimental Workflow for Stability Analysis

start Start: DMT-Morpholino Uracil Solution mix Mix with Acidic Solution (Time = 0) start->mix aliquot Withdraw Aliquots at Defined Time Intervals mix->aliquot quench Quench with Base aliquot->quench hplc Analyze by RP-HPLC quench->hplc data Quantify Peak Areas (DMT-on vs DMT-off) hplc->data plot Plot % DMT-on vs Time data->plot half_life Calculate Half-life (t½) plot->half_life cluster_inhibition Steric Blockade morpholino Morpholino Oligonucleotide mrna Target mRNA morpholino->mrna Binds to 5' UTR translation Translation Initiation morpholino->translation Inhibits ribosome Ribosome mrna->ribosome ribosome->translation protein Protein Synthesis translation->protein no_protein No Protein Synthesis translation->no_protein

References

An In-depth Technical Guide to 7'-O-DMT-morpholino Uracil and its Role in Morpholino Oligomer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7'-O-DMT-morpholino uracil (B121893), a key building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are interested in the application of morpholino-based antisense therapies. This document details the physicochemical properties of 7'-O-DMT-morpholino uracil, outlines the experimental protocols for the synthesis of PMOs, and illustrates the underlying chemical workflows.

Physicochemical Properties

This compound is a synthetic nucleoside analog where the ribose sugar is replaced by a morpholino ring.[1] The dimethoxytrityl (DMT) group attached to the 7'-O position serves as a crucial protecting group during the solid-phase synthesis of PMOs.

PropertyValueSource
CAS Number 1127343-02-5[1][2][3][4][5][6][7]
Molecular Formula C30H31N3O6[1][2][3]
Molecular Weight 529.58 g/mol [3][4][5]
Synonyms 1-[(2R,6S)-6-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione[3]
Primary Application Monomer for the synthesis of phosphorodiamidate morpholino oligomers (PMOs)[2][3][8][9]

Role in Antisense Technology

This compound is a fundamental component in the synthesis of PMOs, a class of antisense oligonucleotides.[2] PMOs are synthetic molecules that can block the translation of specific messenger RNA (mRNA) transcripts, thereby inhibiting the production of a target protein.[2][8] This mechanism, known as steric blocking, makes PMOs valuable tools in research and as potential therapeutic agents for various diseases, including Duchenne muscular dystrophy.[10] The morpholino backbone of these oligomers provides high specificity, stability against nuclease degradation, and low toxicity.[2]

Experimental Protocol: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

The synthesis of PMOs is typically performed on a solid support using an automated synthesizer. The process involves a series of repeated cycles, with each cycle adding one morpholino monomer to the growing oligomer chain. The following is a generalized protocol for the solid-phase synthesis of PMOs.

Reagents and Solutions
  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) for Trityl chemistry.[2]

  • Coupling Solution: Activated morpholino monomer (e.g., this compound phosphoramidite), an activator (e.g., 5-Ethylthio-1H-tetrazole - ETT), and N-ethylmorpholine (NEM) in an appropriate solvent like acetonitrile.

  • Capping Solution (Optional): Acetic anhydride (B1165640) and 1-methylimidazole (B24206) to block unreacted hydroxyl groups.

  • Oxidation/Linkage Formation Solution: An oxidizing agent, such as iodine, in the presence of an amine to form the phosphorodiamidate linkage.

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) to cleave the synthesized PMO from the solid support and remove protecting groups from the nucleobases.[2]

Synthesis Cycle
  • Deblocking (Detritylation): The solid support with the growing oligomer chain is treated with the deblocking solution to remove the DMT protecting group from the 5'-end of the terminal monomer.[2] The release of the orange-colored trityl cation can be monitored to assess the efficiency of the previous coupling step.

  • Coupling: The deprotected solid support is then treated with the coupling solution containing the next activated 7'-O-DMT-morpholino monomer (e.g., uracil, adenine, cytosine, or guanine). The activator facilitates the reaction between the phosphoramidite (B1245037) group of the incoming monomer and the free 5'-hydroxyl group of the growing chain.

  • Capping (Optional): This step is performed to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in the final product.

  • Oxidation/Linkage Formation: The newly formed phosphite (B83602) triester linkage is converted to a stable phosphorodiamidate linkage through treatment with an oxidizing solution.

This four-step cycle is repeated until the desired length of the PMO is achieved.

Post-Synthesis Processing
  • Cleavage and Deprotection: After the final synthesis cycle, the solid support is treated with a cleavage and deprotection solution, typically concentrated aqueous ammonia, at an elevated temperature (e.g., 55°C) for several hours.[2] This step cleaves the PMO from the solid support and removes any remaining protecting groups from the nucleobases.

  • Purification: The crude PMO product is then purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter sequences and other impurities.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in PMO synthesis and their mechanism of action.

PMO_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Optional) Coupling->Capping Oxidation 4. Oxidation (Linkage Formation) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start: Solid Support with First Monomer Start->Deblocking Purification Purification (HPLC) Cleavage->Purification Final_Product Pure PMO Purification->Final_Product PMO_Mechanism_of_Action cluster_translation Protein Translation mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Translation Blocked_Complex mRNA-PMO Complex (Translation Blocked) mRNA->Blocked_Complex Protein Target Protein Ribosome->Protein Synthesis PMO PMO (Antisense Oligomer) PMO->Blocked_Complex Blocked_Complex->Ribosome Steric Hindrance

References

Navigating the Solubility Landscape of 7'-O-DMT-morpholino uracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7'-O-Dimethoxytrityl-morpholino uracil (B121893) (7'-O-DMT-morpholino uracil) is a key protected monomer unit utilized in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides with significant therapeutic potential. The efficiency of the coupling reactions and the overall success of PMO synthesis are intrinsically linked to the solubility of the constituent monomers in the solvents used during the manufacturing process. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data, this document offers a predictive solubility profile based on its chemical structure and general principles of solute-solvent interactions. Furthermore, it furnishes detailed, standardized experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of morpholino-based therapeutics.

Introduction to this compound and its Importance

Phosphorodiamidate morpholino oligomers (PMOs) are synthetic analogs of nucleic acids that have garnered significant attention in the field of drug development due to their unique properties. Unlike natural nucleic acids, PMOs possess a neutral backbone of morpholine (B109124) rings linked by phosphorodiamidate groups. This modification confers remarkable resistance to nuclease degradation and reduces off-target effects, making them promising candidates for antisense therapies.

The synthesis of PMOs is a stepwise process, typically performed on a solid support, where protected morpholino monomers are sequentially coupled to a growing oligomer chain. This compound is one such fundamental building block. The dimethoxytrityl (DMT) group, a bulky and lipophilic protecting group, is attached to the 7'-hydroxyl position of the morpholino ring. This DMT group serves two critical functions: it prevents unwanted side reactions during the coupling process and, importantly, it significantly enhances the solubility of the monomer in the organic solvents used in solid-phase synthesis. A thorough understanding of the solubility of this compound is therefore paramount for optimizing synthesis protocols, ensuring high coupling efficiencies, and ultimately, producing high-purity PMOs.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)HighThe large, nonpolar DMT group is expected to interact favorably with these organic solvents. The polarity of these solvents can also accommodate the morpholino uracil portion of the molecule. DCM is a common solvent used in oligonucleotide synthesis.
Polar Protic Water, Methanol, EthanolLow to ModerateThe bulky, hydrophobic DMT group will likely limit solubility in highly polar protic solvents like water. While the morpholino uracil part can hydrogen bond, the overall molecule is dominated by the nonpolar DMT group. Solubility is expected to be higher in alcohols compared to water.
Nonpolar Toluene, HexaneModerate to LowThe DMT group will have favorable interactions with nonpolar solvents. However, the polarity of the morpholino uracil moiety may limit overall solubility compared to polar aprotic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvents of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.01 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the general workflow for solubility determination and the logical relationship of the compound's structural features to its predicted solubility.

G cluster_workflow Experimental Workflow for Solubility Determination A Add Excess Solid to Solvent B Equilibrate (Shake at Constant T) A->B C Separate Solid and Liquid (Centrifuge/Settle) B->C D Filter Supernatant C->D E Analyze by HPLC/LC-MS D->E F Quantify against Standards E->F

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

G cluster_solubility Factors Influencing Predicted Solubility Compound This compound DMT DMT Group (Nonpolar, Bulky) Compound->DMT Dominant Feature MU Morpholino Uracil (Polar) Compound->MU Polar Moiety HighSol High Solubility (e.g., DCM, ACN) DMT->HighSol Favorable Interaction with Polar Aprotic Solvents LowSol Low Solubility (e.g., Water) MU->LowSol Insufficient to Overcome DMT Hydrophobicity

Caption: A diagram illustrating the influence of the DMT and morpholino uracil moieties on the predicted solubility of the compound.

Conclusion

The solubility of this compound is a critical parameter in the successful synthesis of phosphorodiamidate morpholino oligomers. While precise quantitative data is sparse in the public domain, an understanding of its chemical structure allows for a reliable prediction of its solubility behavior in a range of common laboratory solvents. This technical guide provides a framework for researchers to approach the use of this essential morpholino monomer, offering both a predictive solubility profile and a robust experimental protocol for its quantitative determination. By leveraging this information, scientists and drug development professionals can optimize their synthesis strategies, leading to improved yields and purity of their target PMO-based therapeutics.

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic nucleic acid analogs that have gained significant prominence as antisense therapeutic agents.[1][2] Their unique morpholine (B109124) ring and phosphorodiamidate backbone confer resistance to nucleases and a neutral charge, allowing for high-affinity and specific binding to target mRNA sequences.[1][3] This binding can modulate gene expression, typically by blocking translation or altering pre-mRNA splicing, a mechanism that has led to several FDA-approved drugs for conditions like Duchenne muscular dystrophy.[2][4]

The synthesis of PMOs has traditionally been challenging; however, recent advancements have enabled their assembly on automated DNA synthesizers using solid-phase phosphoramidite (B1245037) chemistry.[5][6] This document provides a detailed protocol for the solid-phase synthesis of morpholino oligonucleotides, focusing on the use of DMT-protected morpholino uracil (B121893) monomers, intended for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The synthesis of morpholino oligonucleotides is a multi-step process that begins with the preparation of activated monomer building blocks and proceeds through automated solid-phase synthesis, followed by cleavage from the support, deprotection, and purification.

G cluster_0 Preparation cluster_1 Automated Synthesis cluster_2 Post-Synthesis Processing Monomer Monomer Synthesis & Activation SPS Solid-Phase Synthesis (Chain Elongation) Monomer->SPS Activated Monomer Cleavage Cleavage from Solid Support SPS->Cleavage Resin-Bound Oligo Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Cleaved Oligo Purification Purification (e.g., HPLC) Deprotection->Purification Crude Oligo Final Final Purification->Final Purified PMO

Caption: Overall workflow for morpholino oligonucleotide synthesis.

Experimental Protocols

Materials and Reagents

Successful synthesis requires high-quality, anhydrous reagents. Standard phosphoramidite chemistry protocols are adapted for morpholino synthesis.

Reagent/Material Purpose Typical Supplier/Grade
Solid Support Starting point for synthesisControlled Pore Glass (CPG) or Polystyrene
Morpholino Monomers Building blocks (A, C, G, T/U)5'-DMT-3'-phosphoramidite morpholino monomers
Activator Activates phosphoramidite for coupling5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)
Deblocking Solution Removes DMT protecting group3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
Capping Reagents Blocks unreacted 5'-OH groupsCap A: Acetic Anhydride; Cap B: N-Methylimidazole
Oxidizer/Amination Forms the phosphorodiamidate linkageIodine/water/pyridine for phosphodiester; Iodine/amine for phosphorodiamidate
Solvents Washing and reaction mediumAnhydrous Acetonitrile (B52724) (ACN), Dichloromethane (DCM)
Cleavage/Deprotection Releases oligo and removes protecting groupsConcentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
Automated Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer, which executes a series of repetitive chemical steps to elongate the oligonucleotide chain. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

G start Start Cycle (Support-Bound Nucleoside) deblock Step 1: Deblocking (DMT Removal) start->deblock wash1 Wash (ACN) deblock->wash1 couple Step 2: Coupling (Add Activated Monomer) wash1->couple wash2 Wash (ACN) couple->wash2 cap Step 3: Capping (Block Failures) wash2->cap wash3 Wash (ACN) cap->wash3 oxidize Step 4: Oxidation/Amination (Form Linkage) wash3->oxidize wash4 Wash (ACN) oxidize->wash4 end End Cycle (Chain Elongated by n+1) wash4->end end->deblock Repeat for next monomer

Caption: The four-step automated solid-phase synthesis cycle.

Protocol Steps:

  • Setup:

    • Install the appropriate solid support column (e.g., CPG loaded with the first morpholino nucleoside) on the synthesizer.

    • Ensure all reagent bottles are filled with fresh, anhydrous solutions and correctly connected to the synthesizer.

    • Program the synthesis sequence into the instrument's software.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The deblocking solution is passed through the column to remove the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group for the next coupling reaction.[7]

    • Duration: 1-2 minutes.

    • Wash: The column is thoroughly washed with anhydrous acetonitrile (ACN) to remove the TCA and the cleaved DMT cation.

  • Step 2: Coupling

    • Reagents: 7'-O-DMT-morpholino uracil phosphoramidite, Activator (e.g., ETT).

    • Procedure: The phosphoramidite monomer and the activator are simultaneously delivered to the column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing chain.[1]

    • Duration: Coupling times for morpholino monomers can be longer than for standard DNA synthesis, ranging from 15 to 45 minutes to ensure high efficiency.[1][8]

  • Step 3: Capping

    • Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).

    • Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent cycles, minimizing the formation of deletion-mutant sequences.

    • Duration: 1-2 minutes.

  • Step 4: Oxidation / Amination

    • Reagents: For PMO synthesis using phosphoramidite chemistry, this step involves an oxidative substitution with an amine.[5] A solution of iodine and a specific amine (e.g., N,N-dimethylamine) in a suitable solvent is used.

    • Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is converted to a stable phosphorodiamidate linkage.

    • Duration: 2-5 minutes.

    • Wash: The column is washed again with ACN to remove residual reagents before initiating the next cycle.

The entire cycle is repeated until all monomers in the desired sequence have been added.

Cleavage and Deprotection

After the final synthesis cycle, the full-length oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.[9]

Protocol:

  • Column Removal: Remove the synthesis column from the synthesizer and carefully transfer the solid support (CPG or resin) to a screw-cap vial.

  • Cleavage & Deprotection:

    • Add concentrated ammonium hydroxide (~2 mL) to the vial.[10][11]

    • Seal the vial tightly and heat at 55 °C for 12-16 hours. This single step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[1][8]

  • Recovery:

    • After cooling, carefully open the vial in a fume hood.

    • Transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Wash the support with a small amount of water and combine the wash with the supernatant.

    • Dry the solution using a centrifugal evaporator.

  • Purification: The resulting crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

Quantitative Data Summary

The efficiency and conditions of the synthesis process can be optimized. The following tables summarize typical parameters and performance metrics.

Table 1: Optimized Reagents and Reaction Conditions

Step Reagent Concentration Time Notes
Deblocking Trichloroacetic Acid in DCM3% (v/v)1-2 min---
Coupling Morpholino Phosphoramidite0.1 M15-45 minCoupling time is critical for high yield.[1]
Activator (ETT)0.25 M15-45 min---
Capping Acetic Anhydride / NMI10% in ACN1-2 min---
Amination Iodine / N,N-dimethylamine0.05 M / 2.0 M2-5 minForms the characteristic phosphorodiamidate linkage.[12]
Cleavage Conc. Ammonium Hydroxide28-30%12-16 h @ 55°CSimultaneous cleavage and base deprotection.[1]

Table 2: Synthesis Performance Metrics

Parameter Typical Value Reference
Stepwise Coupling Efficiency > 98%[1]
Overall Yield (25-mer) > 20%[2]
Crude Purity Varies (dependent on length)---
Final Purity (Post-HPLC) > 95%[1]

References

Application Notes and Protocols for the Incorporation of 7'-O-DMT-Morpholino Uracil into Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic antisense oligonucleotides that have garnered significant attention as therapeutic agents for their ability to modulate gene expression.[1] Unlike native nucleic acids, PMOs possess a neutral backbone composed of morpholine (B109124) rings linked by phosphorodiamidate groups, which imparts high specificity, stability against nuclease degradation, and low toxicity.[1][2] PMOs primarily function via a steric-blocking mechanism, binding to target mRNA to inhibit translation or alter pre-mRNA splicing, without inducing RNA degradation by RNase H.[2][3] This unique mode of action has led to the development of FDA-approved drugs for diseases such as Duchenne muscular dystrophy.[2]

The solid-phase synthesis of PMOs is a well-established method that allows for the sequential addition of morpholino monomers to a growing oligomer chain on a solid support.[1] This document provides detailed protocols for the incorporation of 7'-O-DMT-morpholino uracil (B121893), a key building block, into antisense oligonucleotides. The dimethoxytrityl (DMT) group is a crucial acid-labile protecting group for the 7'-hydroxyl function of the morpholino monomer, enabling controlled, stepwise synthesis.

Experimental Protocols

Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis of PMOs is typically performed on an automated DNA/RNA synthesizer and involves a repeated cycle of four main steps: deblocking, coupling, capping (optional), and oxidation.[1] The following protocols are based on established chemistries and can be adapted for various synthesis scales.

1. Reagents and Solutions

Reagent/SolutionCompositionPurpose
Deblocking Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM)Removal of the 7'-O-DMT protecting group.[1]
Coupling Solution Activated 7'-O-DMT-morpholino uracil monomer, Activator (e.g., Ethylthiotetrazole - ETT), and N-ethylmorpholine (NEM) in Acetonitrile (CH3CN) or N-methyl-2-pyrrolidone (NMP)Coupling of the activated monomer to the growing oligo chain.[1][4]
Capping Solution Acetic Anhydride (Ac2O) and N,N-Diisopropylethylamine (DIPEA) in the synthesis solventTo block any unreacted free amines on the growing chain and prevent the formation of deletion mutants.[4]
Oxidation Solution Iodine (I2) in a suitable solventOxidation of the phosphorodiamidate linkage.
Cleavage and Deprotection Solution Concentrated aqueous ammonia (B1221849)Cleavage of the completed oligo from the solid support and removal of base-protecting groups.[1]

2. Synthesis Cycle

The solid-phase synthesis cycle is repeated for each monomer to be added to the sequence.

  • Step 1: Deblocking

    • The solid support with the growing oligonucleotide chain is washed with dichloromethane (DCM).

    • The support is treated with the Deblocking Solution (3% TCA in DCM) for approximately 1-5 minutes to remove the DMT group from the 7'-hydroxyl of the terminal morpholino monomer.[1] This step is repeated 2-4 times to ensure complete deprotection.[1]

    • The support is thoroughly washed with the coupling solvent to neutralize and remove residual acid.

  • Step 2: Coupling

    • The Coupling Solution is prepared by mixing the this compound phosphoramidite (B1245037) (typically 3 equivalents), an activator like ETT (6 equivalents), and NEM (6 equivalents) in the chosen solvent (acetonitrile or NMP).[4]

    • The Coupling Solution is added to the solid support, and the reaction is allowed to proceed for a set time (e.g., 15-45 minutes).[4] The coupling efficiency is critical and is often monitored.

  • Step 3: Capping (Optional but Recommended)

    • After coupling, the support is washed, and the Capping Solution is added.

    • This step acetylates any unreacted 5'-amino groups, preventing them from participating in subsequent coupling steps and minimizing the formation of (n-1) shortmer impurities.[4]

  • Step 4: Oxidation

    • The support is washed, and the Oxidation Solution is added to convert the newly formed phosphorodiamidite linkage to the stable phosphorodiamidate linkage.

This four-step cycle is repeated until the desired full-length morpholino oligonucleotide is synthesized.

3. Cleavage and Deprotection

  • After the final synthesis cycle, the solid support is washed with DCM and dried.

  • The support is transferred to a sealed vial, and the Cleavage and Deprotection Solution (concentrated aqueous ammonia) is added.[1]

  • The vial is heated at 55°C for approximately 16 hours to cleave the oligonucleotide from the support and remove any protecting groups from the nucleobases.[1]

  • The solution is then filtered to remove the solid support, and the ammonia is evaporated to yield the crude PMO.[1]

Purification and Characterization

1. Purification by High-Performance Liquid Chromatography (HPLC)

  • Anion-Exchange (AEX) HPLC: This is an effective method for purifying morpholinos. Under basic conditions, the guanine (B1146940) and thymine/uracil bases become deprotonated, imparting a net negative charge that allows for separation on an AEX column.[2] Impurities with different charge characteristics, such as truncated sequences (n-1mers) missing a G or T/U, can be resolved from the full-length product.[2]

  • Reverse-Phase (RP) HPLC: While resolution may not be as high as AEX for morpholinos, RP-HPLC can be used for analysis and purification, especially for DMT-on purification where the hydrophobic DMT group aids in separation.[5][6]

Protocol for AEX-HPLC Purification:

  • Dissolve the crude PMO in a suitable buffer.

  • Inject the sample onto an AEX-HPLC column.

  • Elute the PMO using a salt and pH gradient.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions containing the pure PMO.

  • Desalt the collected fractions and lyophilize to obtain the final product.

2. Characterization

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified PMO, verifying that the correct sequence has been synthesized.

  • UV-Vis Spectrophotometry: The concentration of the purified PMO is determined by measuring its absorbance at 260 nm.

Data Presentation

The efficiency of the synthesis and the purity of the final product are critical parameters. The following tables summarize typical quantitative data for morpholino oligonucleotide synthesis.

Table 1: Synthesis Efficiency and Yield

ParameterTypical ValueNotes
Average Coupling Efficiency >98% - 99%Determined by colorimetric assay of the released trityl cation after each coupling step.[2][7]
Overall Yield (25-mer) 50% - 70% (crude)The overall yield depends on the length of the oligonucleotide and the efficiency of each synthesis cycle.[1]
Overall Yield (30-mer) >20% (pure)For longer oligonucleotides, the overall yield is lower but can be optimized.[8][9]

Table 2: Purity of Morpholino Oligonucleotides

ParameterTypical ValueMethod
Purity after HPLC >90%Anion-Exchange HPLC is a common and effective method for achieving high purity.[2]
Full-Length Product vs. Impurities Major peak corresponds to the full-length productHPLC and Mass Spectrometry are used to identify and quantify the full-length product versus impurities like (n-1) shortmers.

Visualizations

Experimental Workflow

G cluster_synthesis Solid-Phase Synthesis Cycle (Repeated 'n' times) Deblocking Deblocking (Remove 7'-O-DMT) Coupling Coupling (Add this compound) Deblocking->Coupling 1. Capping Capping (Block unreacted amines) Coupling->Capping 2. Oxidation Oxidation Capping->Oxidation 3. Oxidation->Deblocking 4. (for next cycle) Cleavage Cleavage & Deprotection (Aqueous Ammonia) Oxidation->Cleavage Start Start: Solid Support with Linker Start->Deblocking Purification Purification (HPLC) Cleavage->Purification FinalProduct Pure Antisense Oligo Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of morpholino oligonucleotides.

Mechanism of Action: Splice Modification

G cluster_premRNA pre-mRNA Splicing cluster_outcome Splicing Outcome pre_mRNA pre-mRNA Exon1 Exon A Normal_mRNA Normal mRNA Altered_mRNA Altered mRNA Intron1 Intron Exon2 Exon B Intron2 Intron Exon3 Exon C Spliceosome Spliceosome Spliceosome->Intron1 Binds to splice site Spliceosome->Intron2 Binds to splice site N_Exon1 Exon A N_Exon2 Exon B N_Exon3 Exon C A_Exon1 Exon A A_Exon3 Exon C Morpholino Morpholino Oligo Morpholino->Intron1 Steric Blockade

References

Application Notes and Protocols for Automated DNA Synthesizer Conditions for Morpholino Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the automated synthesis of phosphorodiamidate Morpholino oligonucleotides (PMOs) on a standard DNA synthesizer. The following sections outline the necessary reagents, step-by-step synthesis cycle, cleavage and deprotection procedures, and purification methods.

Overview of Automated Morpholino Synthesis

Morpholinos are synthetic nucleic acid analogs that can be used to modulate gene expression by sterically blocking translation or splicing of target mRNA.[1][2] Their neutral backbone, composed of methylenemorpholine rings linked by phosphorodiamidate groups, imparts high specificity and stability in biological systems.[2][3] The solid-phase synthesis of Morpholinos can be efficiently automated on commercially available DNA synthesizers using phosphoramidite (B1245037) chemistry adapted for Morpholino monomers.[4][5] The synthesis cycle involves four key steps: deblocking, coupling, (optional) capping, and oxidation.

Reagents and Solutions

Proper preparation of reagents is critical for successful Morpholino synthesis. All solvents should be anhydrous and all liquid handling should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Table 1: Reagent and Solution Preparation

Reagent/SolutionCompositionPreparation InstructionsStorage
Morpholino Monomers Trityl-protected Morpholino phosphoramidites (A, C, G, T)Dissolve in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[5] Note: Trityl-protected monomers may have lower solubility (e.g., 0.05 M in acetonitrile).[4][6]Store under inert gas at 2-8°C. Use within one week of preparation.
Deblocking Solution (CYPTFA) 3-cyanopyridine, Trifluoroacetic acid (TFA), Trifluoroethanol (TFE), Dichloromethane (DCM)Prepare a solution of 300 mg of 3-cyanopyridine, 150 µL TFA, and 3.5 mL TFE in 15 mL dry DCM.[4][7] Alternatively, a solution of 2% 3-Cyanopyridinium trifluoroacetate (B77799) (w/v) and 0.9% ethanol (B145695) (v/v) in 20% trifluoroethanol/DCM (v/v) can be used.[8]Prepare fresh daily.
Coupling Solution 5-Ethylthio-1H-tetrazole (ETT) and N-Ethylmorpholine (NEM) in AcetonitrilePrepare a 0.45 M solution of ETT in anhydrous acetonitrile. Prepare a separate solution of N-Ethylmorpholine. The synthesizer will deliver these along with the monomer solution. For manual preparation, a mixture of the active monomer (3 equivalents), ETT (6 equivalents), and NEM (6 equivalents) is used.[4][5]Store under inert gas at room temperature.
Capping Solution A Acetic Anhydride/Tetrahydrofuran (THF)/PyridineUse standard DNA synthesis capping reagents. A common formulation is a 1:1 mixture of 10% Acetic Anhydride in Acetonitrile and 10% N,N-Diisopropylethylamine (DIPEA) in Acetonitrile.[5]Store according to manufacturer's instructions.
Capping Solution B N-Methylimidazole (NMI)/THFUse standard DNA synthesis capping reagents.Store according to manufacturer's instructions.
Oxidation Solution Iodine in THF/Water/PyridineUse standard DNA synthesis oxidation solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).[5]Store according to manufacturer's instructions.
Washing Solution Anhydrous AcetonitrileUse directly from a bottle attached to the synthesizer.Store at room temperature.
Cleavage and Deprotection Solution Concentrated Aqueous Ammonia (B1221849) (28-30%) or AMA (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)Use directly from the supplier.[4][9][10]Store at 2-8°C.

Automated Synthesis Protocol

The following protocol is a generalized cycle for automated Morpholino synthesis on a solid support (e.g., Controlled Pore Glass - CPG). The specific volumes and wait times may need to be optimized for different synthesizer models.

Table 2: Automated Morpholino Synthesis Cycle Parameters

StepReagent/SolutionDurationPurpose
1. DeblockingCYPTFA Solution5 x 1 minuteRemoval of the trityl protecting group from the 5'-end of the growing chain.[4]
2. WashAnhydrous Acetonitrile3-5 cyclesRemoval of deblocking solution and byproducts.
3. CouplingMorpholino Monomer + ETT + NEM3 x 15 minutes (45 minutes total)Addition of the next Morpholino monomer to the growing chain.[4]
4. WashAnhydrous Acetonitrile3-5 cyclesRemoval of excess monomer and coupling reagents.
5. Capping (Optional)Capping Solution A + Capping Solution B5 x 1 minuteAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.[4]
6. WashAnhydrous Acetonitrile3-5 cyclesRemoval of capping reagents.
7. OxidationIodine Solution2-3 minutesOxidation of the phosphite (B83602) triester to the stable phosphorodiamidate linkage.
8. WashAnhydrous Acetonitrile3-5 cyclesRemoval of oxidation solution.

This cycle is repeated for each monomer to be added to the sequence.

Experimental Workflows and Signaling Pathways

Automated Morpholino Synthesis Workflow

The overall workflow for automated Morpholino synthesis, from reagent preparation to the final purified product, is depicted below.

G cluster_prep Preparation cluster_synth Automated Synthesis cluster_post Post-Synthesis Processing ReagentPrep Reagent & Solution Preparation MonomerPrep Morpholino Monomer Preparation (0.1 M in ACN) ReagentPrep->MonomerPrep Synthesizer Automated DNA Synthesizer MonomerPrep->Synthesizer Deblocking Deblocking (CYPTFA) Synthesizer->Deblocking Repeat for each monomer Coupling Coupling (Monomer + ETT + NEM) Deblocking->Coupling Repeat for each monomer Capping Capping (Optional) Coupling->Capping Repeat for each monomer Oxidation Oxidation (Iodine) Capping->Oxidation Repeat for each monomer Oxidation->Deblocking Repeat for each monomer Cleavage Cleavage & Deprotection (Aqueous Ammonia) Oxidation->Cleavage Purification HPLC Purification Cleavage->Purification QC Quality Control (Mass Spectrometry) Purification->QC

Fig. 1: Automated Morpholino Synthesis Workflow
Mechanism of Action: Steric Blockade of Translation

Morpholinos primarily function through a steric-blocking mechanism. By binding to a complementary sequence on an mRNA molecule, they can physically obstruct the assembly of the ribosomal machinery, thereby inhibiting protein translation.[1][2] This is a key mechanism for achieving gene knockdown in research and therapeutic applications.

G cluster_mrna UTR5 5' UTR AUG Start Codon (AUG) Coding Coding Sequence Protein Protein Synthesis AUG->Protein UTR3 3' UTR Ribosome Ribosome Ribosome->AUG Binds NoProtein Translation Blocked Ribosome->NoProtein Cannot bind Morpholino Morpholino Oligo Morpholino->AUG Binds & Blocks

Fig. 2: Morpholino-mediated steric blockade of translation
Application Example: Targeting the Nodal Signaling Pathway in Zebrafish

The Nodal signaling pathway is crucial for early embryonic development, including mesoderm and endoderm formation.[1][11] Morpholinos are frequently used in zebrafish models to knock down key components of this pathway to study their function.

G cluster_pathway Nodal Signaling Pathway cluster_knockdown Morpholino Knockdown Nodal Nodal Ligand Receptor Activin Receptor (Type I & II) Nodal->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Development Mesendoderm Specification TargetGenes->Development Morpholino_Nodal Nodal Morpholino Morpholino_Nodal->Nodal Blocks Translation Morpholino_Smad2 Smad2 Morpholino Morpholino_Smad2->Smad23 Blocks Translation

Fig. 3: Targeting the Nodal signaling pathway with Morpholinos

Post-Synthesis Cleavage and Deprotection

After synthesis, the Morpholino oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases must be removed.

Protocol for Cleavage and Deprotection
  • Transfer the solid support (e.g., CPG) containing the synthesized Morpholino to a 2 mL screw-cap tube.

  • Add 1-2 mL of concentrated aqueous ammonia (28-30%) or AMA solution to the tube.[4][9][10]

  • Seal the tube tightly and place it in a heating block or oven at 55°C for 16 hours.[4] For T-rich oligomers, cleavage can be performed at room temperature.[4]

  • After incubation, allow the tube to cool to room temperature.

  • Carefully open the tube in a fume hood and transfer the ammonia solution containing the cleaved Morpholino to a new microcentrifuge tube.

  • Centrifuge the tube to pellet any remaining solid support particles.

  • Transfer the supernatant to a new tube and dry the Morpholino oligo using a centrifugal vacuum evaporator.

  • The dried pellet contains the crude Morpholino oligonucleotide, which can be resuspended in nuclease-free water for purification.

Purification

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying Morpholino oligonucleotides to achieve high purity for research and therapeutic applications.[12] Due to their neutral backbone, anion-exchange chromatography under basic conditions is an effective method.[12]

Anion-Exchange HPLC Protocol

Table 3: Anion-Exchange HPLC Parameters for Morpholino Purification

ParameterCondition
Column Strong anion-exchange column (e.g., TSKgel SuperQ-5PW)[12]
Mobile Phase A 20 mM NaOH in nuclease-free water
Mobile Phase B 20 mM NaOH, 1 M NaCl in nuclease-free water
Gradient 0-100% Mobile Phase B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Sample Preparation Resuspend the crude Morpholino pellet in Mobile Phase A.

Procedure:

  • Equilibrate the HPLC system with Mobile Phase A.

  • Inject the resuspended Morpholino sample onto the column.

  • Run the gradient as specified in Table 3.

  • Collect the fractions corresponding to the major peak, which represents the full-length Morpholino oligo.

  • Desalt the collected fractions using a solid-phase extraction cartridge.[12]

  • Lyophilize the desalted fractions to obtain the purified Morpholino as a white solid.[12]

Quality Control

The purity and identity of the final Morpholino oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass should be calculated and compared with the observed mass. Purity can be further assessed by analytical HPLC. For most applications, a purity of >90% is recommended.[12]

References

Application Notes and Protocols for Cleavage and Deprotection of Morpholino-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate morpholino oligonucleotides (PMOs), or morpholinos, are a class of synthetic nucleic acid analogs that have become invaluable tools in molecular biology and are emerging as promising therapeutic agents. Their unique charge-neutral backbone, composed of morpholine (B109124) rings linked by phosphorodiamidate moieties, confers exceptional stability against nucleases, high target binding affinity, and low toxicity.

Following solid-phase synthesis, the crucial final steps involve the cleavage of the morpholino oligomer from the solid support and the removal of protecting groups from the nucleobases. The efficiency of these cleavage and deprotection steps directly impacts the yield and purity of the final product, which is critical for their use in research and therapeutic applications. This document provides detailed protocols for the most common cleavage and deprotection methods, a summary of quantitative data for comparison, and workflows to guide researchers in obtaining high-quality morpholino oligonucleotides.

Cleavage and Deprotection Methods

The choice of cleavage and deprotection method depends on the stability of the nucleobase protecting groups and any modifications on the morpholino oligonucleotide. The two most prevalent methods involve the use of concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Standard Deprotection with Concentrated Ammonium Hydroxide

This is the most traditional and widely used method for the cleavage and deprotection of standard oligonucleotides and is also applicable to morpholinos.

Experimental Protocol:

  • Preparation: After completion of the solid-phase synthesis, wash the solid support-bound morpholino oligonucleotide with dichloromethane (B109758) (DCM) and dry the support thoroughly under a stream of inert gas (e.g., argon or nitrogen) or under vacuum.

  • Cleavage and Deprotection:

    • Transfer the dried solid support to a 2 mL screw-cap vial with a PTFE-lined cap.

    • Add 1.5 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃ in water) to the vial, ensuring the support is completely submerged.

    • Tightly seal the vial.

    • Incubate the vial at 55°C for 16 hours.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Filter the solution to remove the solid support. A syringe filter (0.45 µm) can be used.

    • Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the filtrate.

    • Evaporate the combined solution to dryness in a vacuum concentrator.

  • Resuspension: Resuspend the resulting crude morpholino oligonucleotide pellet in an appropriate buffer for purification and analysis (e.g., sterile water or HPLC mobile phase A).

UltraFAST Deprotection with Ammonium Hydroxide/Methylamine (AMA)

The use of an AMA solution significantly reduces the deprotection time. This method is particularly advantageous for high-throughput synthesis. Note: This method requires the use of acetyl (Ac)-protected cytosine (dC) to prevent transamination.

Experimental Protocol:

  • Preparation: Follow the same preparation steps as for the standard ammonium hydroxide method (wash and dry the solid support).

  • AMA Solution Preparation: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.

  • Cleavage and Deprotection:

    • Transfer the dried solid support to a 2 mL screw-cap vial.

    • Add 1.5 mL of the freshly prepared AMA solution to the vial.

    • Tightly seal the vial.

    • Incubate the vial at 65°C for 10-15 minutes.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected morpholino oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

    • Dry the combined solution in a vacuum concentrator.

  • Resuspension: Resuspend the crude morpholino oligonucleotide in a suitable buffer for subsequent purification and analysis.

Quantitative Data Summary

The following table summarizes available quantitative data for different cleavage and deprotection conditions. It is important to note that yields and purity can be sequence-dependent and may require optimization for specific morpholino oligonucleotides.

MethodReagent(s)Temperature (°C)TimeCrude Yield (%)Purity (%)Notes
Standard Concentrated Aqueous Ammonium Hydroxide5516 hours51 (for a 25-mer PMO)>90 (after HPLC)A widely used and reliable method.
UltraFAST Ammonium Hydroxide / 40% Methylamine (1:1 v/v)6510-15 minutesGenerally high>95 (after HPLC)Significantly reduces deprotection time; requires Ac-dC.

Experimental Workflows

Cleavage and Deprotection Workflow

Cleavage_Deprotection_Workflow start Synthesized PMO on Solid Support wash_dry Wash with DCM and Dry start->wash_dry add_reagent Add Cleavage/Deprotection Reagent (Ammonium Hydroxide or AMA) wash_dry->add_reagent incubate Incubate (55°C for 16h or 65°C for 15 min) add_reagent->incubate cool Cool to Room Temperature incubate->cool separate Separate Supernatant from Support cool->separate combine Combine Supernatant and Wash separate->combine wash_support Wash Support wash_support->combine evaporate Evaporate to Dryness combine->evaporate end Crude Morpholino Oligonucleotide evaporate->end

Caption: Workflow for the cleavage and deprotection of morpholino oligonucleotides.

Purification and Analysis Workflow

Purification_Analysis_Workflow start Crude Morpholino Oligonucleotide dissolve Dissolve in HPLC Buffer A start->dissolve hplc Anion-Exchange or Reversed-Phase HPLC dissolve->hplc collect_fractions Collect Fractions of Pure Product hplc->collect_fractions desalt Desalt Fractions collect_fractions->desalt lyophilize Lyophilize desalt->lyophilize qc Quality Control (MALDI-TOF MS) lyophilize->qc end Pure Morpholino Oligonucleotide qc->end

Caption: General workflow for the purification and analysis of morpholino oligonucleotides.

Purification and Analysis Protocols

Anion-Exchange HPLC Purification

Anion-exchange (AEX) HPLC is an effective method for purifying morpholinos by separating them based on the net negative charge imparted by the deprotonation of guanine (B1146940) and thymine (B56734) bases under basic conditions.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Buffer A: 20 mM Tris-HCl, pH 9.0

    • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 9.0

  • Column: A suitable anion-exchange column (e.g., quaternary alkylammonium packing).

  • Gradient:

    • 0-5 min: 0% B

    • 5-45 min: 0-100% B (linear gradient)

    • 45-50 min: 100% B

    • 50-55 min: 100-0% B

    • 55-60 min: 0% B

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Dissolve the crude morpholino in Buffer A and inject it onto the column.

    • Run the gradient and monitor the elution at 260 nm.

    • Collect the fractions corresponding to the main peak.

    • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).

    • Lyophilize the desalted product to obtain a white solid.

MALDI-TOF Mass Spectrometry Analysis

MALDI-TOF mass spectrometry is a rapid and sensitive technique for determining the molecular weight of the purified morpholino oligonucleotide, thereby confirming its identity and assessing its purity.

Experimental Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Sample Preparation:

    • Dissolve the purified morpholino oligonucleotide in sterile water to a concentration of approximately 10 pmol/µL.

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the morpholino solution to the matrix spot and mix gently with the pipette tip.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer using a positive or negative ion linear mode.

    • Acquire spectra over an appropriate mass range for the expected molecular weight of the morpholino.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the morpholino oligonucleotide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Product Incomplete cleavage from the solid support.- Ensure the solid support is fully submerged in the cleavage reagent.- Extend the incubation time or slightly increase the temperature.
Degradation of the oligonucleotide during deprotection.- For sensitive modifications, consider milder deprotection conditions.- Ensure the deprotection reagents are fresh.
Incomplete Deprotection Insufficient incubation time or temperature.- Increase the incubation time or temperature within the recommended range.- Ensure the deprotection solution is fresh and at the correct concentration.
Inefficient mixing.- Gently agitate the vial during incubation.
Poor Purity on HPLC Incomplete capping during synthesis leading to n-1 sequences.- Optimize the capping step during solid-phase synthesis.
Co-elution of impurities.- Optimize the HPLC gradient for better separation.
No or Weak Signal in MALDI-TOF MS Poor co-crystallization with the matrix.- Try a different matrix or optimize the sample-to-matrix ratio.- Ensure the sample is desalted properly.
Low concentration of the oligonucleotide.- Increase the concentration of the sample spotted on the target.

By following these detailed protocols and considering the provided quantitative data and troubleshooting guide, researchers can effectively perform the critical steps of cleavage and deprotection to obtain high-quality morpholino-containing oligonucleotides for their research and development needs.

Application Note: High-Purity Morpholino Oligonucleotide Purification using Ion-Pair Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Morpholino oligonucleotides are synthetic molecules with a modified, uncharged phosphorodiamidate backbone that distinguishes them from natural nucleic acids.[1][2] This unique structure confers remarkable stability against nucleases and excellent target specificity, making them powerful tools for applications like translation blocking, splice modification, and antisense therapy.[2][3] However, chemical synthesis, while efficient, inevitably produces impurities such as truncated (n-1) and other failure sequences.[1] For reliable and reproducible results in research and therapeutic contexts, purification of the full-length morpholino product is critical.

Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a robust and widely adopted technique for the purification of synthetic oligonucleotides.[4] While morpholinos are uncharged, IP-RP-HPLC can be effectively applied, particularly using a "trityl-on" strategy. This method leverages the hydrophobic dimethoxytrityl (DMT) protecting group, which is left on the 5' end of the full-length oligo after synthesis, to achieve high-resolution separation from shorter, "trityl-off" failure sequences.[5][6]

This document provides a detailed protocol for the purification of morpholino oligos using IP-RP-HPLC.

Principle of Trityl-On IP-RP-HPLC Purification

The core challenge in purifying morpholinos via reverse-phase chromatography is their neutral backbone, which limits hydrophobic interaction with the stationary phase. The "trityl-on" method overcomes this by exploiting the lipophilic DMT group attached to the desired full-length product.

  • Differential Retention : The crude synthesis mixture contains both the DMT-protected full-length morpholino ("trityl-on") and unprotected failure sequences ("trityl-off"). When loaded onto a reverse-phase column (e.g., C18), the highly hydrophobic DMT group causes the full-length product to be strongly retained.[5]

  • Elution of Impurities : Truncated sequences lacking the DMT group have significantly less hydrophobicity and are therefore washed from the column using a mobile phase with a low concentration of organic solvent.[6]

  • Elution of Product : The desired trityl-on morpholino is subsequently eluted by increasing the organic solvent concentration in the mobile phase.

  • Detritylation & Desalting : After the purified trityl-on fraction is collected, the DMT group is chemically cleaved using a weak acid. A final desalting step removes salts and byproducts, yielding the pure, full-length morpholino oligo.[7][8]

An alternative method involves Anion-Exchange (AEX) HPLC, which can be used by deprotonating guanine (B1146940) and thymine (B56734) bases under basic conditions to impart a negative charge to the molecule, allowing it to bind to an AEX column.[1][9] However, IP-RP-HPLC is often preferred for its robustness and high resolution, especially for modified oligos.[6]

Experimental Workflow and Diagrams

The overall process from crude product to purified morpholino oligo is outlined below.

G cluster_synthesis Synthesis & Processing cluster_purification Purification cluster_post Post-Purification synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection (Trityl Group Retained) synthesis->cleavage crude Crude Trityl-On Morpholino cleavage->crude hplc IP-RP-HPLC Separation crude->hplc collection Collect Trityl-On Peak hplc->collection detritylation Acidic Detritylation (Cleavage of DMT) collection->detritylation desalting Desalting / SPE detritylation->desalting analysis Purity Analysis (HPLC, MS) desalting->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure Morpholino lyophilization->final_product G column C18 Stationary Phase trityl_on Trityl-On Product (Retained) column:f3->trityl_on Elute trityl_off Trityl-Off Impurities (Eluted) column:f2->trityl_off Wash crude_mix Crude Mixture Injection crude_mix->column:f1 elution_low Low % Organic Wash elution_low->column:f2 elution_high High % Organic Elution elution_high->column:f3

References

Application Notes and Protocols: 7'-O-DMT-Protected Morpholino Uracil Oligonucleotides for Splice-Switching Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligonucleotides are synthetic molecules that have emerged as powerful tools for modulating gene expression, particularly through the alteration of pre-mRNA splicing. These charge-neutral nucleic acid analogs bind to target RNA sequences with high specificity and affinity, enabling the steric hindrance of cellular machinery involved in splicing. This mechanism can be harnessed to correct splicing defects, restore protein function, or induce the production of novel protein isoforms, offering significant therapeutic potential for a range of genetic disorders.

The synthesis of high-quality Morpholino oligos is a critical first step in their application. 7'-O-DMT-morpholino uracil (B121893), along with its adenine, cytosine, and guanine (B1146940) counterparts, serves as a key building block in the solid-phase synthesis of these powerful research and therapeutic agents. The dimethoxytrityl (DMT) protecting group at the 7'-O position ensures controlled, stepwise assembly of the Morpholino oligomer. Following synthesis and purification, the final deprotected Morpholino oligonucleotide is ready for use in splice-switching applications.

These application notes provide a comprehensive overview of the use of Morpholino oligos for splice-switching, including design considerations, delivery protocols for in vitro and in vivo systems, and methods for assessing their efficacy.

Mechanism of Action: Splice-Switching with Morpholino Oligos

Morpholino oligos modulate splicing by binding to specific short sequences within a pre-mRNA molecule. This binding physically blocks the access of the spliceosome, a complex of small nuclear ribonucleoproteins (snRNPs) and other proteins, to critical splice sites.[1][2][3][4] By masking these sites, the normal splicing process is redirected, leading to either the exclusion of an exon (exon skipping) or the inclusion of an intron.[1][3]

For many genetic diseases, such as Duchenne muscular dystrophy (DMD), exon skipping can restore the reading frame of a mutated gene, leading to the production of a truncated but functional protein.[5][6] Morpholinos are typically designed as 25-base oligomers to ensure high specificity and binding affinity.[7][8]

Splice_Switching_Mechanism cluster_pre_mrna Pre-mRNA Splicing cluster_normal Normal Splicing cluster_morpholino Morpholino-Mediated Exon Skipping pre_mrna Pre-mRNA exon1 Exon 1 spliceosome Spliceosome pre_mrna->spliceosome Binds to splice sites morpholino Morpholino Oligo pre_mrna->morpholino Binds to splice junction of Exon 2 intron1 Intron 1 exon2 Exon 2 intron2 Intron 2 exon3 Exon 3 mrna Mature mRNA norm_exon1 Exon 1 norm_exon2 Exon 2 norm_exon3 Exon 3 morpholino_mrna Modified mRNA mod_exon1 Exon 1 mod_exon3 Exon 3 spliceosome->mrna Removes introns morpholino->morpholino_mrna Blocks spliceosome, leading to exon skipping

Figure 1: Mechanism of Morpholino-induced exon skipping.

Designing Splice-Switching Morpholino Oligos

Effective Morpholino design is paramount for successful splice-switching. The following are key considerations:

  • Target Selection: Morpholinos should be designed to target splice donor or acceptor sites of the exon to be skipped.[9][10] Targeting can also be directed at splicing enhancers or silencers within the exon.

  • Sequence: The Morpholino sequence should be complementary to the target RNA sequence.

  • Length: A length of 25 bases is generally recommended for optimal specificity and efficacy.[7]

  • GC Content: A GC content of 40-60% is ideal for strong binding. Stretches of more than three consecutive G's should be avoided to prevent solubility issues.[7]

  • Specificity: The designed sequence should be checked against relevant databases to minimize off-target effects.

Quantitative Data on Morpholino-Mediated Exon Skipping

The efficacy of splice-switching Morpholinos can be quantified by measuring the percentage of exon skipping at the RNA level and the subsequent restoration of protein expression. The following tables summarize representative data from studies on Duchenne muscular dystrophy.

Table 1: In Vitro Exon 51 Skipping Efficiency of Different Morpholino Oligos in DMD Patient-Derived Muscle Cells [1]

Morpholino Sequence IDTarget Region in Exon 51Concentration (µM)Exon Skipping Efficiency (%)
Analog EteplirsenInternal1018%
Analog DrisapersenInternal103%
Ac0Beginning1072%
Ac5Beginning1065%
Ac26Beginning1058%
Ac30Beginning1055%
Ac48Beginning1049%

Table 2: In Vivo Dystrophin Protein Restoration in DMD Dogs Following Systemic Morpholino Delivery [2]

Treatment GroupDose (mg/kg per injection)Number of InjectionsDystrophin Positive Fibers (%)
Untreated Control--<1%
Morpholino Cocktail (Exons 6 & 8)120-2005-11 (weekly/bi-weekly)~26% (average across various muscles)

Experimental Protocols

Protocol 1: In Vitro Delivery of Morpholino Oligos using Endo-Porter

This protocol describes the delivery of Morpholino oligos into cultured cells using the Endo-Porter peptide delivery reagent.[11][12][13][14]

Materials:

  • Morpholino oligonucleotide stock solution (e.g., 1 mM in sterile water)

  • Endo-Porter delivery reagent

  • Cultured cells (adherent or suspension)

  • Complete culture medium with serum

  • Cell culture plates or flasks

Procedure:

  • Cell Preparation: Plate cells and grow to 80-100% confluency for optimal delivery.[11][12]

  • Media Replacement: Replace the spent culture medium with fresh, complete medium containing up to 10% serum.[11][12]

  • Add Morpholino: Add the Morpholino stock solution to the desired final concentration (typically 1-10 µM).[11][12] Swirl the plate or flask gently to mix.

  • Add Endo-Porter: Add 6 µL of Endo-Porter for every 1 mL of culture medium to achieve a final concentration of 6 µM.[11][12] Immediately swirl gently to ensure even distribution.

  • Incubation: Return the cells to the incubator and incubate for 16-72 hours.[11] Optimal results are often observed after 48 hours.

  • Analysis: Harvest the cells for downstream analysis of exon skipping (e.g., by RT-PCR).

Protocol 2: In Vivo Delivery of Morpholino Oligos in a Mouse Model

This protocol provides a general guideline for the systemic delivery of Vivo-Morpholinos (Morpholinos conjugated to a delivery moiety) in mice via intravenous injection.[15][16]

Materials:

  • Vivo-Morpholino oligonucleotide, lyophilized

  • Sterile phosphate-buffered saline (PBS)

  • Mouse model of disease (e.g., mdx mouse for DMD)

  • Syringes and needles for intravenous injection

Procedure:

  • Reconstitution: Reconstitute the lyophilized Vivo-Morpholino in sterile PBS to a desired stock concentration (e.g., 0.5 mM).[15]

  • Dose Calculation: Calculate the required volume for injection based on the mouse's body weight and the target dose (e.g., 12.5 mg/kg).[9]

  • Injection: Administer the Vivo-Morpholino solution via intravenous (tail vein) injection.

  • Treatment Schedule: Repeat injections as required by the experimental design (e.g., weekly or bi-weekly).[2]

  • Tissue Harvest and Analysis: At the end of the treatment period, harvest tissues of interest (e.g., skeletal muscle, heart) for analysis of exon skipping and protein restoration.

Protocol 3: Assessment of Exon Skipping by RT-PCR

This protocol outlines the steps to quantify Morpholino-induced exon skipping using reverse transcription-polymerase chain reaction (RT-PCR).

Materials:

  • RNA extraction kit

  • Reverse transcriptase and associated reagents

  • PCR primers flanking the target exon

  • Taq DNA polymerase and PCR buffer

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA ladder

  • Gel imaging system

Procedure:

  • RNA Extraction: Extract total RNA from treated and untreated cells or tissues using a standard RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank the exon targeted for skipping. This will allow for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of a smaller band in the treated samples, corresponding to the size of the transcript with the skipped exon, indicates successful splice-switching.

  • Quantification: Quantify the intensity of the bands corresponding to the skipped and unskipped products using a gel imaging system and appropriate software. The percentage of exon skipping can be calculated as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) x 100.

Visualizing Experimental Workflows

Experimental_Workflow cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow cell_culture 1. Culture Cells in_vitro_delivery 2. Deliver Morpholino (e.g., with Endo-Porter) cell_culture->in_vitro_delivery incubation 3. Incubate (16-72h) in_vitro_delivery->incubation in_vitro_harvest 4. Harvest Cells incubation->in_vitro_harvest rna_extraction_vitro 5. RNA Extraction in_vitro_harvest->rna_extraction_vitro protein_analysis_vitro 7. Western Blot (optional) in_vitro_harvest->protein_analysis_vitro rt_pcr_vitro 6. RT-PCR Analysis rna_extraction_vitro->rt_pcr_vitro animal_model 1. Animal Model in_vivo_delivery 2. Systemic Delivery of Morpholino (e.g., IV injection) animal_model->in_vivo_delivery treatment_period 3. Treatment Period in_vivo_delivery->treatment_period in_vivo_harvest 4. Harvest Tissues treatment_period->in_vivo_harvest rna_extraction_vivo 5. RNA Extraction in_vivo_harvest->rna_extraction_vivo protein_analysis_vivo 7. Immunohistochemistry/ Western Blot in_vivo_harvest->protein_analysis_vivo rt_pcr_vivo 6. RT-PCR Analysis rna_extraction_vivo->rt_pcr_vivo

Figure 2: General experimental workflows for splice-switching applications.

Conclusion

Morpholino oligos synthesized from precursors like 7'-O-DMT-morpholino uracil are invaluable tools for splice-switching applications in both basic research and therapeutic development. Their high specificity and efficacy, coupled with established protocols for delivery and analysis, make them a robust platform for modulating gene expression at the level of pre-mRNA splicing. The data and protocols presented here provide a solid foundation for researchers to design and execute successful splice-switching experiments.

References

Application Notes and Protocols for Coupling 7'-O-DMT-Morpholino Uracil to Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent attachment of 7'-O-DMT-morpholino uracil (B121893) to an amino-functionalized solid support, a critical initial step in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic antisense oligonucleotides recognized for their high specificity, stability, and low toxicity, making them valuable tools in research and therapeutic development.[1] The following protocols outline the necessary steps for preparing the morpholino monomer, coupling it to the solid support, and quantifying the loading efficiency.

Introduction

Solid-phase synthesis is the standard method for producing high-quality PMOs for both research and potential therapeutic applications.[1] The process involves the sequential addition of morpholino monomers to a growing chain that is anchored to a solid support.[1] The initial and foundational step of this process is the efficient and stable coupling of the first monomer to the support. This protocol specifically addresses the loading of 7'-O-DMT-morpholino uracil onto an amino-functionalized solid support, typically long-chain alkylamine controlled pore glass (LCAA-CPG) or aminomethylated polystyrene.

The strategy involves two key stages:

  • Succinylation of the 7'-hydroxyl group of the DMT-protected morpholino uracil to introduce a carboxyl group.

  • Amide bond formation between the carboxylated monomer and the amino groups on the solid support, mediated by a coupling agent.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
This compoundVariousSynthesis Grade
Succinic Anhydride (B1165640)Sigma-Aldrich99%
N,N-Dimethylaminopyridine (DMAP)Sigma-Aldrich≥99%
Pyridine (B92270)Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)VariousSynthesis Grade
1-Hydroxybenzotriazole (HOBt)VariousSynthesis Grade
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Acetonitrile (B52724) (ACN)Sigma-AldrichAnhydrous, 99.8%
Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)VariousSynthesis Grade
Capping Solution B (e.g., 10% N-Methylimidazole in THF)VariousSynthesis Grade
Trichloroacetic Acid (TCA) in DCM (3%)VariousSynthesis Grade
Long-Chain Alkylamine Controlled Pore Glass (LCAA-CPG)Various500 Å
Protocol 1: Succinylation of this compound

This procedure introduces a succinyl linker to the 7'-hydroxyl group of the morpholino monomer, which is necessary for its subsequent coupling to the amino-functionalized solid support.

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Add succinic anhydride (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Evaporate the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a 5% aqueous sodium bicarbonate solution, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • The resulting this compound-7'-hemisuccinate can be purified by silica (B1680970) gel chromatography if necessary.

Protocol 2: Coupling of Succinylated Monomer to Amino-Functionalized Solid Support

This protocol describes the activation of the carboxyl group of the hemisuccinate and its coupling to the solid support.

  • Place the amino-functionalized solid support (e.g., LCAA-CPG) in a reaction vessel.

  • Wash the support with anhydrous DCM and then with anhydrous DMF.

  • In a separate flask, dissolve the this compound-7'-hemisuccinate (2.0 eq relative to the amino groups on the support) in anhydrous DMF.

  • Add HBTU (1.9 eq), HOBt (2.0 eq), and DIPEA (4.0 eq) to the monomer solution to pre-activate the carboxyl group.

  • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Add the activated monomer solution to the solid support.

  • Agitate the mixture at room temperature for 4-16 hours.

  • After the coupling reaction, filter the support and wash it thoroughly with DMF, ACN, and DCM.

  • Dry the support under a high vacuum.

Protocol 3: Capping of Unreacted Amino Groups

To prevent side reactions during subsequent oligonucleotide synthesis, any unreacted amino groups on the solid support must be capped.

  • Wash the monomer-loaded support with anhydrous acetonitrile.

  • Treat the support with a capping solution (e.g., a mixture of Capping Solution A and Capping Solution B) for 5-10 minutes at room temperature.

  • Filter the support and wash it thoroughly with acetonitrile and DCM.

  • Dry the support under a high vacuum.

Protocol 4: Quantification of Monomer Loading

The loading of the this compound on the solid support is determined by measuring the absorbance of the dimethoxytrityl (DMT) cation released upon acid treatment.

  • Accurately weigh a small amount (2-3 mg) of the dried, loaded support into a vial.

  • Add a known volume of 3% TCA in DCM to the vial.

  • Gently agitate the mixture until the orange color of the DMT cation is fully developed.

  • Transfer the supernatant to a cuvette and measure the absorbance at 498 nm.

  • Calculate the loading using the Beer-Lambert law: Loading (μmol/g) = (A * V * 1000) / (ε * m) where:

    • A = Absorbance at 498 nm

    • V = Volume of the TCA solution (L)

    • ε = Molar extinction coefficient of the DMT cation (71,700 L·mol⁻¹·cm⁻¹)

    • m = Mass of the solid support (g)

Data Presentation

ParameterTypical ValueReference
Solid Support Type LCAA-CPG, Aminomethylated Polystyrene[2]
Initial Amino Group Loading 20-40 µmol/gGeneral Knowledge
Monomer Coupling Efficiency >95%Assumed based on standard protocols
Final Monomer Loading 15-35 µmol/g[3]
Wavelength for DMT Cation Quantification 498 nmGeneral Knowledge
Molar Extinction Coefficient of DMT Cation 71,700 L·mol⁻¹·cm⁻¹General Knowledge

Visualizations

Workflow for Coupling this compound to Solid Support

G cluster_prep Monomer Preparation cluster_coupling Coupling to Solid Support cluster_post_coupling Post-Coupling Processing monomer This compound succinylated_monomer This compound-7'-hemisuccinate monomer->succinylated_monomer Succinylation (DMAP, Pyridine) succinic Succinic Anhydride succinic->succinylated_monomer activated_monomer Activated Monomer succinylated_monomer->activated_monomer Activation (HBTU, HOBt, DIPEA) support Amino-functionalized Solid Support loaded_support Monomer-Loaded Support support->loaded_support Coupling activated_monomer->loaded_support capped_support Capped Support loaded_support->capped_support Capping quantification Quantification (DMT Assay) capped_support->quantification

Caption: Workflow for the preparation and coupling of this compound to a solid support.

Logical Relationship of Reagents in the Coupling Step

G cluster_reactants Reactants cluster_reagents Coupling Reagents monomer Succinylated Monomer (-COOH) activated_intermediate Activated Ester Intermediate monomer->activated_intermediate Activation support Solid Support (-NH2) product Loaded Support (Amide Bond) support->product hbtu HBTU hbtu->activated_intermediate hobt HOBt hobt->activated_intermediate dipea DIPEA dipea->activated_intermediate activated_intermediate->product Coupling

Caption: Reagent interactions during the amide coupling of the morpholino monomer to the solid support.

Conclusion

The successful coupling of the first morpholino monomer to a solid support is a prerequisite for the synthesis of high-quality PMOs. The protocols provided herein offer a comprehensive guide for researchers to perform this crucial step with high efficiency. Careful execution of each step, particularly the anhydrous conditions and the proper activation of the monomer, is essential for achieving optimal loading and ensuring the success of the subsequent oligomer synthesis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Oligonucleotides with Morpholino Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligonucleotides, particularly those incorporating morpholino uracil (B121893), represent a significant class of antisense therapeutics. Their unique chemical structure, characterized by a morpholine (B109124) ring instead of a ribose sugar and phosphorodiamidate linkages replacing the phosphate (B84403) backbone, confers properties such as high specificity, stability against enzymatic degradation, and low toxicity.[1][2][3] Accurate and robust analytical methods are therefore essential for their characterization, impurity profiling, and sequencing to ensure product quality, safety, and efficacy.[1][2]

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of oligonucleotides containing morpholino uracil. The methodologies described herein leverage liquid chromatography-mass spectrometry (LC-MS) for separation and sensitive detection, along with tandem mass spectrometry (MS/MS) for structural elucidation and sequence confirmation.

Core Principles of Analysis

The analysis of phosphorodiamidate morpholino oligomers (PMOs) by LC-MS presents unique challenges and considerations compared to natural nucleic acids due to their neutral backbone.[1][2] The methods outlined below are designed to address these specific properties. Key analytical objectives include:

  • Purity Analysis: Identification and quantification of product-related impurities.

  • Impurity Identification: Characterization of deletion sequences (n-1, n-2, etc.) and other modifications.

  • Sequence Confirmation: Verification of the complete oligonucleotide sequence.

Experimental Protocols

Protocol 1: LC-MS for Purity and Impurity Analysis

This protocol details a liquid chromatography-mass spectrometry method for the separation and identification of a target morpholino oligonucleotide from its impurities.

1. Sample Preparation:

  • Reconstitute the lyophilized morpholino oligonucleotide sample in nuclease-free water to a stock concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using a mixture of 70% acetonitrile (B52724) and 30% water.[1]

2. Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1290 Infinity II Bio LC system or equivalent.[4][5]

  • Column: Agilent ZORBAX RRHD 300Å StableBond C3, 1.8 µm, 2.1 x 50 mm.[4][5]

  • Mobile Phase A: 1 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient appropriate for the specific oligonucleotide, for example, 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[4][5]

  • Injection Volume: 2 µL.[4]

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[4][5]

  • Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI).[4][5]

  • Ion Polarity: Negative.[4][5]

  • MS Acquisition Mode: Full scan mode from m/z 400 to 3200 for characterization and impurity analysis.[4][5]

  • Source Parameters:

    • Gas Temperature: 325 °C[4][5]

    • Drying Gas Flow: 12 L/min[4][5]

    • Nebulizer Pressure: 35 psi[4][5]

    • Sheath Gas Temperature: 350 °C[4][5]

    • Sheath Gas Flow: 12 L/min[4][5]

    • Capillary Voltage: 3500 V[4][5]

    • Nozzle Voltage: 2000 V[4][5]

    • Fragmentor Voltage: 175 V[4][5]

4. Data Analysis:

  • Process the acquired data using software such as Agilent MassHunter BioConfirm.[4]

  • Perform deconvolution of the raw spectra to determine the molecular weights of the main product and any impurities.

  • Identify impurities based on their mass differences from the target oligonucleotide (e.g., deletions, additions, or other modifications).

Protocol 2: Tandem MS (MS/MS) for Sequence Confirmation

This protocol utilizes tandem mass spectrometry to fragment the morpholino oligonucleotide and confirm its sequence. Two primary fragmentation techniques are employed: Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD).

1. Sample Preparation and LC Conditions:

  • Follow the same sample preparation and LC conditions as described in Protocol 1.

2. Mass Spectrometry (MS/MS) Conditions:

  • Collision-Induced Dissociation (CID) in Negative Ion Mode:

    • MS Acquisition Mode: Targeted MS/MS on a selected precursor ion (e.g., the -3 charged ion).[4][5]

    • Fragmentation: Collision-induced dissociation.

    • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation for sequence coverage. This may require a ramp of collision energies.

    • Fragment Ion Detection: Acquire spectra to detect the resulting fragment ions. The dominant fragment ions for PMOs in negative mode CID are typically b, d, and z ions.[1][4]

  • Electron Capture Dissociation (ECD) in Positive Ion Mode:

    • MS Acquisition Mode: Targeted MS/MS on a selected precursor ion.

    • Fragmentation: Electron capture dissociation.[6][7]

    • Electron Beam Energy: A typical energy of 15 eV can be used for a range of PMOs.[6][7]

    • Fragment Ion Detection: Acquire spectra to detect the resulting fragment ions. ECD of PMOs primarily produces d and z ions, providing excellent sequence coverage.[6][7]

3. Data Analysis for Sequencing:

  • Use sequencing software to automatically or manually assign the observed fragment ions to the theoretical fragmentation pattern of the target morpholino oligonucleotide.

  • Aim for 100% sequence coverage by identifying a complete ladder of fragment ions.[2][4]

Data Presentation

Quantitative data from the analysis of morpholino oligonucleotides should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of LC-MS Purity and Impurity Analysis

Sample IDTarget OligonucleotideObserved Mass (Da)Theoretical Mass (Da)Mass Accuracy (ppm)Main Peak Purity (%)Impurity Profile (Relative Abundance %)
PMO-U-015'-UCG-UAC-GUC-3'2845.232845.217.095.2n-1 (Uracil deletion): 2.5%n-1 (Cytosine deletion): 1.8%Other: 0.5%
PMO-U-025'-UUA-CCG-GAA-3'2789.152789.143.698.1n-1 (Adenine deletion): 1.2%Other: 0.7%

Table 2: Tandem MS Sequencing Results

Oligonucleotide SequenceFragmentation MethodPrecursor Ion (m/z)Sequence Coverage (%)Dominant Fragment Ion Series
5'-UCG-UAC-GUC-3'CID (Negative Mode)947.73 (-3 charge)100b, d, z
5'-UUA-CCG-GAA-3'ECD (Positive Mode)700.79 (+4 charge)100d, z

Visualizations

Diagrams are provided to illustrate the experimental workflows and the fundamental structure of morpholino oligonucleotides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis cluster_sequencing Sequence Confirmation (MS/MS) sample Oligonucleotide Sample reconstitution Reconstitution in Water sample->reconstitution dilution Dilution in ACN/Water reconstitution->dilution lc Liquid Chromatography (Reversed-Phase) dilution->lc ms Mass Spectrometry (Q-TOF) lc->ms deconvolution Deconvolution ms->deconvolution msms Tandem MS (CID or ECD) ms->msms purity Purity & Impurity ID deconvolution->purity seq_analysis Sequence Analysis msms->seq_analysis

Caption: Experimental workflow for LC-MS analysis of morpholino oligonucleotides.

morpholino_structure Simplified structure of a morpholino uracil monomer unit. cluster_backbone Morpholino Backbone cluster_base Nucleobase morpholine Morpholine Ring linkage Phosphorodiamidate Linkage morpholine->linkage uracil Uracil morpholine->uracil linkage->morpholine n

Caption: Simplified structure of a morpholino uracil monomer unit.

fragmentation_pathway PMO Precursor PMO Ion CID Collision-Induced Dissociation (CID) PMO->CID ECD Electron Capture Dissociation (ECD) PMO->ECD CID_Fragments b, d, z ions CID->CID_Fragments ECD_Fragments d, z ions ECD->ECD_Fragments

Caption: Fragmentation pathways of morpholino oligonucleotides in MS/MS.

References

Application Notes and Protocols for In Vivo Delivery of Morpholino-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the in vivo delivery of phosphorodiamidate morpholino oligomers (PMOs), a versatile tool for antisense therapy. Morpholinos are synthetic molecules that can block the translation of specific mRNAs or modify pre-mRNA splicing, offering therapeutic potential for a range of genetic disorders.[1][2][3][4] Effective in vivo delivery is critical for their therapeutic success. This document outlines the primary strategies for delivering morpholinos to target tissues in animal models, including the use of unmodified PMOs, Vivo-Morpholinos, and peptide-conjugated morpholinos (PPMOs).

Overview of In Vivo Morpholino Delivery Techniques

The neutral backbone of morpholinos contributes to their high specificity and low toxicity but also limits their passive uptake by cells.[5][6] Therefore, various strategies have been developed to enhance their intracellular delivery in vivo.

  • Unmodified ("Bare") Morpholinos: These are the simplest form of morpholinos. Their delivery relies on direct administration, and they are most effective in tissues that are naturally "leaky," such as the damaged muscle tissues found in models of Duchenne muscular dystrophy (DMD).[7][8] Systemic delivery of unmodified morpholinos can be achieved, but often requires high doses.[7][9][10]

  • Vivo-Morpholinos: To overcome the delivery challenge, Vivo-Morpholinos were developed. These consist of a standard morpholino oligo covalently linked to an octa-guanidinium dendrimer.[11][12] This cationic moiety facilitates cellular uptake, enabling systemic delivery to a wide range of tissues.[8][12][13]

  • Peptide-Conjugated Morpholinos (PPMOs): This approach involves conjugating the morpholino to a cell-penetrating peptide (CPP), often an arginine-rich peptide.[1][8][14] The CPP actively transports the morpholino across the cell membrane, significantly enhancing its bioavailability and efficacy in various tissues.[14][15][16]

Quantitative Comparison of Delivery Methods

The choice of delivery method significantly impacts the dosage required, biodistribution, and therapeutic efficacy. The following tables summarize quantitative data from preclinical studies to aid in the selection of an appropriate delivery strategy.

Delivery MethodAnimal ModelTarget Gene/ExonDosing RegimenKey Efficacy ResultsReference
Unmodified PMO mdx mouseDystrophin exon 23200 mg/kg total (multiple intravascular injections)Significant increase in dystrophin-positive fibers[10]
Vivo-Morpholino mdx mouseDystrophin exon 2312.5 mg/kg i.v. (4 consecutive days)Near-complete splice correction in multiple tissues[12]
Vivo-Morpholino C57/LJ miceVmat211 mg/kg tail vein injection (3 consecutive days) with RMP7Significant knockdown in daily physical activity[17]
PPMO (Pip8b2) Dnm2R369W/+ mouseDynamin 2 (Dnm2)12.5 mg/kg tail vein injection (3 doses)Significant reduction in Dnm2 mRNA and protein levels[18]
PPMO ((RXR)4) Ratc-myc15 mg/kg i.v. (single dose)2-fold increase in elimination half-life compared to PMO[16]
Delivery MethodKey Pharmacokinetic/Biodistribution ParametersPotential ToxicityReference
Unmodified PMO Primarily effective in leaky tissues.Low intrinsic toxicity, but high doses may be required.[7][8]
Vivo-Morpholino Broad tissue distribution, including liver, kidney, muscle, and intestine.[11][12] Does not efficiently cross the blood-brain barrier.[17]High doses can lead to toxicity.[6] Certain sequences may cause blood clotting due to dendrimer clustering.[19][20][21][12][17]
PPMO Enhanced tissue uptake (3-5 fold increase in most tissues compared to PMO).[15] Some peptides can cross the blood-brain barrier.[15][22]High doses can cause unbearable toxic side effects.[7] Potential for kidney toxicity at high concentrations.[16][7][15][16][22]

Experimental Protocols

The following are generalized protocols for the in vivo administration of morpholinos. It is crucial to optimize these protocols for your specific animal model, morpholino sequence, and experimental goals.

Protocol for Systemic Delivery of Vivo-Morpholinos via Tail Vein Injection

This protocol is adapted from studies using Vivo-Morpholinos for systemic gene knockdown in mice.[12][17]

Materials:

  • Vivo-Morpholino oligo (lyophilized)

  • Sterile, nuclease-free physiological saline (0.9% NaCl)

  • Sterile insulin (B600854) syringes with 28-30 gauge needles

  • Mouse restrainer

Procedure:

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized Vivo-Morpholino to collect the powder at the bottom.

    • Reconstitute the Vivo-Morpholino in sterile physiological saline to a desired stock concentration (e.g., 1 mM). Gene Tools, LLC suggests a 0.5 mM solution in phosphate-buffered saline.[11]

    • Vortex thoroughly to ensure complete dissolution. Some sequences may require gentle warming (e.g., 37°C) to fully dissolve.[21]

  • Dose Calculation:

    • Calculate the required volume of Vivo-Morpholino solution based on the mouse's body weight and the target dose (e.g., 12.5 mg/kg).

    • A typical dose for a 20g mouse at 12.5 mg/kg is approximately 25 nmoles.[11]

  • Administration:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Swab the tail with 70% ethanol.

    • Slowly inject the calculated volume of Vivo-Morpholino solution into one of the lateral tail veins.

    • Monitor the mouse for any immediate adverse reactions.

  • Dosing Schedule:

    • For short-term experiments, a common regimen is daily injections for 2-4 consecutive days, with tissue harvesting on day 3-5.[11][12]

    • Long-term experiments require optimization of the dosing schedule.[11]

Protocol for Systemic Delivery of Peptide-Conjugated Morpholinos (PPMOs)

This protocol provides a general guideline for the systemic administration of PPMOs, which has been effective in various disease models.[18]

Materials:

  • PPMO (lyophilized or in solution)

  • Sterile, nuclease-free vehicle (e.g., physiological saline or PBS)

  • Appropriate syringes and needles for the chosen route of administration (e.g., intravenous, intraperitoneal)

  • Animal restrainer (if necessary)

Procedure:

  • Preparation of Dosing Solution:

    • If lyophilized, reconstitute the PPMO in the appropriate sterile vehicle to the desired stock concentration.

    • Dilute the stock solution with the vehicle to the final concentration for injection.

  • Dose Calculation:

    • Calculate the injection volume based on the animal's weight and the target dose (e.g., 12.5 mg/kg).

  • Administration:

    • Administer the PPMO solution via the chosen route (e.g., tail vein injection for intravenous delivery or intraperitoneal injection).

    • For intravenous injection, follow the procedure outlined in Protocol 3.1.

    • For intraperitoneal injection, lift the mouse by the scruff of the neck, tilt it slightly head-down, and insert the needle into the lower abdominal quadrant, avoiding the midline.

  • Dosing Schedule:

    • The optimal dosing schedule is highly dependent on the specific PPMO, target, and disease model.

    • A multi-dose regimen (e.g., three injections over several weeks) has been shown to be effective for preventing disease progression in some models.[18]

Visualizing Workflows and Mechanisms

Experimental Workflow for In Vivo Morpholino Delivery

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_efficacy Efficacy Assessment A Reconstitute Morpholino (Unmodified, Vivo, or PPMO) B Calculate Dose (e.g., mg/kg) A->B C Prepare Injection Solution B->C D Select Route (IV, IP, ICV, Local) C->D E Administer to Animal Model (e.g., mdx mouse) D->E F Harvest Tissues (e.g., muscle, liver) E->F G Assess Efficacy F->G H Assess Toxicity F->H I RT-PCR (Exon Skipping) G->I J Western Blot (Protein Restoration/Knockdown) G->J K Functional Assays (e.g., muscle function) G->K

Caption: General workflow for in vivo morpholino experiments.

Mechanism of Morpholino-Mediated Exon Skipping

G cluster_gene Gene Transcription & Splicing cluster_splicing Splicing Mechanism DNA DNA Pre_mRNA pre-mRNA (Exon 50 - Intron - Exon 51 - Intron - Exon 52) DNA->Pre_mRNA Transcription Mature_mRNA Mature mRNA (Exon 50 - Exon 52) Pre_mRNA->Mature_mRNA Splicing Spliceosome Spliceosome Spliceosome->Pre_mRNA acts on PPMO Morpholino (targets Exon 51 splice site) PPMO->Pre_mRNA binds Dystrophin Functional Dystrophin (truncated) Mature_mRNA->Dystrophin Translation

Caption: Morpholino blocking a splice site to induce exon skipping.

Cellular Uptake Mechanisms

G cluster_uptake Cellular Uptake cluster_action Mechanism of Action Extracellular Extracellular Space PPMO PPMO / Vivo-Morpholino Cytoplasm Cytoplasm Nucleus Nucleus mRNA mRNA Target Cytoplasm->mRNA Translation Block pre_mRNA pre-mRNA Target Nucleus->pre_mRNA Splice Modification Endosome Endosome PPMO->Endosome Endocytosis Endosome->Cytoplasm Endosomal Escape

References

Application Notes and Protocols for Morpholino Oligo Use in Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of morpholino antisense oligonucleotides (MOs) in zebrafish (Danio rerio) models for gene function characterization. The protocols outlined below, coupled with data interpretation guidelines, will enable researchers to effectively design, execute, and validate gene knockdown experiments.

Introduction to Morpholino Oligos in Zebrafish

Morpholino oligos are synthetic molecules used to block gene expression by preventing the translation of messenger RNA (mRNA) or by altering pre-mRNA splicing.[1][2] In zebrafish, MOs are a widely used tool for reverse genetics due to the ease of delivery via microinjection into optically transparent embryos, allowing for rapid assessment of loss-of-function phenotypes.[3][4] Their stability and high efficacy during early embryonic development make them particularly valuable for studying vertebrate development and disease.[3][5]

Key Advantages of MOs in Zebrafish:

  • Rapid Gene Knockdown: Effects can be observed within hours of injection.[3]

  • Ease of Use: Microinjection into embryos is a standard and well-established technique.[6][7]

  • Cost-Effective: Compared to generating stable mutant lines, MOs offer a quicker and more affordable method for initial gene function screening.[1][2]

  • Titratable Knockdown: The degree of gene silencing can be controlled by adjusting the MO concentration, which is useful for studying genes that are embryolethal when fully knocked out.[1]

Designing a Morpholino Experiment

Careful planning is crucial for a successful morpholino experiment. The overall workflow involves several key stages from initial design to phenotype validation.

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Gene_Selection Gene Target Selection MO_Design MO Design (Translation vs. Splice-Blocking) Gene_Selection->MO_Design Control_Design Design Control MOs (Standard, Mismatch) MO_Design->Control_Design Prep Prepare MO Working Solution Control_Design->Prep Microinjection Microinjection into 1-4 Cell Stage Embryos Prep->Microinjection Incubation Incubate Embryos at 28.5°C Microinjection->Incubation Phenotype_Obs Phenotypic Observation & Scoring Incubation->Phenotype_Obs Efficacy_Test Test Knockdown Efficacy (RT-PCR/Western Blot) Phenotype_Obs->Efficacy_Test Specificity_Test Test Specificity (Rescue, 2nd MO) Efficacy_Test->Specificity_Test Off_Target_Check Assess Off-Target Effects (p53 co-injection) Specificity_Test->Off_Target_Check

Caption: General workflow for a morpholino experiment in zebrafish.
Types of Morpholinos

There are two primary types of morpholinos used for gene knockdown:

  • Translation-Blocking MOs: These are designed to bind to the 5' untranslated region (UTR) and the start codon (AUG) of the target mRNA, physically preventing the assembly of the ribosome and inhibiting protein synthesis.[8]

  • Splice-Blocking MOs: These target splice junctions (either donor or acceptor sites) in the pre-mRNA, leading to the inclusion of introns or exclusion of exons in the mature mRNA.[8] This often results in a frameshift mutation and a premature stop codon, producing a truncated, non-functional protein. The efficacy of splice-blocking MOs can be readily assessed by RT-PCR.[3]

Experimental Protocols

Protocol: Morpholino Preparation and Microinjection

Materials:

  • Lyophilized morpholino oligo (Gene Tools, LLC)

  • Sterile, nuclease-free water

  • Phenol Red (0.05% final concentration)

  • Microinjection apparatus (including micromanipulator, pressure injector, and dissecting microscope)

  • Glass capillaries for pulling needles

  • Microloader pipette tips

  • Zebrafish embryos (1-4 cell stage)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)[9]

  • Petri dishes

Procedure:

  • Reconstitution of Morpholino: Resuspend the lyophilized MO in sterile water to create a stock solution (typically 1-2 mM). Avoid using salt solutions like KCl for initial reconstitution.[9]

  • Preparation of Working Solution:

    • Heat the MO stock solution at 65°C for 5 minutes to dissolve any secondary structures, then immediately place on ice.[6]

    • Dilute the stock solution to the desired working concentration (ranging from 0.1 to 1.0 mM) with sterile water.

    • Add Phenol Red to a final concentration of 0.05% to visualize the injection.[6]

  • Needle Preparation and Calibration:

    • Pull glass capillaries to create fine-tipped microinjection needles.

    • Backload the needle with 2-3 µL of the MO working solution using a microloader tip.

    • Break the very tip of the needle on the side of the injection mold to create an opening.

    • Calibrate the injection volume by injecting a droplet into mineral oil on a micrometer slide. Adjust the injection pressure and duration to achieve the desired droplet size (e.g., a 2 nL volume corresponds to a specific diameter).

  • Microinjection:

    • Collect freshly fertilized zebrafish embryos and align them in troughs on an injection plate.

    • Position the needle to penetrate the chorion and then the yolk of a 1-4 cell stage embryo.[5]

    • Inject the MO solution into the yolk. The injected solution will appear as a red spot that gradually diffuses.[5][6]

  • Post-Injection Care:

    • Transfer the injected embryos to a petri dish containing E3 embryo medium.

    • Incubate at 28.5°C and observe for developmental phenotypes at desired time points.[6]

Protocol: Validation of Morpholino Knockdown

Validation is a critical step to ensure that the observed phenotype is a specific result of the target gene knockdown.

A. Efficacy Testing:

  • For Splice-Blocking MOs:

    • Extract total RNA from a pool of morphant and control embryos at 24-48 hours post-fertilization (hpf).

    • Synthesize cDNA using reverse transcriptase.

    • Perform RT-PCR using primers that flank the targeted splice site.

    • Analyze the PCR products on an agarose (B213101) gel. A successful knockdown will result in a band of a different size in the morphant lane compared to the control, indicating altered splicing.[3]

    • Quantitative real-time PCR (qRT-PCR) can be used to quantify the reduction in the wild-type transcript.[3]

  • For Translation-Blocking MOs:

    • Western Blotting: If a specific antibody for the target protein is available, perform a Western blot on protein lysates from morphant and control embryos to demonstrate a reduction in protein levels.[3][10]

    • Luciferase Assay: Co-inject the MO with a reporter mRNA construct containing the MO target sequence fused to a luciferase gene. A decrease in luciferase activity indicates effective blocking of translation.[11]

B. Specificity Testing:

  • Rescue Experiment: Co-inject the MO with a synthetic mRNA that codes for the target protein but lacks the MO binding site. Amelioration or reversal of the morphant phenotype indicates that the effect was specific to the knockdown of the target gene.[3][5]

  • Comparison with a Mutant: The gold standard for validation is to compare the morphant phenotype with the phenotype of a known genetic mutant for the same gene.[12] Any phenotype in the morphant that is not present in the mutant is considered an off-target effect.[12]

Data Presentation and Interpretation

Quantitative Data Summary

It is essential to perform dose-response experiments to determine the optimal MO concentration that yields a specific phenotype without causing generalized toxicity.

Morpholino ConcentrationN (Embryos Injected)% Normal Phenotype% Specific Phenotype% Toxic/Malformed% Lethality (at 24 hpf)
Control MO (e.g., 4 ng) 10098020
GeneX MO (1 ng) 100851050
GeneX MO (2 ng) 100405550
GeneX MO (4 ng) 1001070155
GeneX MO (8 ng) 1005205025

Table 1: Example of a dose-response titration for a hypothetical GeneX morpholino. The optimal dose would be 4 ng, as it provides the highest penetrance of the specific phenotype with minimal toxicity.

Validation ExperimentN (Embryos)% Specific PhenotypeNotes
GeneX MO (4 ng) 10070%-
GeneX MO (4 ng) + Rescue mRNA 10015%Significant reduction in phenotype
Second GeneX MO (4 ng) 10065%Phenocopies the first MO
GeneX MO (4 ng) + p53 MO (4 ng) 10068%No significant change in specific phenotype, reduced neural toxicity

Table 2: Example of quantitative data from validation experiments for GeneX MO.

Off-Target Effects

Morpholinos can induce off-target effects, most commonly p53-mediated apoptosis, which often manifests as neural toxicity and general malformations (the "monster" phenotype).[3][13][14]

Mitigation Strategy:

  • Co-inject the experimental MO with a p53-targeting MO.[3] This can suppress the off-target apoptosis and help to clarify the gene-specific phenotype.[3][13] However, this approach may mask legitimate p53-dependent phenotypes.[3]

Recent studies have also shown that MOs can induce the expression of interferon-stimulated genes (ISGs) and other cellular stress pathways.[15][16] Researchers should be aware of these potential confounding factors when interpreting transcriptomic or proteomic data from morphants.[12][15]

Signaling Pathway Analysis

Morpholinos are powerful tools for dissecting signaling pathways. For example, they have been used extensively to study the Nodal signaling pathway, which is crucial for establishing the left-right asymmetry of the developing heart.

nodal_pathway cluster_nodal Nodal Signaling Pathway in Left-Right Asymmetry cluster_mo Morpholino Intervention Nodal Nodal Lefty1 Lefty1 Nodal->Lefty1 Activates Spaw Spaw Nodal->Spaw Lefty1->Nodal Inhibits (Midline Barrier) Lefty2 Lefty2 Lefty2->Spaw Inhibits (Feedback Loop) Spaw->Lefty2 Activates Pitx2 Pitx2 Spaw->Pitx2 Activates L_R_Asymmetry Left-Right Asymmetry (e.g., Heart Looping) Pitx2->L_R_Asymmetry Drives MO_Spaw spaw MO MO_Spaw->Spaw Blocks Translation MO_Lefty2 lefty2 MO MO_Lefty2->Lefty2 Blocks Translation

Caption: Nodal signaling pathway and points of morpholino intervention.

Knockdown of genes like spaw or lefty2 using MOs can lead to predictable disruptions in this pathway, resulting in randomized or reversed heart looping, demonstrating the utility of this technique in functional genomics.[13]

Conclusion and Future Outlook

Morpholino oligos remain a valuable tool for rapid gene function analysis in zebrafish, particularly for initial screening and discovery.[3][13] However, with the advent of precise genome editing technologies like CRISPR/Cas9, the standards for validation have become more stringent.[12][17] It is now highly recommended that MO-induced phenotypes be confirmed with stable genetic mutants.[12][17] When used judiciously and with rigorous controls, morpholinos will continue to be an essential part of the zebrafish researcher's toolkit for dissecting the complexities of vertebrate biology and disease.

References

Troubleshooting & Optimization

"troubleshooting low coupling efficiency with 7'-O-DMT-morpholino uracil"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low coupling efficiency during the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs), specifically when using 7'-O-DMT-morpholino uracil (B121893) monomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency in PMO synthesis?

Low coupling efficiency is a frequent challenge in PMO synthesis and can stem from several factors. The most common culprits include suboptimal reagent quality, inadequate reaction conditions, and issues with the solid-phase synthesis protocol. Specifically, moisture contamination, instability of the activated monomer, incomplete deprotection of the growing chain, and inefficient activation chemistry can significantly reduce yields.[1][2][3]

Q2: My coupling efficiency dropped suddenly. What is the first thing I should check?

The most immediate factor to investigate is the quality and handling of your reagents and solvents, particularly their water content. Anhydrous conditions are critical for successful PMO synthesis.[1] Moisture can hydrolyze the activated phosphoramidate (B1195095) intermediates, halting the coupling reaction.[1] Use fresh, high-purity, anhydrous solvents and ensure all reagents, especially the 7'-O-DMT-morpholino uracil monomer and the activator solution, have been stored correctly under inert gas (e.g., Argon) and handled using anhydrous techniques.

Q3: How does the choice of activator impact the coupling of this compound?

The activator is crucial for forming the reactive intermediate. While various activators are used, some, like 5-Ethylthio-1H-tetrazole (ETT), have been reported to improve coupling efficiency compared to others.[2][4] The stability of the activated monomer can be poor, especially in solvents like NMP or DMF where solubility is high.[4][5] Therefore, ensuring the activator is potent and used in the correct stoichiometry is essential. In some cases, additives like N-methylimidazole (NMI) or salts such as lithium bromide (LiBr) have been used to enhance coupling, though they may require longer reaction times.[2][4]

Q4: I suspect my this compound monomer has degraded. How can I verify its quality?

Monomer quality is paramount. To verify its integrity, you can perform a few checks. First, assess the physical appearance; it should be a crisp, white powder. Discoloration may indicate degradation. For a more definitive analysis, High-Performance Liquid Chromatography (HPLC) and ³¹P NMR spectroscopy can be used. HPLC can reveal the presence of impurities, while ³¹P NMR can confirm the integrity of the phosphoramidate group. It is also crucial to check the stability of the monomer in your chosen synthesis solvent, as some solvents can cause degradation over time.[4][5]

Q5: Can the solid support or linker affect coupling efficiency?

Yes, the choice of solid support and the stability of the linkage can influence the overall synthesis yield.[2] Inefficient swelling of the resin in the reaction solvent can limit the accessibility of reactive sites. Ensure you are using a resin appropriate for PMO synthesis (e.g., crosslinked polystyrene) and that it is properly prepared and swelled before beginning the synthesis.[6] Premature cleavage of the growing oligomer from the support can also lead to lower yields and must be ruled out.

Troubleshooting Workflow

If you are experiencing low coupling efficiency, follow this systematic workflow to identify and resolve the issue.

G Troubleshooting Workflow for Low Coupling Efficiency cluster_0 cluster_1 Phase 1: Reagent & Solvent Integrity cluster_2 Phase 2: Synthesis Protocol & Conditions cluster_3 Phase 3: Instrument & Support cluster_4 Solutions start Low Coupling Efficiency Detected check_water Check Water Content in Solvents/Reagents start->check_water Start Here check_monomer Verify Monomer Quality (this compound) check_water->check_monomer If OK sol_reagents Use Fresh, Anhydrous Reagents & Solvents check_water->sol_reagents High Water? check_activator Assess Activator Solution Potency check_monomer->check_activator If OK check_monomer->sol_reagents Degraded? check_deprotection Confirm Complete Trityl Deblocking check_activator->check_deprotection If All Reagents OK check_activator->sol_reagents Expired? check_coupling_time Evaluate Coupling Time & Temperature check_deprotection->check_coupling_time If OK sol_protocol Optimize Reaction Time/Temp/Equivalents check_deprotection->sol_protocol Incomplete? check_equivalents Review Reagent Stoichiometry check_coupling_time->check_equivalents If OK check_coupling_time->sol_protocol Suboptimal? check_instrument Inspect Synthesizer (Fluidics, Valves) check_equivalents->check_instrument If Protocol OK check_equivalents->sol_protocol Incorrect? check_support Evaluate Solid Support Swelling & Loading check_instrument->check_support If OK sol_maintenance Perform Instrument Maintenance check_instrument->sol_maintenance Leaking? check_support->sol_protocol Poor Swelling?

A step-by-step workflow for troubleshooting poor PMO coupling.

Data & Experimental Parameters

Success in PMO synthesis relies on precise control of reaction parameters. The tables below summarize key quantitative data for optimizing coupling steps.

Table 1: Reagent Quality and Handling

ParameterRecommended SpecificationTroubleshooting Action
Solvent Water Content < 30 ppmDry solvents over molecular sieves or use fresh anhydrous grade bottles.
Monomer Purity > 98% (HPLC)Re-purify or purchase new lot of this compound.
Activator Solution Freshly prepared or < 1 week oldPrepare a fresh solution of the activator (e.g., ETT).
Storage Conditions -20°C, under ArgonEnsure all reagents are stored in a desiccated, inert atmosphere.

Table 2: Recommended Solid-Phase Synthesis Conditions

StepReagent/ParameterStandard ConditionOptimization Strategy
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)2-3 minutesIncrease deblocking time; consider 0.5% methanesulfonic acid for stubborn groups.[7]
Coupling Monomer Concentration0.05 - 0.1 MIncrease equivalents of monomer relative to synthesis sites on support.
ActivatorVaries (e.g., ETT, LiBr)Test alternative activators or additives.[2][4]
TemperatureRoom TemperatureIncrease temperature to 70-90°C to accelerate the reaction, but monitor for degradation.[1][6]
Time30 - 120 minutesIncrease coupling time, especially for difficult sequences.[4][5]
Capping Acetic Anhydride / N-methylimidazolePost-couplingEnsure capping is efficient to block unreacted amines and prevent deletion sequences.[1][2]

Key Experimental Protocols

Protocol: Small-Scale Test Coupling Reaction

This protocol is designed to test the efficacy of a new batch of this compound monomer or activator solution under ideal conditions.

  • Resin Preparation: Swell 10-20 mg of a suitable solid support (e.g., amino-functionalized polystyrene) in anhydrous acetonitrile (B52724) (ACN) for 1 hour in a small synthesis vessel.

  • Deblocking: If the resin is pre-loaded and trityl-protected, treat with 3% TCA in DCM for 3 minutes. Wash thoroughly with ACN.

  • Monomer Activation: In a separate dry vial under argon, dissolve the this compound monomer (e.g., 5 equivalents relative to resin loading) and the activator (e.g., 4.5 equivalents) in anhydrous ACN to a final monomer concentration of 0.1 M. Allow to react for 1-2 minutes.

  • Coupling: Add the activated monomer solution to the prepared resin. Agitate the vessel at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with ACN to remove all unreacted reagents.

  • Analysis (Trityl Assay):

    • Dry a small sample of the resin.

    • Add a solution of perchloric acid or TCA.

    • The development of a bright orange/red color indicates the presence of the DMT cation, confirming a successful coupling reaction. The intensity can be quantified spectrophotometrically to estimate efficiency.

Chemical Pathway Overview

The core of the synthesis is the coupling reaction, where the activated morpholino monomer is joined to the growing oligomer chain on the solid support.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reaction on Support cluster_3 Product Monomer 7'-O-DMT-Morpholino Uracil Activated_Monomer Activated Chlorophosphoramidate Monomer->Activated_Monomer Activator Activator (e.g., ETT) Activator->Activated_Monomer Coupled_Product Coupled n+1 Oligo Activated_Monomer->Coupled_Product Coupling Growing_Chain Resin-Bound Oligo (Free 5'-Amine) Growing_Chain->Coupled_Product

Simplified diagram of the morpholino coupling reaction.

References

"how to minimize n-1 deletion sequences in morpholino synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the occurrence of (n-1) deletion sequences during Morpholino oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are (n-1) deletion sequences in Morpholino synthesis?

A1: (n-1) deletion sequences, also known as shortmers, are impurity oligonucleotides that are one nucleotide shorter than the intended full-length product (n). These sequences arise from inefficiencies during the solid-phase chemical synthesis process. Specifically, they occur when a small percentage of the growing Morpholino chains fail to have the next base coupled to them in a given synthesis cycle.[1]

Q2: Why are (n-1) deletion sequences problematic for my experiments?

A2: The presence of (n-1) and other truncated sequences can significantly impact the reliability and reproducibility of your experiments. These impurities can lead to:

  • Reduced Specificity: Incomplete sequences might bind to off-target mRNA, causing unintended biological effects.

  • Lower Efficacy: A lower concentration of the full-length, active Morpholino reduces its effectiveness in blocking translation or splicing.

  • Inaccurate Results: Impurities can interfere with downstream applications like PCR and sequencing, leading to misleading data.

  • Increased Background Noise: Contaminants can increase background signals in molecular assays, making results harder to interpret.

Q3: What is the primary cause of (n-1) deletions during synthesis?

A3: The primary cause of (n-1) deletions is incomplete coupling of the phosphoramidite (B1245037) monomer to the growing oligonucleotide chain during a synthesis cycle.[2] This inefficiency can be attributed to several factors, most notably the presence of moisture, which can hydrolyze the activated phosphoramidite.[3] Inefficient deprotection steps can also contribute to the accumulation of truncated impurities.[2]

Q4: How can I minimize the formation of (n-1) deletion sequences during synthesis?

A4: Minimizing (n-1) deletions starts with optimizing the synthesis process itself. Two key steps are crucial:

  • Maximizing Coupling Efficiency: Aim for the highest possible coupling efficiency (ideally >99%) at each step. This is achieved by using high-quality, anhydrous reagents (acetonitrile, phosphoramidites, activator) and ensuring a moisture-free environment for the synthesizer.[3]

  • Effective Capping: After each coupling step, any unreacted 5'-hydroxyl groups on the growing chains must be permanently blocked or "capped".[1][4] This is typically done using acetic anhydride (B1165640) and N-methylimidazole. Capping prevents these shorter chains from participating in subsequent coupling reactions, which would otherwise result in internal deletions that are very difficult to separate from the full-length product.[1][4]

Q5: What are the most effective methods for removing (n-1) deletion sequences after synthesis?

A5: Post-synthesis purification is essential to remove (n-1) shortmers and other impurities. The most effective methods for Morpholino purification are:

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This is a highly effective method for purifying Morpholinos.[2] Under basic pH conditions, the guanine (B1146940) (G) and thymine (B56734) (T) bases in the Morpholino backbone become deprotonated, imparting a negative charge that allows for separation based on the oligo's length and composition.[2][5]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge, and it is a reliable method for achieving high purity.[6]

  • Reverse-Phase HPLC (RP-HPLC): While commonly used for other oligonucleotides, RP-HPLC generally offers lower resolution for separating Morpholino species unless they are conjugated to a hydrophobic moiety like a dye or peptide.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to (n-1) deletions.

Issue Potential Cause Recommended Solution
High percentage of (n-1) product observed in crude sample analysis. Low Coupling Efficiency: This is the most common cause. It can result from moisture in reagents or synthesizer lines.[3]1. Use fresh, anhydrous acetonitrile (B52724) (<15 ppm water).[3] 2. Ensure phosphoramidite monomers and activator solutions are fresh and dry. 3. Install an in-line drying filter for the argon or helium gas used on the synthesizer.[3]
Ineffective Capping: Unreacted chains are elongating in subsequent cycles, leading to a heterogeneous mix of shortmers.[4]1. Check the freshness and concentration of your capping reagents (Cap Mix A: acetic anhydride; Cap Mix B: N-methylimidazole). 2. Ensure adequate delivery volume and time for the capping step in your synthesis protocol.
Poor resolution between (n) and (n-1) peaks during AEX-HPLC purification. Sequence Composition: AEX-HPLC poorly resolves (n-1) oligos where the missing base is an adenine (B156593) (A) or cytosine (C), as these bases do not carry a charge under the basic conditions used for separation.[2]1. If high purity is critical, consider redesigning the Morpholino to minimize A and C content if possible, though this is often constrained by the target sequence. 2. For analysis, consider alternative methods like mass spectrometry to quantify the purity.
Suboptimal HPLC Conditions: The pH or salt gradient may not be optimized for your specific Morpholino sequence.1. Optimize the pH and salt gradient for the mobile phase.[5] 2. Ensure the column is not overloaded.
(n-1) impurities persist even after HPLC purification. Co-elution: The (n-1) species may have very similar retention times to the full-length product, especially for longer oligos.1. Perform a second round of purification. 2. Consider using a different purification method (e.g., PAGE) in conjunction with HPLC.[6]

Quantitative Data Summary

The efficiency of synthesis and purification directly impacts the final purity of the Morpholino oligo. The following table summarizes typical performance data.

Parameter Metric Typical Value Source
Synthesis Coupling Efficiency Per base addition~99%Gene Tools[2]
Final Purity (Post AEX-HPLC) % Full-Length Product>90%Gene Tools[2]
Theoretical Yield (Full-Length Product) Based on Coupling Efficiency99%^24 ≈ 78.5% for a 25-merCalculation

Note: The theoretical yield of the full-length product decreases as the length of the Morpholino increases. Even with a 99% coupling efficiency, the theoretical maximum yield for a 25-mer is approximately 78.5%. The remaining fraction consists primarily of (n-1) and other truncated sequences.

Experimental Protocols

Protocol 1: Anion-Exchange HPLC (AEX-HPLC) Purification of Morpholinos

This protocol describes a general method for purifying Morpholino oligonucleotides using AEX-HPLC to remove (n-1) deletion sequences.

Materials:

  • Crude, deprotected Morpholino oligonucleotide

  • Anion-exchange HPLC column (e.g., quaternary alkylammonium packing)[5]

  • HPLC system with a UV detector

  • Mobile Phase A: Nuclease-free water, adjusted to a basic pH (e.g., pH 11-12) to deprotonate G and T bases

  • Mobile Phase B: High-salt buffer at the same basic pH (e.g., 1.0 M Sodium Chloride in Mobile Phase A)

  • Solid-phase extraction (SPE) cartridge for desalting

Methodology:

  • Sample Preparation: Dissolve the crude Morpholino pellet in Mobile Phase A. The concentration will depend on the column size and loading capacity.

  • Column Equilibration: Equilibrate the AEX column with Mobile Phase A until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the dissolved Morpholino sample onto the column.

    • Run a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B) over a set period (e.g., 30-60 minutes). The negatively charged phosphate (B84403) backbone and deprotonated bases will interact with the positively charged stationary phase.[6]

    • Longer, more charged oligonucleotides (the full-length product) will bind more tightly and elute at a higher salt concentration than the shorter (n-1) impurities.[7]

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length Morpholino.

  • Desalting: Pool the collected fractions containing the purified oligo. Pass the solution through a solid-phase extraction cartridge to desalt and neutralize the Morpholino.[2]

  • Lyophilization: Lyophilize the desalted product to obtain a salt-free, solid white powder.[2]

  • Purity Analysis: Re-analyze a small portion of the purified product using the same AEX-HPLC method or mass spectrometry to confirm purity. Gene Tools typically achieves >90% purity with this method.[2]

Visualizations

Morpholino Synthesis and Purification Workflow

The following diagram illustrates the key stages of Morpholino synthesis, highlighting the points where (n-1) deletions are generated and subsequently removed.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_purification Post-Synthesis Processing Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping n1_gen Inefficient Coupling Generates (n-1) Deletions Coupling->n1_gen Oxidation 4. Oxidation Capping->Oxidation cap_prevent Capping Prevents Internal Deletions Capping->cap_prevent Oxidation->Deblocking Cleavage Cleavage & Deprotection Crude Crude Morpholino (n, n-1, n-2...) Cleavage->Crude HPLC AEX-HPLC Purification Crude->HPLC Pure Purified Morpholino (>90% Full-Length) HPLC->Pure n1_remove HPLC Removes (n-1) Deletions HPLC->n1_remove

Caption: Workflow for Morpholino synthesis and purification.

Logic Diagram: Minimizing (n-1) Deletions

This diagram outlines the logical relationship between the causes of (n-1) deletions and the strategies to mitigate them.

G cluster_factors Contributing Factors cluster_solutions Mitigation Strategies Cause Root Cause: Inefficient Synthesis Moisture Moisture in Reagents Cause->Moisture BadCapping Ineffective Capping Cause->BadCapping Purify Post-Synthesis Purification (HPLC/PAGE) Cause->Purify Corrective Anhydrous Use Anhydrous Reagents Moisture->Anhydrous FreshCaps Optimize Capping Step BadCapping->FreshCaps Outcome Outcome: Minimized (n-1) Deletions (>90% Purity) Anhydrous->Outcome FreshCaps->Outcome Purify->Outcome

Caption: Logic of minimizing (n-1) deletion sequences.

Example Signaling Pathway: Morpholino-Mediated Translation Blocking

Morpholinos are commonly used to block the translation of a target mRNA, thereby inhibiting the production of a specific protein and allowing researchers to study its function in a given signaling pathway.

G cluster_cell Cellular Environment mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Protein Target Protein Ribosome->Protein Synthesis Pathway Downstream Signaling Pathway Protein->Pathway Activates Response Cellular Response Pathway->Response Morpholino Morpholino Oligo Morpholino->mRNA Binds to 5' UTR Morpholino->block block->Ribosome Blocks Assembly

Caption: Morpholino blocking translation initiation.

References

Technical Support Center: Optimizing the Detritylation Step for 7'-O-DMT-Morpholino Uracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detritylation of 7'-O-DMT-morpholino uracil (B121893).

Troubleshooting Guide

This guide addresses specific issues that may arise during the detritylation step of morpholino oligonucleotide synthesis, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Incomplete Detritylation Inefficient Deblocking Reagent: The standard 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) may not be sufficient for complete removal of the DMT group.For more effective trityl deblocking, consider using a solution of 0.5% methanesulfonic acid in 3% TCA in DCM.[1]
Degraded Reagents: The acidic deblocking solution can degrade over time, leading to reduced efficiency.Always use freshly prepared deblocking solutions.
Insufficient Reaction Time: The duration of the acid treatment may be too short for complete detritylation.Increase the reaction time in small increments and monitor the completeness of the reaction.
Low Reaction Temperature: Lower ambient temperatures can decrease the rate of the detritylation reaction.Ensure the reaction is carried out at a consistent, controlled room temperature.
Low Yield of Full-Length Product Depurination: Prolonged or harsh exposure to acidic conditions can lead to the cleavage of the glycosidic bond between the purine (B94841) base and the morpholino ring, a process known as depurination. This can result in chain cleavage during the final basic deprotection step.[2]Optimize the detritylation conditions by using the mildest possible acid concentration and the shortest effective reaction time to minimize depurination.[3][4]
Oligonucleotide Precipitation: Modified oligonucleotides, especially those with high GC content, can sometimes precipitate out of solution.If precipitation is observed, consider targeting a nearby sequence with lower GC content. Introducing one or two mismatches might also improve solubility without significantly affecting specificity.
Formation of n-1 Shortmers Incomplete Detritylation in the Previous Cycle: If the DMT group is not completely removed in one cycle, the subsequent coupling reaction will not occur at that position, leading to a truncated sequence (n-1).Ensure complete detritylation in each cycle by optimizing the deblocking conditions as described above.
Poor Peak Shape or Resolution in HPLC Analysis Residual Acid: Incomplete washing after the detritylation step can leave residual acid, which can affect the performance of reverse-phase HPLC.Ensure thorough and efficient washing of the solid support with an appropriate solvent (e.g., acetonitrile) after the detritylation step to remove all traces of acid.
Oligonucleotide Aggregation: Morpholino oligos can sometimes aggregate, leading to broad or split peaks in HPLC.Heating the sample at 65°C for 5 minutes before injection can often resolve aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard reagent for the detritylation of DMT-protected morpholinos?

The standard deblocking reagent is typically a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1] However, for more challenging sequences or to improve efficiency, a solution of 0.5% methanesulfonic acid in 3% TCA in DCM can be utilized.[1]

Q2: How can I monitor the efficiency of the detritylation step?

The dimethoxytrityl (DMT) cation released upon successful detritylation has a characteristic orange color. The intensity of this color can be spectrophotometrically quantified to assess the efficiency of the preceding coupling reaction. A lack of color or a faint color may indicate incomplete detritylation in the previous step or a failed coupling reaction.

Q3: What are the main side reactions to be aware of during detritylation?

The primary side reaction of concern is depurination, which is the acid-catalyzed cleavage of the bond between the purine base (adenine or guanine) and the morpholino ring.[2] This is more likely to occur with prolonged exposure to strong acids and can lead to chain cleavage during the final deprotection step.[2]

Q4: Can I use Dichloroacetic Acid (DCA) for detritylation of morpholinos?

Yes, Dichloroacetic Acid (DCA) is another common reagent used for detritylation in oligonucleotide synthesis.[5] Studies on oligodeoxyribonucleotides have shown that varying concentrations of DCA can be used to optimize the removal of the DMT group under milder conditions than with TCA.[3] The optimal concentration and time for morpholino oligonucleotides would need to be determined empirically.

Q5: How does the solid support affect the detritylation step?

The nature of the solid support can influence the kinetics of the detritylation reaction. The porosity and surface characteristics of the support can affect the accessibility of the DMT group to the acidic reagent. It is important to use a solid support that is compatible with your synthesis scale and the specific chemistry being employed.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on oligonucleotide synthesis that can be relevant for optimizing the detritylation of 7'-O-DMT-morpholino uracil.

Table 1: Detritylation Conditions for Oligonucleotides

Deblocking AgentConcentrationSolventTypical Reaction TimeNotes
Trichloroacetic Acid (TCA)3%Dichloromethane (DCM)2 minutesStandard condition, may be inefficient for some sequences.[5]
Dichloroacetic Acid (DCA)3%Dichloromethane (DCM)20 - 110 secondsMilder acid, may reduce depurination. Yields of full-length T10-mer varied from 73% to 89% depending on delivery time.[6]
Methanesulfonic Acid in TCA0.5% in 3% TCADichloromethane (DCM)Not specifiedUsed for more effective trityl deblocking.[1]
Dichloroacetic Acid with lower alcohol2% DCA with 0.1% Methanol or EthanolNot specifiedNot specifiedReported as a highly effective non-depurinating detritylating agent.[7]

Experimental Protocols

Protocol 1: Standard Detritylation using 3% TCA in DCM

Materials:

  • This compound bound to a solid support (e.g., CPG) in a synthesis column.

  • Detritylation solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Washing solution: Acetonitrile (ACN).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Ensure the synthesis column and reagents are at room temperature.

  • Wash the column with ACN (2-3 column volumes) to remove any residual moisture and reagents from the previous step.

  • Slowly pass the 3% TCA in DCM solution through the column. The flow rate should be controlled to ensure a contact time of approximately 2 minutes.

  • Collect the eluent. A bright orange color indicates the release of the DMT cation.

  • Wash the column thoroughly with ACN (5-10 column volumes) to remove all traces of the acidic deblocking solution and the cleaved DMT cation.

  • Dry the support by passing a stream of inert gas through the column.

  • The support is now ready for the subsequent coupling step.

Protocol 2: Enhanced Detritylation using Methanesulfonic Acid in TCA

Materials:

  • This compound bound to a solid support in a synthesis column.

  • Detritylation solution: 0.5% (v/v) Methanesulfonic Acid in 3% (w/v) TCA in DCM.

  • Washing solution: Acetonitrile (ACN).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Slowly pass the 0.5% methanesulfonic acid in 3% TCA in DCM solution through the column. The optimal contact time should be determined empirically, starting with a 2-minute incubation.

  • Collect the eluent and observe the color change.

  • Wash the column extensively with ACN (at least 10 column volumes) to ensure complete removal of the stronger acidic reagent.

  • Dry the support with a stream of inert gas.

  • Proceed to the next step in the synthesis cycle.

Visualizations

Detritylation_Workflow Experimental Workflow for Detritylation start Start: DMT-protected Morpholino on Solid Support wash1 Wash with Acetonitrile start->wash1 detritylation Add Detritylation Reagent (e.g., 3% TCA in DCM) wash1->detritylation incubation Incubate for a defined time detritylation->incubation wash2 Wash with Acetonitrile to remove acid and DMT cation incubation->wash2 dry Dry with Inert Gas wash2->dry next_step Proceed to Coupling Step dry->next_step

Caption: A step-by-step workflow for the detritylation of DMT-protected morpholino oligonucleotides.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Detritylation start Incomplete Detritylation Observed check_reagent Check Deblocking Reagent (Freshness, Concentration) start->check_reagent increase_time Increase Reaction Time check_reagent->increase_time Reagent OK re_evaluate Re-evaluate and Monitor check_reagent->re_evaluate Reagent Issue (Prepare Fresh) check_temp Check Reaction Temperature increase_time->check_temp Still Incomplete increase_time->re_evaluate Complete stronger_acid Consider Stronger Deblocking Agent (e.g., MSA/TCA) check_temp->stronger_acid Temp OK check_temp->re_evaluate Temp Issue (Adjust) stronger_acid->re_evaluate Implement and Monitor

Caption: A logical flowchart for troubleshooting incomplete detritylation during morpholino synthesis.

References

Technical Support Center: Phosphorodiamidate Morpholino Oligo (PMO) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phosphorodiamidate Morpholino Oligo (PMO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common side reactions and impurities encountered during PMO manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in PMO synthesis?

A1: During solid-phase PMO synthesis, the most frequently observed impurities include deletion sequences (notably n-1), truncated sequences, and base modifications.[1] Deletion sequences arise from incomplete detritylation or inefficient coupling at one of the synthesis cycles.[2][3] Other common impurities can include those generated during the final cleavage and deprotection steps, such as alkylated adducts (e.g., M+106) and products of depurination.[4]

Q2: What analytical methods are used to identify and quantify these impurities?

A2: A combination of chromatographic and mass spectrometric techniques is essential for the characterization of PMOs and their impurities.[4] High-Performance Liquid Chromatography (HPLC), particularly anion-exchange (AEX) and reversed-phase (RP-HPLC), is used to assess purity and separate the full-length product from truncated and failure sequences.[5][6] Mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), is used to confirm the molecular weight of the synthesized PMO and identify impurities based on their mass-to-charge ratio.[2][7] Advanced methods like tandem mass spectrometry (MS/MS) can further help in sequencing the product and pinpointing the exact location of modifications or deletions.[1]

Q3: How does the neutral backbone of PMOs affect their purification?

A3: The uncharged phosphorodiamidate backbone makes PMOs neutral at physiological pH.[8] This property makes purification challenging compared to charged oligonucleotides. Anion-exchange (AEX) HPLC is a common and effective method for purification. This technique is performed under basic conditions, where guanine (B1146940) and thymine (B56734) bases become deprotonated, imparting a net negative charge to the molecule and allowing it to bind to the AEX column.[3][8] A salt gradient is then used to elute the full-length PMO.[2]

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during PMO synthesis, their probable causes, and recommended solutions.

Issue 1: High Levels of n-1 Deletion Sequences

Q: My final product analysis (HPLC/MS) shows a significant peak corresponding to the n-1 mass. What is the cause and how can I minimize it?

A: The presence of n-1 impurities is a prevalent issue in PMO synthesis and primarily results from incomplete coupling or incomplete detritylation during the solid-phase synthesis cycle.[2] If a 5'-hydroxyl group is not successfully deprotected (detritylated) or if the subsequent activated monomer fails to couple efficiently, that site will not be elongated in that cycle, resulting in a sequence missing one monomer unit.

Troubleshooting Steps:

  • Optimize Coupling Reaction:

    • Increase Coupling Time: Extending the reaction time can help drive the coupling to completion.[2]

    • Increase Monomer Excess: Use a sufficient molar excess of the activated morpholino monomer.[2]

    • Ensure Anhydrous Conditions: Water can quench the activated monomer, reducing coupling efficiency. Ensure all solvents and reagents are anhydrous.[3]

    • Evaluate Activator: 5-Ethylthio-1H-tetrazole (ETT) has been reported to improve coupling efficiency compared to older activators like Lithium Bromide (LiBr).[2]

  • Optimize Deblocking (Detritylation) Step:

    • Increase Deblocking Time: Ensure the detritylation step is allowed to proceed to completion by increasing the reaction time.[2]

    • Use Fresh Deblocking Solution: The acidic deblocking solution (e.g., 3% Trichloroacetic Acid in DCM) can degrade over time. Use a freshly prepared solution for each synthesis.[2]

  • Implement an Efficient Capping Step:

    • After the coupling step, any unreacted free amines should be permanently blocked or "capped" to prevent them from reacting in subsequent cycles. This is typically done using acetic anhydride (B1165640) and an activator like N-methylimidazole.[9][10] An efficient capping step ensures that n-1 sequences are terminated and cannot be extended further, which can simplify purification.

G cluster_0 Troubleshooting n-1 Deletions start High n-1 Impurity Detected q1 Review Coupling Step start->q1 q2 Review Deblocking Step q1->q2 Efficient sol1 Increase coupling time Increase monomer excess Ensure anhydrous conditions Use efficient activator (ETT) q1->sol1 Inefficient? q3 Review Capping Step q2->q3 Complete sol2 Increase deblocking time Use fresh deblocking solution q2->sol2 Incomplete? sol3 Implement/Optimize capping (e.g., Acetic Anhydride) q3->sol3 Inefficient? end_node Reduced n-1 Impurity q3->end_node Efficient sol1->q2 sol2->q3 sol3->end_node

Caption: A decision-making workflow for troubleshooting n-1 deletion impurities.
Issue 2: Depurination Leading to Chain Cleavage

Q: My analysis shows multiple shorter fragments, and I suspect depurination. What causes this and how can it be prevented?

A: Depurination is the cleavage of the glycosidic bond that connects a purine (B94841) base (Adenine or Guanine) to the morpholino ring. This reaction is acid-catalyzed and is a known risk during the detritylation step, which uses a strong acid to remove the 5'-trityl protecting group.[11] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, generating truncated oligos.

Preventative Measures:

  • Balance Deblocking and Depurination: The goal is to achieve complete detritylation with minimal depurination. This requires careful optimization of the acid concentration and exposure time.[12]

  • Choice of Deblocking Agent: The choice of acid significantly impacts the rate of depurination. Dichloroacetic acid (DCA) is generally less aggressive than trichloroacetic acid (TCA), leading to slower depurination.[12][13]

Quantitative Data on Depurination Rates

The following table summarizes kinetic data on the depurination half-times for CPG-bound oligonucleotides when exposed to different acidic deblocking agents. A longer half-time indicates a lower rate of depurination.

Deblocking Agent (in Methylene Chloride)Depurination Half-Time (t1/2)Relative Depurination Rate
3% Dichloroacetic Acid (DCA)LongestSlowest
15% Dichloroacetic Acid (DCA)IntermediateFaster than 3% DCA
3% Trichloroacetic Acid (TCA)ShortestFastest
Data sourced from kinetic studies on CPG-bound intermediates.[12][13]
Issue 3: M+106 Impurity Formation (p-Quinone Methide Alkylation)

Q: I am observing a consistent impurity with a mass of +106 Da relative to my product, especially in guanine-rich sequences. What is this impurity?

A: This is a well-characterized side product that arises during the final deprotection step of PMOs containing guanosine (B1672433) monomers protected with a 4-pivaloyloxybenzyl (POB) group at the O6 position.[4] During deprotection with concentrated ammonium (B1175870) hydroxide, the POB group is cleaved, forming a highly reactive intermediate called p-Quinone Methide (p-QM). This p-QM intermediate can then act as a Michael acceptor and alkylate nucleophilic sites on the PMO, with the N3 of thymine being a likely target.[4] This alkylation adds a mass of 106 Da to the oligo.

Mitigation Strategy:

The most effective way to prevent this side reaction is to use a nucleophilic scavenger in the deprotection solution to trap the reactive p-QM intermediate before it can alkylate the PMO. Dithiothreitol (DTT) is a commonly used scavenger for this purpose.

G cluster_0 p-QM Side Reaction Pathway cluster_1 Mitigation with DTT Scavenger DPG Doubly Protected Guanosine (DPG) (with POB group) Ammonia (B1221849) Conc. NH4OH (Deprotection) DPG->Ammonia pQM Reactive p-Quinone Methide (+106 Da intermediate) Ammonia->pQM PMO_N Nucleophilic site on PMO (e.g., Thymine N3) pQM->PMO_N Alkylation Alkylated_PMO Alkylated PMO Impurity (M+106) PMO_N->Alkylated_PMO DTT Dithiothreitol (DTT) (Scavenger) Trapped Trapped p-QM Adduct (Neutralized) DTT->Trapped pQM_mit Reactive p-Quinone Methide pQM_mit->DTT Scavenging

Caption: Reaction pathway for M+106 impurity formation and its mitigation by DTT.

Experimental Protocols

Protocol 1: General Solid-Phase PMO Synthesis Cycle

This protocol outlines the key steps for a single cycle of monomer addition in solid-phase PMO synthesis.[2] Reagent concentrations and reaction times should be optimized for specific sequences and scales.

  • Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure:

      • Wash the solid support-bound oligo with DCM.

      • Treat the support with the deblocking solution for 1-5 minutes.

      • Repeat the treatment 2-4 times to ensure complete removal of the 5'-trityl group.

      • Thoroughly wash the resin with DCM and then acetonitrile (B52724) to remove all traces of acid.[2]

  • Coupling

    • Reagents:

      • Activated Morpholino Monomer (3 equivalents)

      • Activator: 5-Ethylthio-1H-tetrazole (ETT, 6 equivalents)

      • Base: N-ethylmorpholine (NEM)

      • Solvent: Anhydrous Acetonitrile

    • Procedure:

      • Prepare the coupling solution by mixing the monomer, ETT, and NEM in acetonitrile.

      • Add the coupling solution to the deblocked solid support.

      • Allow the reaction to proceed for the optimized time (can range from minutes to hours depending on the chemistry and scale).[14]

      • Wash the resin thoroughly with acetonitrile to remove excess reagents.

  • Capping (Optional but Recommended)

    • Reagent: Acetic Anhydride and N-methylimidazole or DIPEA in a suitable solvent (e.g., Acetonitrile or NMP).[9][15]

    • Procedure:

      • Treat the resin with the capping solution to acetylate any unreacted free amines.

      • Wash the resin to remove excess capping reagents and byproducts.

  • Cleavage and Deprotection

    • Reagent: Concentrated aqueous ammonia.

    • Procedure:

      • After the final monomer is coupled, transfer the dried resin to a sealed vial.

      • Add concentrated aqueous ammonia.

      • Heat the vial at 55°C for approximately 16 hours.[2]

      • Cool the vial, filter the solution to remove the resin, and evaporate the ammonia to obtain the crude PMO.

Protocol 2: Anion-Exchange HPLC Purification of PMOs

This method leverages the partial negative charge of G and T bases at high pH to purify the neutral backbone PMOs.[3][8]

  • Instrumentation: An HPLC system with a UV detector and an anion-exchange column (e.g., quaternary alkylammonium packing).[5][6]

  • Mobile Phases:

    • Buffer A (Low Salt): A low-salt buffer (e.g., 20 mM) at a high pH (e.g., pH 10-11).

    • Buffer B (High Salt): A high-salt buffer (e.g., 1 M NaCl) at the same high pH.

  • Procedure:

    • Sample Preparation: Dissolve the crude PMO in a solution mimicking the initial chromatography conditions (high % Buffer A).

    • Column Equilibration: Equilibrate the anion-exchange column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).

    • Injection: Inject the dissolved PMO sample onto the column.

    • Elution: Apply a linear gradient to increase the percentage of Buffer B over time. This will increase the salt concentration, eluting molecules based on their charge. The full-length PMO, having the most G and T bases, will typically elute last among the failure sequences.

    • Detection: Monitor the column eluate at 260 nm.

    • Fraction Collection: Collect the peaks corresponding to the full-length product.

    • Post-Purification: Desalt the collected fractions using a solid-phase extraction cartridge or a similar method, then lyophilize to obtain the pure PMO as a white solid.[3]

Protocol 3: MALDI-TOF MS Analysis of PMOs

This protocol provides a general guideline for preparing a PMO sample for MALDI-TOF analysis to verify its molecular weight.[7]

  • Matrix Preparation:

    • Matrix: 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotide analysis.

    • Solution: Prepare a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and water. Add an additive like diammonium hydrogen citrate (B86180) (e.g., 10 mg/mL) to the matrix solution to reduce salt adducts and improve signal quality.[6]

  • Sample Preparation:

    • Dissolve the purified PMO sample in nuclease-free water to a concentration of approximately 1-10 pmol/µL.

  • Spotting the Target Plate:

    • Dried-Droplet Method:

      • Mix 0.5 µL of the matrix solution and 0.5 µL of the PMO sample solution directly on the MALDI target plate.

      • Allow the mixture to air dry completely at room temperature, forming crystals.

  • Mass Spectrometry Analysis:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Typically run in positive or negative reflectron mode. PMOs, being neutral, can be analyzed in either mode, though positive ion mode is common.[7]

    • Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the PMO (e.g., m/z 2000-8000).[15]

    • Calibration: Use a known peptide or oligonucleotide calibration standard to ensure mass accuracy.

    • Analysis: Process the resulting spectrum to determine the molecular weight of the main product and identify any peaks corresponding to common impurities (e.g., n-1, M+106).

References

Technical Support Center: Enhancing Full-Length Morpholino Oligonucleotide Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions concerning the synthesis and purification of morpholino oligonucleotides. Our goal is to help you optimize your experimental protocols to improve the yield of full-length products.

Troubleshooting Guide

This section addresses common issues that can lead to suboptimal yields of full-length morpholino oligonucleotides and provides actionable solutions in a question-and-answer format.

Issue 1: Low Coupling Efficiency During Solid-Phase Synthesis

  • Question: My overall yield of morpholino oligonucleotide is low, and I suspect inefficient coupling between subunits. What are the critical parameters I should optimize?

    Answer: Low coupling efficiency is a frequent cause of reduced yield. Several factors in the solid-phase synthesis cycle can be fine-tuned to enhance the coupling reaction. Key parameters to investigate include the choice of organic base, the use of additives, reaction temperature, and reaction time.

    An optimized protocol might involve using N-ethylmorpholine as the organic base and lithium iodide as an additive, which has been shown to significantly boost coupling efficiency. The reaction temperature can also be crucial; for certain protocols, an optimal temperature of 30°C has been identified. In automated fast-flow synthesis, temperatures as high as 90°C have been used to accelerate coupling rates, though the stability of reagents at such temperatures must be considered.[1][2]

    Experimental Protocol: Optimization of Solid-Phase Coupling Reaction

    This protocol is based on findings that demonstrate significant yield improvement through the systematic optimization of reaction components and conditions.

    • Solid Support: Begin with your morpholino subunit loaded onto a suitable solid support (e.g., controlled pore glass or polystyrene resin).[3]

    • Deblocking: If using a trityl protecting group, perform deblocking with a solution such as 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). For more effective deblocking, a solution of 0.5% methanesulfonic acid in 3% TCA in DCM can be utilized.[1][4]

    • Monomer Activation and Coupling:

      • Prepare the activated chlorophosphoramidate monomer solution.

      • In the coupling step, introduce the following optimized reagents:

        • Organic Base: N-ethylmorpholine

        • Additive: Lithium Iodide

    • Reaction Conditions:

      • Temperature: Maintain the reaction at 30°C.

      • Duration: Allow the coupling reaction to proceed for 90 minutes.

    • Capping: After coupling, cap any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.

    • Iteration: Repeat the cycle of deblocking, coupling, and capping for each subsequent monomer addition.

    • Monitoring: If possible, monitor coupling efficiency at each step using a trityl cation assay to quantify the release of the trityl group.[5]

    Data Presentation: Impact of Optimized Conditions on Coupling Efficiency

ParameterStandard ConditionOptimized ConditionImpact on YieldReference
Organic Base VariesN-ethylmorpholineSignificant Improvement
Additive NoneLithium IodideSignificant Improvement
Temperature Ambient30°COptimized for Efficiency
Duration Varies90 minutesOptimized for Completion

Issue 2: Presence of Truncated Sequences (n-1) and Other Impurities

  • Question: My final product contains a significant amount of shorter sequences (n-1 deletions) and other impurities. How can I improve the purity and isolate the full-length product?

    Answer: The presence of truncated sequences is often a result of incomplete coupling or inefficient capping of unreacted sites during synthesis.[6] To minimize their formation, ensure high coupling efficiency as described above and effective capping. For purification, High-Performance Liquid Chromatography (HPLC) is a common and effective method.[3]

    Anion-exchange (AEX) HPLC can be particularly useful for purifying morpholinos. Under basic conditions, the guanine (B1146940) and thymine (B56734) bases in the morpholino oligo become deprotonated, giving the otherwise neutral molecule a net negative charge that allows for separation on an AEX column.[6] This method can effectively resolve full-length products from impurities, including those missing a single guanine or thymine base.[6] Following HPLC, a solid-phase extraction step can be used to neutralize and desalt the purified morpholino.[6]

    Experimental Protocol: Anion-Exchange HPLC Purification of Morpholinos

    • Sample Preparation: Dissolve the crude morpholino product in an appropriate aqueous buffer.

    • pH Adjustment: Raise the pH of the sample and mobile phases to deprotonate the guanine and thymine bases, thereby imparting a negative charge to the oligos.

    • HPLC System:

      • Column: Utilize an anion-exchange column (e.g., a quaternary alkylammonium-packed column).[7]

      • Mobile Phase: Employ a salt gradient (e.g., using NaCl or another suitable salt) in a buffered mobile phase at high pH.

    • Elution: Inject the sample and run the gradient. The full-length product, having the highest charge, will elute at a higher salt concentration than the truncated sequences.

    • Fraction Collection: Collect the fractions corresponding to the main peak of the full-length product.

    • Desalting and Neutralization: Process the collected fractions through a solid-phase extraction cartridge to remove salts and neutralize the pH.[6]

    • Lyophilization: Lyophilize the purified, desalted product to obtain a salt-free white solid.[6]

    Visualization: Morpholino Purification Workflow

    Purification_Workflow start Crude Morpholino Product dissolve Dissolve in Aqueous Buffer start->dissolve ph_adjust Adjust to Basic pH dissolve->ph_adjust hplc Anion-Exchange HPLC ph_adjust->hplc collect Collect Full-Length Product Fractions hplc->collect desalt Desalting & Neutralization (Solid-Phase Extraction) collect->desalt lyophilize Lyophilization desalt->lyophilize end Purified Full-Length Morpholino lyophilize->end

    A step-by-step workflow for the purification of morpholino oligonucleotides.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between Trityl and Fmoc chemistry in morpholino synthesis, and which is preferable for higher yield?

    A1: Both Trityl and Fmoc are protecting groups for the 5'-hydroxyl of the morpholino monomer. The primary difference lies in the deprotection step: Trityl groups are removed under acidic conditions, while Fmoc groups are removed using a base.[1] Research indicates that Fmoc chemistry can achieve very high coupling efficiencies, with some reports as high as 99.95% after the initial coupling.[1][4] Fmoc-protected monomers also show greater stability in common organic solvents.[1] The choice may also depend on the desired synthesis scale, with Fmoc chemistry being potentially more suitable for larger-scale synthesis on peptide synthesizers.[1][8]

  • Q2: Can automated fast-flow synthesis improve my product yield and synthesis time?

    A2: Yes, automated fast-flow synthesis offers significant advantages over traditional batch methods. It can dramatically reduce coupling times, in some cases by as much as 22-fold.[1][2] This rapid synthesis allows for the quick production of morpholino candidates, which is especially beneficial in therapeutic development.[2] Automation also enhances reproducibility by minimizing manual handling variations.[1] An 18-mer PMO that took a full week to produce using batch protocols was synthesized in just 3.5 hours with comparable purity using an optimized flow protocol.[2]

  • Q3: My morpholino oligonucleotide precipitates out of solution. What could be the cause and how can I resolve it?

    A3: Precipitation can be due to several factors, including high GC content, the presence of salts, and temperature fluctuations.[9] Morpholinos with high guanine content (e.g., more than 9 total guanines or more than 3 contiguous guanines in a 25-mer) can have poor water solubility.[10] If precipitation occurs after freeze-thaw cycles, consider storing diluted stocks at room temperature, as morpholinos are generally stable in aqueous solution at 1mM.[9] If aggregation is observed, heating the solution to 65°C for 5 minutes or autoclaving on a liquid cycle can help redissolve the oligo.[9]

  • Q4: What is depurination and how can I avoid it during synthesis?

    A4: Depurination is the cleavage of the glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the sugar backbone, creating an abasic site.[11] This can occur during the acidic deprotection step of trityl groups.[12] Upon final basic cleavage from the support, the oligonucleotide chain will break at this abasic site, leading to truncated products.[11] While modern synthesis protocols on standard synthesizers generally minimize depurination, it can become a limiting factor in the synthesis of very long oligonucleotides.[11] Using milder deprotecting agents and minimizing the exposure time to acidic conditions can help reduce the risk of depurination.[11]

  • Q5: How does incomplete cleavage and deprotection affect the final product?

    A5: Incomplete cleavage from the solid support results in lower overall yield. Incomplete deprotection of the base-protecting groups leads to impurities that can be difficult to remove and may interfere with the biological activity of the morpholino.[13][14] It is crucial to follow recommended deprotection protocols, ensuring the appropriate reagents, temperatures, and incubation times are used for the specific protecting groups on your morpholino.[13] For example, some modifications may require milder deprotection conditions to avoid degradation.[15]

References

"preventing degradation of morpholino phosphoramidate linkage during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the morpholino phosphoramidate (B1195095) linkage during synthesis.

Troubleshooting Guide: Preventing Phosphoramidate Linkage Degradation

This guide addresses common issues that can lead to the degradation of the phosphoramidate linkage during morpholino oligonucleotide synthesis and provides solutions to mitigate these problems.

Problem Potential Cause Recommended Solution
Low yield of full-length product and presence of shorter fragments. Acid-catalyzed hydrolysis of the phosphoramidate linkage. This is a primary cause of degradation, especially during the repeated acidic deprotection steps required in Trityl-based chemistry.Switch to Fmoc-protected monomers: Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are removed under basic conditions (e.g., piperidine), avoiding the acidic environment that causes linkage cleavage.Optimize Trityl deprotection: If using Trityl chemistry, minimize the exposure time to the acidic deblocking solution (e.g., trichloroacetic acid in dichloromethane). Use the minimum concentration of acid required for efficient removal of the Trityl group.[1]
Inconsistent coupling efficiency. Instability of activated phosphoramidate monomers. Activated monomers can be sensitive to moisture and may degrade over time, leading to inefficient coupling and lower yields.Prepare activated monomer solutions immediately before use. Ensure anhydrous (dry) conditions throughout the synthesis. Use anhydrous solvents and reagents to prevent hydrolysis of activated intermediates.
Broad or multiple peaks during HPLC analysis of the crude product. Incomplete capping of unreacted hydroxyl groups. Failure to cap unreacted sites in each cycle leads to the formation of deletion sequences (n-1, n-2, etc.), which can be difficult to separate from the full-length product.Ensure the capping step is efficient. Use fresh capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) and allow sufficient reaction time to block all unreacted hydroxyls.
Degradation during final cleavage and deprotection. Prolonged exposure to harsh cleavage conditions. The conditions required to cleave the morpholino from the solid support and remove base-protecting groups can also lead to some degradation of the phosphoramidate linkage.Use milder cleavage and deprotection cocktails where possible. Optimize the time and temperature of the final deprotection step. For example, cleavage with concentrated aqueous ammonia (B1221849) can be performed at 55°C for 16 hours.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phosphoramidate linkage degradation during morpholino synthesis?

The primary cause of degradation is the susceptibility of the phosphoramidate linkage to acid-catalyzed hydrolysis. This is particularly problematic during the repetitive acidic deprotection steps in solid-phase synthesis when using Trityl-protected monomers.[2]

Q2: How can I minimize acid-induced degradation?

The most effective way to minimize acid-induced degradation is to switch from Trityl chemistry to Fmoc chemistry for the protection of the morpholino nitrogen. Fmoc groups are removed using a base (e.g., piperidine), thus avoiding acidic conditions altogether.[3][4] If Trityl chemistry must be used, it is crucial to minimize the time and concentration of the acid used for deprotection.[1]

Q3: Are there any advantages to using Fmoc-protected monomers over Trityl-protected ones?

Yes, besides avoiding acidic deprotection, Fmoc-protected monomers have been reported to offer greater stability in common organic solvents used during synthesis. This can lead to more consistent and efficient coupling reactions.[3]

Q4: How important are anhydrous conditions during synthesis?

Anhydrous (water-free) conditions are critical. Moisture can lead to the hydrolysis of the activated phosphoramidate intermediates, which will significantly reduce coupling efficiency and the overall yield of your full-length morpholino. Always use anhydrous solvents and reagents.

Q5: What is the best method to purify my morpholino oligonucleotide?

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying morpholino oligonucleotides. Both reverse-phase and anion-exchange HPLC can be used. Anion-exchange HPLC is particularly effective for separating truncated sequences from the full-length product.[5][6][7][8][9]

Q6: How can I confirm the integrity of my purified morpholino?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming the identity and purity of your morpholino. It allows you to verify the molecular weight of the full-length product and identify any impurities, such as deletion sequences.[10][11][12][13][14]

Quantitative Data on Phosphoramidate Linkage Stability

The following table summarizes available data on the stability of phosphoramidate linkages under different conditions.

Condition Observation Reference
pH 7.5 (37°C for 19 hours) Phosphoramidate linkages are generally stable.[15]
pH 5.5 (37°C for 19 hours) Increased hydrolysis of the phosphoramidate linkage is observed compared to pH 7.5.[15]
Strong Acid (0.1 to 6.0 M HCl at 80°C) The rate of hydrolysis increases with increasing acidity, demonstrating the acid-lability of the linkage.[16]
Basic Conditions (e.g., during Fmoc deprotection) The phosphoramidate linkage is stable under the basic conditions used for Fmoc group removal.[3][4]

Experimental Protocols

Detailed Protocol for Solid-Phase Morpholino Synthesis (Fmoc Chemistry)

This protocol outlines the key steps for the solid-phase synthesis of morpholino oligonucleotides using Fmoc chemistry.

1. Resin Preparation:

  • Start with a suitable solid support (e.g., polystyrene) pre-loaded with the first morpholino monomer.

2. Synthesis Cycle (repeated for each monomer):

  • Deblocking:
  • Wash the solid support with dimethylformamide (DMF).
  • Treat the support with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group.[1][17]
  • Repeat the treatment.
  • Wash the support thoroughly with DMF and then with the coupling solvent (e.g., acetonitrile (B52724) or N-methyl-2-pyrrolidone).
  • Coupling:
  • Prepare the coupling solution by mixing the activated Fmoc-protected morpholino monomer (3 equivalents), an activator (e.g., 5-ethylthio-1H-tetrazole (ETT), 6 equivalents), and a base (e.g., N-ethylmorpholine (NEM), 6 equivalents) in the coupling solvent.[1]
  • Add the coupling solution to the solid support and allow the reaction to proceed for the optimized time (e.g., 30-90 minutes).[18]
  • Wash the support to remove excess reagents.
  • Capping:
  • Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole in the synthesis solvent) to block any unreacted hydroxyl groups.
  • Wash the support to remove excess capping reagents.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, wash the solid support with dichloromethane (B109758) (DCM) and dry.

  • Transfer the support to a sealed vial.

  • Add concentrated aqueous ammonia and heat at 55°C for 16 hours to cleave the morpholino from the support and remove base protecting groups.[1]

  • Cool, filter to remove the resin, and evaporate the ammonia to obtain the crude product.

Protocol for Anion-Exchange HPLC Purification

1. Sample Preparation:

  • Dissolve the crude morpholino in the HPLC starting mobile phase (Buffer A).

2. HPLC Conditions:

  • Column: A strong anion-exchange (SAX) column is recommended.

  • Mobile Phase A: Low ionic strength buffer (e.g., 10 mM sodium phosphate (B84403), pH 11-12).[7][8]

  • Mobile Phase B: High ionic strength buffer (e.g., 10 mM sodium phosphate with 1 M NaCl, pH 11-12).[7][8]

  • Gradient: A linear gradient from a low percentage to a high percentage of Buffer B is used to elute the morpholino.

  • Detection: Monitor the elution at 260 nm.

3. Fraction Collection and Desalting:

  • Collect the fractions corresponding to the main peak (the full-length product).

  • Desalt the collected fractions using a suitable method (e.g., solid-phase extraction or size-exclusion chromatography).

  • Lyophilize the desalted product to obtain a pure, solid morpholino.

Protocol for LC-MS Analysis

1. Sample Preparation:

  • Dissolve the purified morpholino in a solvent compatible with LC-MS analysis (e.g., a mixture of water and acetonitrile).

2. LC-MS Conditions:

  • LC Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).

  • Mobile Phase: Use a mobile phase system compatible with mass spectrometry, such as a gradient of acetonitrile in an aqueous solution of an ion-pairing agent like hexafluoroisopropanol (HFIP) and a volatile base like triethylamine (B128534) (TEA).

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source.

    • Acquire data in negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight of the morpholino.

    • Perform deconvolution of the resulting spectra to determine the molecular weight of the main product and any impurities.[10]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification and Analysis start Start with Solid Support deblocking Deblocking (Fmoc Removal) start->deblocking coupling Coupling of Activated Monomer deblocking->coupling capping Capping coupling->capping repeat Repeat Cycle capping->repeat repeat->deblocking Next Monomer cleavage Cleavage and Deprotection repeat->cleavage Final Monomer hplc Anion-Exchange HPLC cleavage->hplc lcms LC-MS Analysis hplc->lcms final_product Pure Morpholino lcms->final_product

Caption: A typical workflow for morpholino synthesis and purification.

troubleshooting_logic start Low Yield or Impurities Detected check_deprotection Review Deprotection Method start->check_deprotection is_trityl Using Trityl Chemistry? check_deprotection->is_trityl switch_to_fmoc Switch to Fmoc Chemistry is_trityl->switch_to_fmoc Yes check_coupling Examine Coupling Step is_trityl->check_coupling No switch_to_fmoc->check_coupling monomer_stability Check Monomer Stability and Anhydrous Conditions check_coupling->monomer_stability check_capping Verify Capping Efficiency monomer_stability->check_capping check_purification Optimize Purification check_capping->check_purification

Caption: A logical guide for troubleshooting morpholino synthesis issues.

References

Resolving Issues with Resuspending Purified Morpholino Oligos: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the resuspension of purified morpholino oligos.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for resuspending morpholino oligos?

A1: The recommended solvent for resuspending morpholino oligos is sterile, nuclease-free water.[1][2][3] It is crucial to avoid using water treated with diethylpyrocarbonate (DEPC), as it can damage the oligos.[1][3][4] While stock solutions can be prepared in buffers like Danieau buffer or Ringer's Solution, pure water is generally preferred.[1][4]

Q2: What is the ideal stock concentration for morpholino oligos?

A2: It is recommended to prepare a 1 mM stock solution.[1][5] Storing morpholinos at concentrations higher than 1 mM can lead to solubility issues and variability in experimental results.[5] For Vivo-Morpholinos, which have lower solubility, a stock concentration of ≤0.5 mM is advised.[4]

Q3: My morpholino pellet is hard and difficult to dissolve. What should I do?

A3: A hardened pellet may indicate that the oligo has absorbed moisture.[2] To avoid this, it is recommended to store lyophilized oligos in a desiccator at room temperature.[2] If you are facing difficulty in resuspending a hardened pellet, autoclaving the solution on a liquid cycle can help.[2] Vigorous shaking overnight may also aid dissolution.[2]

Q4: My morpholino oligo won't dissolve completely, even after vortexing. What are the next steps?

A4: If vortexing is insufficient, heating the solution at 65°C for 5-10 minutes is recommended.[1] If the oligo still does not dissolve, autoclaving the solution is an effective method to achieve complete resuspension.[1][2] Be sure to use the liquid cycle on the autoclave and remove the vial promptly after the cycle is complete.[2]

Q5: Can I store my resuspended morpholino oligos in the refrigerator or freezer?

A5: No, it is strongly recommended to store morpholino oligo solutions at room temperature.[1][5][6] Storing them at 4°C or freezing them can cause the oligos to precipitate out of solution or associate with the container walls, leading to a decrease in activity.[5][6][7] This loss of activity due to wall association at low temperatures can be irreversible.[6]

Q6: My morpholino oligo solution has been stored for a while and seems to have lost its activity. Is it degraded?

A6: Morpholino oligos are chemically very stable and do not typically degrade under normal storage conditions in sterile water.[2][5] A loss of activity is more likely due to aggregation of the oligos in solution over time.[6][7][8] This aggregation is a reversible process, and the activity can often be restored by heating the solution to 65°C for 5-10 minutes or by autoclaving.[5][7]

Q7: Does the sequence of the morpholino oligo affect its solubility?

A7: Yes, the sequence can impact solubility. Morpholinos with high GC content (Guanine-Cytosine content) or those conjugated with certain fluorescent tags like lissamine may have reduced solubility.[2][7][9] For these oligos, preparing a more dilute stock solution (e.g., 0.5 mM) and autoclaving may be necessary to achieve complete dissolution.[2]

Troubleshooting Guides

Issue 1: Difficulty in Initial Resuspension

If you are unable to dissolve your lyophilized morpholino oligo, follow these steps:

  • Initial Attempt: Add the appropriate volume of sterile, nuclease-free water to create a 1 mM solution (or 0.5 mM for Vivo-Morpholinos). Vortex thoroughly.

  • Heating: If the oligo is not fully dissolved, incubate the vial at 65°C for 5-10 minutes and vortex again.[1]

  • Autoclaving: If solubility issues persist, autoclave the solution on a liquid cycle.[2] This is particularly effective for oligos with high GC content or other modifications that reduce solubility.[2]

  • Overnight Shaking: For very difficult-to-dissolve oligos, leaving the solution on a vigorous shaker overnight at room temperature may help.[2]

Issue 2: Precipitation or Loss of Activity After Storage

If you observe precipitation in your morpholino stock solution or experience a decrease in its effectiveness, it is likely due to aggregation or improper storage.

  • Check Storage Conditions: Confirm that the oligo solution has been stored at room temperature and not refrigerated or frozen.[6]

  • Heat Treatment: To disaggregate the oligos, heat the solution to 65°C for 10 minutes.[5]

  • Autoclaving: If heating is not sufficient, autoclaving the solution can restore activity by breaking down aggregates.[5][6]

  • Proper Aliquoting: To avoid repeated heating and potential evaporation, it is good practice to aliquot the stock solution into smaller volumes for daily use.

Data Presentation

Table 1: Recommended Preparation of Morpholino Oligo Stock Solutions

Amount of MorpholinoVolume of Sterile Water to AddResulting Stock Concentration
100 nanomoles0.10 mL1.0 mM
300 nanomoles0.30 mL1.0 mM
1000 nanomoles1.00 mL1.0 mM
100 nanomoles (Vivo-MO)0.20 mL0.5 mM
400 nanomoles (Vivo-MO)0.80 mL0.5 mM
2000 nanomoles (Vivo-MO)4.00 mL0.5 mM

Source: Gene Tools, LLC.[1][4]

Experimental Protocols

Protocol 1: Standard Resuspension of Purified Morpholino Oligos

Objective: To prepare a 1 mM stock solution of a standard morpholino oligo.

Materials:

  • Lyophilized morpholino oligo vial

  • Sterile, nuclease-free water (DEPC-free)

  • Vortex mixer

  • Water bath or heat block set to 65°C

  • Autoclave (optional)

Procedure:

  • Briefly centrifuge the vial containing the lyophilized morpholino oligo to ensure the pellet is at the bottom.

  • Carefully open the vial and add the appropriate volume of sterile, nuclease-free water to achieve a 1 mM concentration (see Table 1).

  • Close the vial tightly and vortex for 30-60 seconds to mix.

  • Visually inspect the solution for any undissolved particles.

  • If the oligo is not completely dissolved, proceed to the heating step.

  • Place the vial in a 65°C water bath or heat block for 5-10 minutes.

  • Remove the vial and vortex again.

  • If dissolution is still incomplete, autoclave the solution on a liquid cycle.

  • Allow the solution to cool to room temperature before use.

  • Store the stock solution at room temperature in a tightly sealed vial.

Protocol 2: Resuspension of Difficult-to-Dissolve Morpholino Oligos

Objective: To dissolve morpholino oligos with known solubility issues (e.g., high GC content).

Materials:

  • Lyophilized morpholino oligo vial

  • Sterile, nuclease-free water (DEPC-free)

  • Vortex mixer

  • Autoclave

Procedure:

  • Centrifuge the vial to collect the lyophilized pellet.

  • Add sterile, nuclease-free water to create a stock solution of no more than 0.5 mM.[2]

  • Vortex the solution thoroughly.

  • Place the vial in an autoclave and run on a liquid cycle.

  • As soon as the autoclave has returned to a safe pressure, carefully remove the vial.

  • Vortex the solution while it is still warm.

  • Repeat the autoclave and vortex steps if necessary.[2]

  • Store at room temperature.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Morpholino Resuspension start Start: Lyophilized Morpholino Pellet add_water Add sterile, nuclease-free water to desired concentration (e.g., 1 mM) start->add_water vortex Vortex thoroughly add_water->vortex check_dissolved Is the oligo completely dissolved? vortex->check_dissolved heat Heat at 65°C for 5-10 minutes check_dissolved->heat No end_ok Resuspension successful. Store at room temperature. check_dissolved->end_ok Yes vortex_again Vortex again heat->vortex_again check_dissolved2 Is the oligo completely dissolved? vortex_again->check_dissolved2 autoclave Autoclave on liquid cycle check_dissolved2->autoclave No check_dissolved2->end_ok Yes cool_vortex Cool to room temp and vortex autoclave->cool_vortex check_dissolved3 Is the oligo completely dissolved? cool_vortex->check_dissolved3 consult Consider lower concentration stock or contact support check_dissolved3->consult No check_dissolved3->end_ok Yes

Caption: A flowchart illustrating the step-by-step process for troubleshooting morpholino oligo resuspension issues.

StorageAndActivityWorkflow Workflow for Stored Morpholino with Reduced Activity start Start: Stored Morpholino Solution with Low Activity check_storage Verify storage at room temperature (not 4°C or frozen) start->check_storage heat_treatment Heat solution at 65°C for 10 minutes check_storage->heat_treatment check_activity Does activity improve? heat_treatment->check_activity autoclave Autoclave solution on liquid cycle check_activity->autoclave No activity_restored Activity restored. Continue with experiment. check_activity->activity_restored Yes check_activity2 Does activity improve? autoclave->check_activity2 check_activity2->activity_restored Yes contact_support Contact technical support for further assistance check_activity2->contact_support No

References

"adjusting reaction times for efficient morpholino monomer coupling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for efficient phosphorodiamidate morpholino oligomer (PMO) monomer coupling.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to adjust for improving PMO coupling efficiency and reducing reaction times?

Optimizing PMO coupling efficiency involves a multi-faceted approach focusing on several key reaction conditions. The choice of organic base, the use of activating agents or additives, reaction temperature, and the duration of the coupling step are all crucial factors. For instance, N-ethylmorpholine has been identified as an effective organic base in optimized protocols.[1] Additionally, automated fast-flow synthesis has been shown to dramatically decrease coupling times, in some cases by as much as 22-fold, offering a significant advantage over traditional batch methods.[2]

Q2: What is the impact of temperature on morpholino monomer coupling?

Temperature plays a significant role in the kinetics of the coupling reaction. Increasing the reaction temperature can substantially decrease the required reaction time. An optimal temperature of 30°C has been reported for certain optimized solid-phase synthesis protocols.[1][2] In automated fast-flow synthesis systems, temperatures have been elevated to as high as 90°C to enhance coupling rates.[2] However, it is essential to consider the stability of all reagents at these higher temperatures.[2]

Q3: How do additives influence the coupling reaction?

Additives can significantly enhance coupling efficiency. Lithium iodide (LiI) has been identified as a potent additive that can substantially boost the efficiency of PMO solid-phase synthesis.[1][3] Other activators, such as 5-Ethylthio-1H-tetrazole (ETT) and iodine, have also been found to facilitate efficient coupling.[4] The choice of additive may depend on the specific chemistry (e.g., Trityl vs. Fmoc) and overall synthesis method.

Q4: What are the differences between Trityl and Fmoc protecting groups in PMO synthesis regarding coupling efficiency?

Both Trityl and Fmoc protecting groups are utilized for the 5'-hydroxyl of the morpholino monomer, with the primary difference being the deprotection step. Trityl groups are removed under acidic conditions, whereas Fmoc groups are removed with a base like piperidine.[2] Research indicates that Fmoc chemistry can achieve very high coupling efficiencies, with some reports citing up to 99.95% efficiency after the initial coupling.[2] Furthermore, Fmoc-protected monomers demonstrate greater stability in common organic solvents, which can be advantageous.[2]

Troubleshooting Guide

This guide addresses common issues encountered during morpholino monomer coupling that can lead to inefficient reactions and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low Overall Yield of Final PMO Product Inefficient coupling at each step of the solid-phase synthesis.[2]Optimize coupling reaction conditions, including the choice of organic base, the addition of activating agents (e.g., LiI), temperature (an optimal temperature of 30°C has been reported), and reaction duration (a 90-minute duration has been found to be effective).[1] Consider using automated fast-flow synthesis to reduce reaction times and improve efficiency.[2]
Presence of Significant n-1 Shortmer Impurities Incomplete coupling reaction, leading to unterminated chains.[2]Increase the concentration of the morpholino monomer. Ensure complete deprotection of the 5'-terminal protecting group before coupling.[5] Implement an efficient capping step after coupling to block any unreacted amines.[3][5]
Slow Deblocking of the Trityl Group The standard deblocking reagent (e.g., 3% trichloroacetic acid in DCM) may be inefficient for certain sequences.For more effective trityl deblocking, a solution of 0.5% methanesulfonic acid in 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) can be utilized.[2]
Instability of Activated Monomers The inherent chemical nature of activated chlorophosphoramidate monomers can lead to degradation, especially in certain solvents like NMP or DMF.[4][6]Use freshly prepared solutions of activated monomers for each coupling step.[4] While solubility may be lower, acetonitrile (B52724) (CH3CN) offers better stability for activated monomers compared to NMP or DMF.[6]

Experimental Protocols

Standard Solid-Phase PMO Synthesis Cycle

This protocol outlines the fundamental steps for a single cycle of morpholino monomer addition in solid-phase synthesis.

  • Resin Preparation: Begin with a suitable solid support (e.g., polystyrene) pre-loaded with the initial morpholino monomer.

  • Deprotection (Deblocking):

    • Remove the 5'-terminal protecting group (e.g., Trityl) by treating the resin with an acidic solution, such as 3% trichloroacetic acid in dichloromethane.[3]

    • Wash the resin thoroughly with a non-reactive solvent like acetonitrile to remove the deblocking agent and the cleaved protecting group.[3]

  • Coupling:

    • Introduce the activated morpholino monomer and an organic base (e.g., N-ethylmorpholine) in a suitable solvent (e.g., acetonitrile).[1][3]

    • Add an activating agent, such as lithium iodide, to enhance coupling efficiency.[1][3]

    • Allow the reaction to proceed for the optimized duration (e.g., 90 minutes) at the optimal temperature (e.g., 30°C).[1]

    • Wash the resin to remove excess reagents and byproducts.[3]

  • Capping:

    • Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.[3] This step is crucial to prevent the formation of n-1 deletion sequences.[5]

  • Iteration: Repeat the deprotection, coupling, and capping steps for each subsequent monomer to be added to the growing oligomer chain.[3]

Visualizations

G cluster_0 Solid-Phase PMO Synthesis Cycle start Start Cycle (Resin with growing PMO chain) deprotection 1. Deprotection (Remove 5' Protecting Group) start->deprotection wash1 Wash deprotection->wash1 coupling 2. Coupling (Add Activated Monomer) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Block Unreacted Amines) wash2->capping wash3 Wash capping->wash3 end End Cycle (PMO chain + 1 monomer) wash3->end

Caption: A typical solid-phase synthesis cycle for PMO elongation.

G cluster_1 Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Monomers, Activators, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh, High-Purity Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents->check_reagents temp Adjust Temperature (e.g., to 30°C) optimize_conditions->temp time Adjust Reaction Time (e.g., to 90 mins) optimize_conditions->time additives Incorporate Additives (e.g., LiI) optimize_conditions->additives re_evaluate Re-evaluate Coupling Efficiency success Problem Resolved re_evaluate->success Improved consult Consult Further Documentation re_evaluate->consult Not Improved

Caption: A step-by-step guide for troubleshooting poor PMO coupling.

References

Validation & Comparative

A Comparative Analysis of Morpholino and Phosphorothioate Backbones for Antisense Oligonucleotide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antisense oligonucleotide backbone chemistry is a critical decision that profoundly impacts the efficacy, specificity, and safety of their therapeutic or research tool. This guide provides an objective comparison of two widely used backbone modifications: Morpholinos (phosphorodiamidate morpholino oligonucleotides or PMOs) and phosphorothioates (PS).

This analysis delves into the fundamental differences in their mechanisms of action, binding affinities, nuclease resistance, specificity, toxicity profiles, and delivery methods. The information presented is supported by a compilation of experimental data and detailed protocols to aid in the informed selection of the most suitable antisense platform for a given application.

At a Glance: Morpholino vs. Phosphorothioate (B77711) Backbones

FeatureMorpholino (PMO)Phosphorothioate (PS)
Backbone Chemistry Phosphorodiamidate linkages connecting morpholine (B109124) ringsPhosphorothioate linkages replacing phosphodiester bonds
Charge NeutralAnionic
Mechanism of Action Steric hindrance of translation or splicingRNase H-mediated degradation of target RNA
Nuclease Resistance High; completely resistant to nucleases[1]High; significantly more resistant than unmodified DNA/RNA
Binding Affinity (to RNA) HighModerate; lower than Morpholinos
Specificity Very high; requires a longer complementary sequence (around 15 bases) for activity[2]Moderate; can tolerate some mismatches and may have off-target effects[3]
Toxicity Low; neutral backbone minimizes non-specific protein interactions[4]Moderate to high; can exhibit sequence-independent off-target effects and toxicity[5]
In Vivo Half-Life Short serum half-life for unmodified PMOs, but long intracellular persistence[6]Biphasic elimination with a long terminal half-life (35-50 hours in animals)[7]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Morpholinos and phosphorothioates lies in their mechanism of gene silencing.

Morpholinos operate via a steric hindrance mechanism. Their neutral backbone allows them to bind with high affinity and specificity to a target mRNA sequence. This binding physically blocks the cellular machinery involved in translation or splicing, effectively silencing gene expression without degrading the mRNA transcript.[8]

Phosphorothioates , on the other hand, primarily function through an RNase H-dependent mechanism . When a phosphorothioate antisense oligonucleotide binds to its complementary mRNA target, it creates an RNA-DNA hybrid duplex. This hybrid is recognized by the ubiquitous enzyme RNase H, which then cleaves the RNA strand, leading to its degradation and subsequent reduction in protein expression.[3]

cluster_MO Morpholino Mechanism cluster_PS Phosphorothioate Mechanism MO Morpholino Oligo mRNA_MO Target mRNA MO->mRNA_MO Binds to mRNA Ribosome Ribosome/Splicing Factors Blocked Translation/Splicing Blocked Ribosome->Blocked Steric Hindrance PS Phosphorothioate Oligo mRNA_PS Target mRNA PS->mRNA_PS Binds to mRNA Hybrid RNA-DNA Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Degraded mRNA Degraded RNaseH->Degraded Cleaves mRNA

Figure 1: Mechanisms of action for Morpholino and Phosphorothioate oligonucleotides.

Performance Comparison: A Deeper Dive

Nuclease Resistance and Stability

Both Morpholino and phosphorothioate backbones offer significantly enhanced resistance to nuclease degradation compared to unmodified oligonucleotides. Morpholinos are reported to be completely stable in biological systems, showing no degradation when exposed to a range of nucleases and proteases.[1] Phosphorothioates also exhibit high nuclease resistance, which contributes to their prolonged half-life in vivo.[7]

ParameterMorpholino (PMO)Phosphorothioate (PS)
Nuclease Degradation Not degraded[9]Significantly reduced compared to phosphodiester
Serum Half-life Short (unmodified)Biphasic: initial short phase (0.5-1 hr), long terminal phase (35-50 hrs)[7]
Specificity and Off-Target Effects

A key advantage of the Morpholino platform is its exceptional specificity. Due to their steric blocking mechanism, Morpholinos require a longer stretch of continuous base pairing (approximately 15 bases) to elicit their effect, which statistically reduces the likelihood of unintended binding to off-target mRNAs.[2] Their neutral backbone also minimizes non-specific interactions with cellular proteins, further reducing the potential for off-target effects.[4]

Phosphorothioates, with their anionic backbone, have a higher propensity for non-specific binding to cellular proteins, which can lead to sequence-independent biological effects and toxicity.[5] Furthermore, the RNase H mechanism can tolerate some mismatches between the antisense oligonucleotide and the target RNA, potentially leading to the degradation of unintended transcripts.[3]

Experimental Protocols

In Vitro Translation Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay is used to assess the ability of an antisense oligonucleotide to inhibit the translation of a target mRNA in a cell-free system.

Materials:

  • Rabbit Reticulocyte Lysate System

  • Target mRNA

  • Antisense oligonucleotides (Morpholino or Phosphorothioate)

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

  • Nuclease-free water

Procedure:

  • Prepare the translation reactions in nuclease-free microcentrifuge tubes on ice.

  • To each reaction, add the rabbit reticulocyte lysate, amino acid mixture, and the target mRNA.

  • Add the antisense oligonucleotide at various concentrations to the respective tubes. Include a no-oligonucleotide control and a control with a scrambled-sequence oligonucleotide.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions by placing them on ice.

  • Analyze the translation products by SDS-PAGE and autoradiography to visualize the newly synthesized, radiolabeled protein.

  • Quantify the band intensities to determine the extent of translation inhibition at different oligonucleotide concentrations.

cluster_workflow In Vitro Translation Inhibition Workflow A Prepare Reaction Mix (Lysate, mRNA, Amino Acids) B Add Antisense Oligo (Morpholino or PS) A->B C Incubate at 30°C B->C D Stop Reaction C->D E SDS-PAGE & Autoradiography D->E F Quantify Protein Levels E->F

Figure 2: Workflow for an in vitro translation inhibition assay.

Cationic Liposome-Mediated Delivery of Phosphorothioate Oligonucleotides

This protocol outlines a general procedure for delivering phosphorothioate oligonucleotides into cultured cells using cationic liposomes.

Materials:

  • Phosphorothioate oligonucleotide

  • Cationic lipid formulation (e.g., DOTAP/DOPE)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cultured cells in multi-well plates

Procedure:

  • Preparation of Liposomes:

    • Dissolve the cationic lipid and co-lipid (e.g., DOPE) in chloroform (B151607) in a glass vial.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with nuclease-free water or buffer by vortexing to form multilamellar vesicles.

    • Sonicate the vesicle suspension to create small unilamellar vesicles.[6][10][11]

  • Complex Formation:

    • Dilute the phosphorothioate oligonucleotide in serum-free medium.

    • In a separate tube, dilute the cationic liposome (B1194612) solution in serum-free medium.

    • Combine the diluted oligonucleotide and liposome solutions and incubate at room temperature for 15-30 minutes to allow for complex formation.[12]

  • Transfection:

    • Aspirate the growth medium from the cultured cells and wash with PBS.

    • Add the oligonucleotide-liposome complexes to the cells.

    • Incubate the cells at 37°C for 4-6 hours.

    • Remove the transfection medium and replace it with fresh, complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for gene knockdown.

Toxicity and In Vivo Considerations

Morpholinos generally exhibit low toxicity, which is attributed to their neutral backbone that minimizes non-specific interactions with proteins.[4] However, at very high doses, some toxic effects have been observed with certain Morpholino delivery moieties.[13]

Phosphorothioates , due to their charged backbone, can interact with a variety of proteins, leading to potential toxicities such as complement activation, coagulation abnormalities, and effects on the kidney and liver.[5][7] The toxicity of phosphorothioates can be sequence-dependent.

ParameterMorpholino (PMO)Phosphorothioate (PS)
LD50 in Mice (IV) Not well-established, generally considered low toxicity. A study with a peptide-conjugated PMO showed toxicity at ≥30 mg/kg.[13]Varies with sequence and administration route. A 4-week study in mice with ISIS 2302 showed no deaths up to 100 mg/kg every other day.[7]

Delivery Methods

A significant challenge for all antisense oligonucleotides is their delivery into target cells.

Morpholinos , being neutral and water-soluble, do not readily cross cell membranes and require active delivery methods. Common strategies include:

  • Microinjection: Primarily used in embryonic studies.

  • Endo-Porter: A peptide-based delivery reagent for cultured cells.

  • Vivo-Morpholinos: Covalently attached to a cell-penetrating dendrimer for in vivo applications.

Phosphorothioates , due to their anionic nature, can be delivered using various methods:

  • Gymnotic delivery (free uptake): Can occur in some cell types, but often inefficiently.

  • Cationic liposomes/lipid nanoparticles: A widely used method for in vitro and in vivo delivery.[14][15]

  • Conjugation: Attachment to ligands that facilitate receptor-mediated endocytosis (e.g., GalNAc for liver targeting).

cluster_Delivery Delivery to Target Cell Oligo Antisense Oligonucleotide (Morpholino or Phosphorothioate) Delivery_Method Delivery Method Oligo->Delivery_Method Cell_Membrane Cell Membrane Delivery_Method->Cell_Membrane Facilitates Transport Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm

Figure 3: General logical flow of antisense oligonucleotide delivery.

Conclusion

The choice between Morpholino and phosphorothioate backbones depends heavily on the specific requirements of the research or therapeutic application.

Morpholinos are the preferred choice when high specificity and low toxicity are paramount, such as in developmental biology studies and for therapeutic applications where minimizing off-target effects is critical. Their steric hindrance mechanism offers a distinct advantage in these contexts.

Phosphorothioates remain a valuable tool, particularly when RNase H-mediated degradation of the target RNA is desired. Their longer in vivo half-life and the extensive historical data on their use make them a relevant option for many drug development programs. However, careful consideration and management of their potential for off-target effects and toxicity are essential.

Ultimately, a thorough understanding of the properties of each backbone chemistry, coupled with empirical testing, will guide the selection of the optimal antisense strategy for achieving the desired biological outcome.

References

Validating Morpholino Knockdown Specificity: A Researcher's Guide to Rescue Experiments and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The Principle of the Rescue Experiment

A rescue experiment aims to reverse the phenotype induced by a morpholino by co-injecting a form of the target mRNA that is not recognized by the morpholino.[1][2][3] If the co-injection restores the wild-type phenotype, it provides strong evidence that the morpholino's effect is specific to the targeted gene.[1][2][3]

For a translation-blocking morpholino, the rescue mRNA is typically modified at the morpholino binding site, often in the 5' untranslated region (5'-UTR), without altering the coding sequence.[2] This can be achieved by introducing silent mutations or replacing the 5'-UTR with an irrelevant sequence.[2] For splice-blocking morpholinos, the wild-type mRNA, which already lacks the intronic target sequence, can serve as the rescue construct.[3]

Comparative Analysis of Validation Methods

While the rescue experiment is a powerful tool, it is not always feasible or sufficient on its own. A multi-pronged approach to validation is often necessary. The following table compares the rescue experiment with other common methods for validating morpholino specificity.

Validation MethodPrincipleAdvantagesDisadvantages
Rescue Experiment Co-injection of a morpholino-resistant mRNA to restore the wild-type phenotype.[1][2]Provides strong evidence for on-target effects.[2]Can be technically challenging to achieve a true wild-type rescue, especially for genes with restricted expression patterns or strong overexpression phenotypes.[1][3] The timing and location of rescue mRNA translation can also be critical and difficult to control.[2]
Second Non-Overlapping Morpholino Using a second morpholino targeting a different, non-overlapping sequence on the same mRNA.[1]If both morpholinos produce the same phenotype, it strengthens the conclusion that the effect is gene-specific.[1][2]Different morpholinos can have varying potencies, requiring careful dose-response analysis.[3] Both morpholinos could potentially have off-target effects.
Comparison with a Genetic Mutant Comparing the morphant phenotype with the phenotype of a known genetic mutant for the same gene.[1]Considered the most definitive evidence for morpholino specificity.[4]Mutants may not be available for all genes of interest. Phenotypes can differ due to genetic compensation in mutants or maternal mRNA contribution that is targeted by morpholinos.[1][2]
Dose-Response Curve Injecting a range of morpholino concentrations to determine the lowest effective dose that produces the phenotype.Helps to minimize off-target effects, which are often dose-dependent.[3]Does not in itself prove specificity, as off-target effects can also be dose-dependent.
Control Morpholino Injecting a standard control or a 5-base mismatch morpholino.[3][4]Helps to control for the general effects of microinjection and the presence of a morpholino oligomer.[4]Does not control for sequence-specific off-target effects of the experimental morpholino.[4]
Molecular Analysis of Knockdown Quantifying the reduction of the target protein (for translation-blocking MOs) or the alteration of splicing (for splice-blocking MOs).[1][5]Directly demonstrates the efficacy of the morpholino at the molecular level.Does not directly address the specificity of the observed phenotype.
CRISPR/Cas9-mediated Knockout Generating a genetic knockout of the target gene to compare phenotypes.[5][6]Provides a stable genetic model for comparison and is becoming a preferred alternative.[6]Can be more time-consuming and labor-intensive than morpholino experiments. Genetic compensation can also occur.[2]

Experimental Protocols

Key Experiment: mRNA Rescue of a Morpholino Phenotype in Zebrafish

This protocol provides a general workflow for a rescue experiment using a translation-blocking morpholino in zebrafish embryos.

1. Design and Synthesis of Rescue mRNA:

  • The rescue mRNA should encode the full-length protein of interest.

  • The morpholino binding site in the 5'-UTR of the rescue mRNA must be altered to prevent the morpholino from binding. This can be done through site-directed mutagenesis to introduce silent mutations or by replacing the endogenous 5'-UTR with a generic one.[2]

  • It is recommended to target the morpholino to the 5'-UTR to simplify the design of the rescue construct.[2]

  • Synthesize capped and polyadenylated mRNA from the modified template using an in vitro transcription kit.

2. Microinjection Preparation:

  • Prepare a solution containing the morpholino at its predetermined optimal concentration.

  • Prepare a separate solution of the rescue mRNA. The optimal concentration of the rescue mRNA needs to be determined empirically, as too high a concentration can lead to overexpression artifacts.[3]

  • Prepare a co-injection mix containing both the morpholino and the rescue mRNA at their respective optimal concentrations.

  • Include a negative control group injected with a standard control or scrambled morpholino.[5]

  • It is also advisable to have a group injected with the rescue mRNA alone to control for any potential overexpression phenotype.

3. Microinjection into Zebrafish Embryos:

  • Inject the prepared solutions into the yolk of 1-4 cell stage zebrafish embryos.[5]

  • Ensure consistent injection volumes across all experimental groups.[3]

4. Phenotypic Analysis:

  • Observe and score the embryos at the relevant developmental stages for the phenotype of interest.

  • Quantify the percentage of embryos exhibiting the wild-type, morphant, and rescued phenotypes.

  • Document the results with clear images.

5. Molecular Confirmation of Knockdown and Rescue (Optional but Recommended):

  • For translation-blocking morpholinos, perform a western blot to demonstrate the reduction of the target protein in morphant embryos and its restoration in rescued embryos.[5]

  • For splice-blocking morpholinos, use RT-PCR to show the presence of the incorrectly spliced transcript in morphants and the presence of the correctly spliced transcript in rescued embryos.[1]

Data Presentation

Quantitative data from rescue experiments should be presented clearly to allow for easy comparison.

Table 1: Example of Phenotypic Scoring in a Rescue Experiment

Experimental GroupNumber of Embryos InjectedNumber of Embryos with Wild-Type Phenotype (%)Number of Embryos with Morphant Phenotype (%)Number of Embryos with Rescued Phenotype (%)
Uninjected Control10098 (98%)2 (2%)0 (0%)
Control Morpholino10095 (95%)5 (5%)0 (0%)
Gene-X Morpholino1005 (5%)95 (95%)0 (0%)
Gene-X Morpholino + Rescue mRNA10010 (10%)15 (15%)75 (75%)
Rescue mRNA alone10097 (97%)3 (3%)0 (0%)

Table 2: Example of Molecular Analysis in a Rescue Experiment (Western Blot Densitometry)

Experimental GroupRelative Protein Level (normalized to loading control)
Uninjected Control1.00
Control Morpholino0.98
Gene-X Morpholino0.15
Gene-X Morpholino + Rescue mRNA0.85

Visualizing Experimental Workflows

Diagrams created using Graphviz can help to visualize the logic and workflow of these experiments.

RescueExperimentWorkflow cluster_prep Preparation cluster_injection Microinjection cluster_analysis Analysis MO Gene-X Morpholino inject_MO Inject Morpholino MO->inject_MO inject_rescue Co-inject MO + Rescue mRNA MO->inject_rescue rescue_mRNA Rescue mRNA (modified) rescue_mRNA->inject_rescue control_MO Control Morpholino inject_control Inject Control MO control_MO->inject_control phenotype Phenotypic Observation inject_MO->phenotype inject_rescue->phenotype inject_control->phenotype molecular Molecular Analysis (Western/RT-PCR) phenotype->molecular

Workflow for a morpholino rescue experiment.

ValidationLogic cluster_observation Initial Observation cluster_validation Validation Steps cluster_conclusion Conclusion MO_phenotype Morpholino induces a specific phenotype rescue Rescue with morpholino-resistant mRNA MO_phenotype->rescue Test 1 second_MO Second non-overlapping morpholino MO_phenotype->second_MO Test 2 mutant_comparison Comparison with genetic mutant MO_phenotype->mutant_comparison Test 3 specific_effect Phenotype is a specific on-target effect rescue->specific_effect Successful off_target Phenotype is likely an off-target effect rescue->off_target Fails second_MO->specific_effect Same Phenotype second_MO->off_target Different Phenotype mutant_comparison->specific_effect Phenotypes Match mutant_comparison->off_target Phenotypes Differ

Logical framework for validating morpholino specificity.

Conclusion

Validating the specificity of morpholino-induced phenotypes is a critical step in any loss-of-function study. While the rescue experiment remains a cornerstone of this validation process, researchers should employ a combination of control experiments to build a robust case for the specificity of their findings. By carefully designing experiments, meticulously collecting and presenting data, and considering the potential pitfalls of each method, the scientific community can ensure the reliability and reproducibility of research utilizing morpholino technology. With the advent of new technologies like CRISPR/Cas9, the standards for validation are continually evolving, and a thorough, multi-faceted approach is more important than ever.

References

Purity Assessment of 7'-O-DMT-morpholino uracil: A Comparative Guide to HPLC and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of morpholino oligonucleotides, ensuring the purity of the foundational monomer units is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) for the characterization of 7'-O-DMT-morpholino uracil (B121893) purity. The methodologies, data interpretation, and alternative approaches are detailed to assist in the selection of the most appropriate analytical strategy.

Introduction to 7'-O-DMT-morpholino uracil and its Purity

This compound is a key building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense therapeutics. The dimethoxytrityl (DMT) group on the 7'-hydroxyl position serves as a protecting group during solid-phase synthesis. The purity of this monomer is critical as impurities can be incorporated into the final oligonucleotide, potentially affecting its efficacy, safety, and pharmacokinetic profile. Common impurities can arise from the multi-step synthesis of the monomer and may include reactants, byproducts, and isomers.

Primary Analytical Techniques: HPLC-UV and LC-MS

The combination of liquid chromatography for separation and either UV or mass spectrometry for detection is the cornerstone of purity analysis for compounds like this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely used technique for purity assessment. It separates the target molecule from its impurities based on their differential interactions with a stationary phase. The DMT group, being a strong chromophore, allows for sensitive detection by UV absorbance, typically at 260 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This provides not only retention time data but also the mass-to-charge ratio (m/z) of the eluting compounds, enabling unambiguous identification of the main component and characterization of impurities.

Comparative Analysis of HPLC-UV and LC-MS

FeatureHPLC-UVHPLC-MS
Principle Separation based on physicochemical properties (e.g., hydrophobicity) and detection by UV absorbance.Separation by HPLC followed by mass analysis based on mass-to-charge ratio.
Primary Output Chromatogram showing retention time and peak area/height. Purity is calculated as the percentage of the main peak area relative to the total peak area.Total Ion Chromatogram (TIC), UV chromatogram, and mass spectrum for each peak. Provides mass confirmation and allows for impurity identification.
Sensitivity Good, especially with the strong UV absorbance of the DMT group.Generally higher sensitivity and much greater specificity.
Impurity Identification Limited to co-elution with known standards. Does not provide structural information on unknown impurities.Enables tentative identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
Quantitative Accuracy Highly accurate for purity determination when all impurities are known and have similar UV absorptivity.Can be highly quantitative with appropriate standards. Provides more confidence in peak purity by confirming the mass of the main component.
Cost & Complexity Relatively lower cost and less complex instrumentation and maintenance.Higher initial investment and operational complexity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following are representative protocols for the analysis of this compound, based on methods for analogous DMT-protected nucleosides and morpholino oligomers.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is the most common HPLC mode for DMT-on oligonucleotides and related compounds. The ion-pairing agent neutralizes the charge on any potential ionic impurities and enhances the retention of the main compound on the non-polar stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

Gradient Elution:

  • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve the best separation.

Detection:

  • UV at 260 nm

Sample Preparation:

  • Dissolve the this compound sample in a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to a concentration of approximately 0.1-1.0 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, it is often necessary to replace non-volatile ion-pairing agents like TEAA with volatile alternatives to avoid fouling the mass spectrometer source.

Instrumentation:

  • LC-MS system (e.g., coupled to a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole mass spectrometer) with an Electrospray Ionization (ESI) source.

  • C18 or C3 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]

Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium acetate or a solution of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: Acetonitrile or Methanol.

Gradient Elution:

  • A gradient similar to the HPLC-UV method, optimized for the specific column and mobile phase combination.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI positive or negative mode. Positive mode is often used for morpholinos.

  • Scan Range: m/z 100-1000

  • Source parameters (e.g., capillary voltage, gas temperature) should be optimized for the analyte.

Data Interpretation and Visualization

The following diagrams illustrate the workflows for HPLC-UV and LC-MS analysis.

hplc_uv_workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis sample This compound dissolve Dissolve in Mobile Phase A sample->dissolve injection Inject Sample dissolve->injection column C18 Column (IP-RP) injection->column separation Gradient Elution column->separation uv_detector UV Detector (260 nm) separation->uv_detector chromatogram Generate Chromatogram uv_detector->chromatogram purity_calc Calculate Purity (% Area) chromatogram->purity_calc

Caption: Workflow for HPLC-UV Purity Analysis.

lc_ms_workflow cluster_sample Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer cluster_data Data Analysis sample This compound dissolve Dissolve in MS-compatible Mobile Phase A sample->dissolve injection Inject Sample dissolve->injection column C18/C3 Column injection->column separation Gradient Elution column->separation esi_source ESI Source separation->esi_source mass_analyzer Mass Analyzer (e.g., Q-TOF) esi_source->mass_analyzer detector MS Detector mass_analyzer->detector tic Generate TIC detector->tic mass_spectra Extract Mass Spectra tic->mass_spectra identification Identify Impurities mass_spectra->identification

Caption: Workflow for LC-MS Characterization.

Potential Impurities in this compound Synthesis

While specific data for this monomer is not widely published, potential impurities can be inferred from the synthesis of related compounds.

Impurity TypeDescriptionPotential Impact
Starting Materials Unreacted precursors from the synthesis.Can interfere with subsequent reactions and purification.
Isomers e.g., 3'-O-DMT isomer.May not have the desired reactivity in oligonucleotide synthesis.
Deprotected Species Loss of the DMT group.Will not couple in the next synthesis step, leading to truncated sequences.
Byproducts Compounds formed from side reactions during synthesis.Can be difficult to remove and may have unknown biological effects.

Alternative and Complementary Analytical Techniques

While HPLC-based methods are central, other techniques can provide valuable information.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment. The DMT group allows for easy visualization under UV light or after staining.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified reference standard. 1H, 13C, and 31P NMR can be employed to confirm the structure and identify impurities.

  • Capillary Electrophoresis (CE): Offers high-resolution separation based on size-to-charge ratio and is particularly useful for analyzing oligonucleotides. It can be a powerful tool for assessing the purity of the final PMO product.[2][3]

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the characterization of this compound purity.

  • HPLC-UV is an excellent choice for routine quality control and for quantifying purity when the impurity profile is well-established. Its simplicity and lower cost make it highly accessible.

  • LC-MS is indispensable for the identification of unknown impurities, for method development, and for providing a higher level of confidence in the identity and purity of the monomer.

For comprehensive characterization, a combination of these techniques is often employed. For example, HPLC-UV can be used for routine purity checks, while LC-MS is used to investigate any new or unexpected peaks. Complementary techniques like NMR provide orthogonal information that is invaluable for structural confirmation and the definitive identification of impurities. The choice of method will ultimately depend on the specific requirements of the research or development phase, balancing the need for detailed information with considerations of cost and throughput.

References

Unveiling the Shield: A Comparative Guide to the Nuclease Resistance of Morpholino Uracil Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of oligonucleotides is a cornerstone of therapeutic efficacy. Unmodified oligonucleotides are swiftly degraded by nucleases in biological systems, limiting their therapeutic potential. This guide provides a comprehensive comparison of the nuclease resistance of oligonucleotides containing morpholino uracil (B121893) against other common modifications, supported by experimental data and detailed protocols.

Phosphorodiamidate Morpholino Oligomers (PMOs), which incorporate morpholino nucleoside subunits, including morpholino uracil, exhibit exceptional resistance to nuclease degradation.[1][2] This stability is attributed to their unique backbone structure, where the standard phosphodiester linkage of DNA and RNA is replaced by a non-ionic phosphorodiamidate linkage.[1][3] This fundamental alteration renders them unrecognizable to the enzymes that typically degrade nucleic acids.

Comparative Nuclease Resistance of Modified Oligonucleotides

The following table summarizes the nuclease resistance of various oligonucleotide modifications, highlighting the superior stability of Morpholino-based chemistries.

Oligonucleotide ModificationBackbone ChemistryNuclease Resistance ProfileRepresentative Half-life in Serum
Morpholino Uracil (PMO) PhosphorodiamidateExceptional .[1][2] Described as "completely stable in biological systems".[1] Activity can persist for about four days in cultured cells.[4]Not typically measured by half-life due to extreme stability; reported to "not degrade".[4]
Phosphorothioate (PS) PhosphorothioateGood . The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone provides significant nuclease resistance.[5]Biphasic elimination with a terminal half-life of 35 to 50 hours in animals.[5]
2'-O-Methyl (2'-OMe) Modified RiboseGood . The 2'-hydroxyl group on the ribose sugar is replaced with a methyl group, providing steric hindrance to nucleases.In vitro half-life of >24 to 48 hours in 50% serum for fully modified siRNAs.[6]
Methylphosphonate (B1257008) MethylphosphonateGood . The anionic phosphodiester linkage is replaced with a non-ionic methylphosphonate group.Elimination half-life of 17 minutes in mice.[5]
Unmodified (Phosphodiester) PhosphodiesterPoor . Rapidly degraded by nucleases.Approximately 5 minutes in monkey plasma.[5]

Visualizing the Structural Defense

The enhanced stability of morpholino oligonucleotides stems from their fundamental structural differences compared to natural nucleic acids and other modifications.

Figure 1. Comparison of internucleoside linkages.

Experimental Protocol: Serum Stability Assay

A common method to assess the nuclease resistance of oligonucleotides is to incubate them in serum followed by analysis to determine the extent of degradation over time.

Objective: To quantify the stability of a modified oligonucleotide in the presence of serum nucleases.

Materials:

  • Modified oligonucleotide (e.g., Morpholino, PS-modified, 2'-OMe-modified)

  • Unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Proteinase K

  • Urea (B33335)

  • Loading dye

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel imaging system

  • Alternatively, an HPLC system with a suitable column (e.g., anion-exchange or reverse-phase) can be used for analysis.[7][8][9]

Procedure:

  • Oligonucleotide Incubation:

    • Prepare solutions of the test and control oligonucleotides in PBS at a final concentration of 10-20 µM.

    • In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 50-90%.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and immediately freeze it at -80°C to stop the degradation.

  • Sample Preparation for PAGE Analysis:

    • Thaw the collected aliquots on ice.

    • To each aliquot, add Proteinase K to a final concentration of 1 mg/mL to digest serum proteins.

    • Incubate at 55°C for 1-2 hours.

    • Add an equal volume of a solution containing 8 M urea and loading dye.

    • Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a denaturing polyacrylamide gel (containing 7-8 M urea).

    • Load the prepared samples into the wells of the gel.

    • Run the electrophoresis in TBE buffer until the loading dye has migrated to the desired position.

  • Analysis:

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) or image directly if the oligonucleotides are fluorescently labeled.

    • Capture the gel image using a gel documentation system.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

    • The data can be plotted to determine the degradation kinetics and the half-life of the oligonucleotide.

Alternative Analysis by HPLC: For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8][9][10][11] After the incubation and proteinase K treatment, the samples can be injected into an HPLC system. The peak area of the full-length oligonucleotide is measured at each time point to determine the percentage of degradation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical nuclease resistance assay.

cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis Oligo Oligonucleotide (Modified & Unmodified) Incubate Incubate at 37°C Oligo->Incubate Mix with Serum Serum (e.g., 50% FBS) Serum->Incubate Timepoints Collect Aliquots at 0, 1, 4, 8, 24, 48h Incubate->Timepoints During Incubation Freeze Flash Freeze to Stop Reaction Timepoints->Freeze ProteinaseK Proteinase K Digestion Freeze->ProteinaseK Prepare Samples Denature Denaturation (Urea, Heat) ProteinaseK->Denature PAGE Denaturing PAGE Denature->PAGE Option 1 HPLC HPLC Analysis Denature->HPLC Option 2 Quantify Quantify Intact Oligo PAGE->Quantify HPLC->Quantify

Figure 2. Workflow for assessing oligonucleotide nuclease resistance.

References

A Researcher's Guide to In Vitro Validation of Morpholino Oligomer Activity and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the realm of antisense technology, morpholino oligomers present a powerful tool for modulating gene expression. Their unique synthetic backbone confers nuclease resistance and high specificity, making them attractive candidates for therapeutic development. However, rigorous in vitro validation is a critical prerequisite to preclinical studies to confirm their efficacy and ensure reliable delivery. This guide provides an objective comparison of morpholino oligomers with other antisense alternatives, supported by experimental data, and offers detailed protocols for key validation assays.

Morpholino Oligomers: Mechanism of Action

Morpholino oligomers are synthetic molecules that bind to complementary RNA sequences through Watson-Crick base pairing.[1] Unlike many other antisense technologies, they do not trigger the degradation of their target RNA via RNase H.[1] Instead, they act via a steric-blocking mechanism, physically obstructing the binding of cellular machinery to the RNA. This can be harnessed in two primary ways:

  • Translation Blocking: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, morpholinos can prevent the assembly of the ribosomal initiation complex, thereby inhibiting protein synthesis.[2]

  • Splice Modification: Morpholinos can be designed to bind to pre-mRNA splice junctions or splicing enhancer/silencer sequences. This interference with the spliceosome can lead to exon skipping or inclusion, effectively altering the final protein product.[3] This is a particularly valuable application for treating genetic disorders like Duchenne muscular dystrophy.[3]

In Vitro Delivery of Morpholino Oligomers

A significant hurdle in the in vitro application of morpholino oligomers is their neutral charge, which leads to poor uptake into cells ("gymnotic uptake").[4][5][6][7] Therefore, active delivery methods are essential for efficient intracellular delivery.

Several methods have been developed to overcome this challenge, each with its own advantages and disadvantages. The choice of delivery method often depends on the cell type and experimental goals.

Common In Vitro Delivery Methods for Morpholino Oligomers:

Delivery MethodPrincipleAdvantagesDisadvantages
Cationic Lipid-Based Transfection Morpholinos are complexed with cationic lipids (e.g., Lipofectamine™ 2000, Lipofectamine™ 3000) to form lipoplexes that fuse with the cell membrane, releasing the morpholino into the cytoplasm.[4][6][7]Readily available, relatively simple protocol.[4][6][7]Efficiency can be cell-type dependent; potential for cytotoxicity.
Electroporation (Nucleofection) An electrical pulse is applied to cells, creating transient pores in the cell membrane that allow the entry of morpholinos.[4][5][6][7]Highly efficient for a wide range of cell types, including difficult-to-transfect cells.[5]Requires specialized equipment; can affect cell viability.[4][5][7]
Peptide-Mediated Delivery (e.g., Endo-Porter) Morpholinos are co-administered with a peptide that facilitates their endosomal escape into the cytoplasm.[5][8]Low toxicity; effective for delivering unmodified morpholinos.[8]May require optimization for different cell types.
"Special Delivery" (MO-DNA Heteroduplex) Morpholinos are annealed to a partially complementary DNA oligomer, creating a negatively charged heteroduplex that can be delivered using standard transfection reagents.[8]Allows the use of common DNA transfection protocols.[8]Requires an additional annealing step; largely supplanted by newer methods.[8]

Validating Morpholino Oligomer Activity In Vitro

Once delivered into the cell, the activity of the morpholino must be rigorously assessed. The specific assays used will depend on the intended mechanism of action (translation blocking or splice modification).

Assessing Splice Modification

The gold standard for evaluating a morpholino's ability to induce exon skipping or inclusion is Reverse Transcription Polymerase Chain Reaction (RT-PCR) .[3]

Experimental Protocol: RT-PCR for Exon Skipping Analysis

  • Cell Culture and Transfection: Plate cells at an appropriate density and transfect with the morpholino oligomer using a validated delivery method. Include a negative control (e.g., a scrambled sequence morpholino) and an untreated control.

  • RNA Extraction: After a suitable incubation period (typically 24-48 hours), harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Polymerase Chain Reaction (PCR): Amplify the target cDNA region using primers that flank the targeted exon.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The size difference between the transcript with the skipped exon and the wild-type transcript will be visible.

  • Quantification: Quantify the intensity of the bands corresponding to the skipped and full-length transcripts to determine the percentage of exon skipping. The results should be confirmed by sequencing the PCR products.[2]

Table 1: Example of Quantitative Exon Skipping Data

Morpholino Concentration% Exon Skipping (Cell Line A)% Exon Skipping (Cell Line B)
10 nM15 ± 3%10 ± 2%
50 nM45 ± 5%35 ± 4%
100 nM78 ± 6%65 ± 5%
Scrambled Control (100 nM)< 2%< 2%

Data are representative and will vary depending on the target gene, morpholino sequence, cell type, and delivery method.

Downstream of successful splice modification, it is crucial to assess the impact on protein expression using Western Blotting . This is particularly important for applications aiming to restore a functional protein, such as in Duchenne muscular dystrophy where exon skipping can restore the reading frame of the dystrophin gene.[3]

Assessing Translation Blocking

For morpholinos designed to inhibit protein synthesis, the primary method of validation is Western Blotting to quantify the reduction in the target protein levels.

Experimental Protocol: Western Blotting for Protein Knockdown

  • Cell Culture and Transfection: Transfect cells with the translation-blocking morpholino and appropriate controls.

  • Protein Extraction: Lyse the cells at a designated time point post-transfection to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein knockdown.

Table 2: Example of Quantitative Protein Knockdown Data

Morpholino Concentration% Protein Knockdown
50 nM25 ± 4%
100 nM60 ± 7%
200 nM85 ± 5%
Scrambled Control (200 nM)< 5%

Data are representative and will vary based on the target protein, morpholino sequence, cell type, and delivery efficiency.

Comparison with Other Antisense Technologies

Morpholino oligomers are one of several technologies available for antisense applications. Understanding their relative strengths and weaknesses is crucial for selecting the most appropriate tool for a given research question.

Table 3: Comparison of Morpholino Oligomers with siRNA and 2'-O-Methyl Phosphorothioate (B77711) (2'-OMe PS) Oligos

FeatureMorpholino OligomersSmall Interfering RNA (siRNA)2'-O-Methyl Phosphorothioate (2'-OMe PS)
Mechanism of Action Steric hindrance (translation blocking or splice modification)[1]RNA interference (RNAi) leading to mRNA cleavageCan act via steric hindrance or, with a phosphorothioate backbone, can be RNase H-dependent[9][10]
RNase H Activity Independent[1]Independent (uses the RISC complex)Can be dependent or independent[9][10]
Specificity Generally high, with low off-target effects[9]Can have significant off-target effects[9]Can have off-target effects, but generally considered specific[10]
In Vitro Delivery Requires active delivery methods due to neutral charge[4][5][7]Requires transfection reagentsCan be transfected, and the phosphorothioate backbone can aid uptake
Stability Highly resistant to nucleases[1]Susceptible to nuclease degradation unless modifiedNuclease resistance is increased by the 2'-O-methyl modification and phosphorothioate backbone[10]
Primary Applications Splice modification, translation blocking, developmental biology studies[1]Gene knockdown for functional studies and therapeutic developmentGene knockdown, splice modification

Visualizing Workflows and Mechanisms

To further clarify the processes involved in morpholino validation, the following diagrams illustrate a typical experimental workflow and the mechanism of action for splice modification.

experimental_workflow cluster_planning Phase 1: Design and Synthesis cluster_delivery Phase 2: In Vitro Delivery cluster_validation Phase 3: Activity Validation design Morpholino Design (Target Selection) synthesis Oligomer Synthesis design->synthesis cell_culture Cell Culture delivery Delivery Method (e.g., Transfection) cell_culture->delivery harvest Cell Harvest delivery->harvest analysis Molecular Analysis (RT-PCR, Western Blot) harvest->analysis data Data Analysis and Quantification analysis->data

Fig. 1: A generalized workflow for the in vitro validation of morpholino oligomers.

splice_modification_mechanism cluster_premRNA Pre-mRNA cluster_splicing Splicing Process cluster_mrna Mature mRNA exon1 Exon 1 intron1 Intron 1 exon2 Exon 2 spliceosome Spliceosome intron1->spliceosome Binds intron2 Intron 2 exon3 Exon 3 intron2->spliceosome Binds morpholino Morpholino Oligomer morpholino->intron1 Blocks Binding skipped Exon Skipping morpholino->skipped Induces wild_type Wild-Type Splicing spliceosome->wild_type Leads to mrna_wt Exon 1 | Exon 2 | Exon 3 wild_type->mrna_wt mrna_skipped Exon 1 | Exon 3 skipped->mrna_skipped

Fig. 2: Mechanism of splice modification by a morpholino oligomer targeting a splice site.

References

Evaluating Off-Target Effects of Morpholino Antisense Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholino antisense oligonucleotides have become a staple in developmental biology and are gaining traction in therapeutic applications for their ability to modulate gene expression. Their unique uncharged backbone distinguishes them from other antisense technologies, contributing to a different off-target effect profile. This guide provides an objective comparison of Morpholinos with other common antisense alternatives, supported by experimental data and detailed protocols to aid researchers in designing robust and reliable experiments.

Comparison of Antisense Technologies

The specificity of any antisense oligonucleotide is paramount to its utility. Off-target effects, where the oligonucleotide interacts with unintended RNA molecules or cellular components, can lead to misinterpretation of experimental results and potential toxicity. Morpholinos, siRNAs (small interfering RNAs), and S-DNAs (phosphorothioate DNA) represent three major classes of gene knockdown agents, each with a distinct mechanism and off-target profile.

Morpholinos are claimed to have a lower incidence of non-specific interactions compared to their charged counterparts like siRNAs and S-DNAs.[1][2] Their neutral backbone is thought to reduce electrostatic interactions with cellular proteins, which is a common source of off-target effects for other antisense chemistries.[1] However, off-target effects can still occur with Morpholinos, primarily through partial sequence complementarity to unintended transcripts, activation of the p53 pathway, and induction of an innate immune response.[3][4][5]

Antisense TechnologyMechanism of ActionPrimary Off-Target Concerns
Morpholino Steric hindrance of translation or pre-mRNA splicingp53 pathway activation, innate immune response, off-target mis-splicing[3][4][5]
siRNA RNA-induced silencing complex (RISC)-mediated mRNA cleavagemiRNA-like off-target effects, saturation of the RISC machinery, induction of interferon response[1][6][7]
S-DNA (Gapmer ASO) RNase H-mediated mRNA degradationHybridization-dependent off-target cleavage of unintended RNAs, protein binding leading to toxicity[2][8]

Quantifying Off-Target Effects: A Data-Driven Comparison

Evaluating the extent of off-target effects is crucial for validating experimental findings. Whole-transcriptome analysis, such as microarray and RNA-sequencing (RNA-seq), provides a global view of gene expression changes following antisense oligonucleotide treatment. These analyses can reveal unintended downregulation or upregulation of genes, indicating potential off-target activity.

While direct, side-by-side quantitative comparisons in the literature are limited, studies have shown that the number of off-target transcripts can be significant for all antisense technologies. For instance, a study using microarray analysis to assess the off-target profile of two 13-mer locked nucleic acid gapmers found that a significant percentage of downregulated genes had high sequence similarity to the intended target.[9] Similarly, RNA-seq analysis of cells treated with siRNAs has revealed widespread changes in the expression of non-targeted genes.[10]

For Morpholinos, RNA-seq analysis of treated Xenopus embryos has identified off-target splicing defects and an innate immune response.[11] The frequency and magnitude of these effects are often dose-dependent.[12]

Table 1: Illustrative Comparison of Off-Target Gene Regulation by Different Antisense Oligonucleotides (Hypothetical Data)

Antisense OligoTarget GeneConcentrationNumber of Significantly Upregulated Genes (>2-fold)Number of Significantly Downregulated Genes (>2-fold)
MorpholinoGene X10 µM5035
siRNAGene X100 nM150120
Gapmer ASOGene X100 nM80100

Note: This table is for illustrative purposes. Actual numbers will vary depending on the specific oligonucleotide sequence, dose, delivery method, and biological system.

Experimental Protocols for Evaluating Off-Target Effects

A multi-pronged approach is recommended to thoroughly assess the off-target effects of Morpholino oligonucleotides. This includes in silico analysis, whole-transcriptome profiling, and validation of specific off-target candidates.

In Silico Analysis for Potential Off-Target Binding

Before synthesis, it is crucial to perform a BLAST search of the candidate Morpholino sequence against the relevant transcriptome database to identify potential off-target binding sites.[13][14]

Protocol:

  • Obtain the target mRNA sequence.

  • Select a 25-base target sequence around the translation start codon (for translation blocking) or at a splice junction (for splice blocking).[3]

  • Perform a BLAST search of the 25-base Morpholino sequence against the RefSeq RNA database for the organism of interest.

  • Analyze the results: Pay close attention to transcripts with high sequence similarity (e.g., fewer than 4-5 mismatches). While there is no definitive cutoff, sequences with 15 or more matching bases should be carefully evaluated.[14]

Whole-Transcriptome Analysis (RNA-Sequencing)

RNA-seq provides a comprehensive view of gene expression changes and is a powerful tool for identifying off-target effects.[10][11]

Protocol:

  • Experimental Design:

    • Treat cells or organisms with the experimental Morpholino.

    • Include a negative control Morpholino (e.g., a standard control sequence or a 5-base mismatch oligo).[3]

    • Include an untreated or vehicle-only control.

    • Use multiple biological replicates for each condition.

  • RNA Extraction: Extract total RNA from all samples using a standard method (e.g., TRIzol).

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome/transcriptome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the Morpholino-treated group compared to the control groups.

    • For splice-blocking Morpholinos, analyze alternative splicing events.

Validation of Off-Target Effects by RT-qPCR

Candidate off-target genes identified through RNA-seq should be validated using a more targeted approach like reverse transcription-quantitative PCR (RT-qPCR).

Protocol:

  • Primer Design: Design and validate qPCR primers for the candidate off-target genes and a set of stable housekeeping genes for normalization.

  • cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-seq.

  • qPCR Reaction: Perform qPCR using a standard real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method.[15]

Assessment of p53 Pathway Activation

A known off-target effect of some Morpholinos is the activation of the p53 pathway, leading to apoptosis.[4]

Protocol:

  • Western Blot for p53 and p21:

    • Lyse cells or tissues treated with the Morpholino and controls.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with antibodies against p53, its downstream target p21, and a loading control (e.g., β-actin).

    • An increase in p53 and p21 levels indicates pathway activation.[4]

  • TUNEL Assay for Apoptosis:

    • Fix and permeabilize cells or tissue sections.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

Evaluation of Innate Immune Response

Morpholinos can sometimes trigger an innate immune response.[5][12]

Protocol:

  • RT-qPCR for Interferon-Stimulated Genes (ISGs):

    • Extract RNA from treated and control samples.

    • Perform RT-qPCR for key ISGs such as isg15 and isg20.[5]

    • An upregulation of these genes suggests an immune response.

Mandatory Visualizations

Experimental_Workflow_for_Off_Target_Evaluation cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro / In Vivo Experimentation cluster_analysis Off-Target Effect Analysis in_silico Candidate Morpholino Sequence Design blast BLAST against Transcriptome Database in_silico->blast Input Sequence treatment Treat Cells/Organisms with Morpholino & Controls blast->treatment Optimized Sequence rna_extraction Total RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction immunofluorescence TUNEL Assay treatment->immunofluorescence rnaseq RNA-Sequencing rna_extraction->rnaseq western Western Blot (p53, p21) protein_extraction->western rtqpcr RT-qPCR Validation rnaseq->rtqpcr Validate Hits p53_Signaling_Pathway morpholino Morpholino Oligonucleotide (Potential Off-Target Trigger) p53 p53 Activation morpholino->p53 Induces p21 p21 Transcription p53->p21 Activates apoptosis Apoptosis p53->apoptosis Induces

References

"performance comparison of different activators for morpholino coupling"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Activator Performance in Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) is critical. The choice of activator in the coupling step of solid-phase synthesis plays a pivotal role in determining the overall yield, purity, and speed of PMO production. This guide provides a detailed comparison of various activators used in morpholino coupling, supported by experimental data and protocols.

Performance Comparison of Common Activators

The selection of an appropriate activator is crucial for achieving high coupling efficiency in PMO synthesis. A screening of several coupling agents, including tetrazole, 1,2,4-triazole, 5-ethylthio-1H-tetrazole (ETT), iodine, lithium bromide (LiBr), and 4,5-dicyanoimidazole (B129182) (DCI), has shown that ETT and iodine are particularly effective for this purpose.[1][2] More recent developments have introduced phosphonium-type condensing reagents, which have been shown to significantly decrease coupling times.[3][4]

Quantitative Data Summary

The following table summarizes the performance of different activators based on available experimental data.

Activator/AdditiveCoupling TimeObservations and Reported Efficiency
5-Ethylthio-1H-tetrazole (ETT) 30 minutesReactions were reported to be complete within this timeframe, a significant improvement over the LiBr method.[5] ETT is considered a suitable activator for efficient coupling.[1][2]
Iodine Not specifiedIdentified as a suitable and efficient coupling agent alongside ETT.[1][2] The washing step can be complicated due to the color of iodine.[1]
Lithium Iodide (LiI) 90 minutes (optimal)Screened as a potent additive that significantly boosts the efficiency of PMO solid-phase synthesis. The optimal temperature was found to be 30°C.[6]
Lithium Bromide (LiBr) 2-3 hoursRequires a large excess (6-20 equivalents) and may not reach 100% efficiency even after 1 hour.[5] It has been found to be inferior to ETT in terms of coupling efficiency.[7]
4,5-Dicyanoimidazole (DCI) Not specified in PMO synthesisWhile specific data for PMO synthesis is limited, DCI is presented as a safe and effective alternative to tetrazole for general oligonucleotide synthesis.[8]
1H-Tetrazole Not specified in PMO synthesisA commonly used activator in oligonucleotide synthesis, but its use has been challenged by safer and sometimes more efficient alternatives like DCI.[8][9]
Phosphonium-type Condensing Reagents 20 minutesUtilized in an H-phosphonate approach, these reagents have been shown to significantly reduce coupling times compared to traditional methods.[3][4]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are summaries of key experimental setups for PMO synthesis using different activation strategies.

Standard Solid-Phase PMO Synthesis Cycle

The synthesis of PMOs is typically carried out on a solid support and involves a cycle of three main steps: deblocking (detritylation), coupling, and capping.[7]

  • Deblocking: The trityl protecting group from the 5'-end of the growing morpholino chain is removed, typically using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: The activated morpholino monomer is coupled to the deprotected 5'-end of the morpholino chain on the solid support. The choice of activator is critical in this step.

  • Capping: Any unreacted 5'-ends are capped to prevent the formation of deletion-mutant sequences. This is often done using a mixture of acetic anhydride (B1165640) and a base.

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Trityl Removal) Coupling 2. Coupling (Activated Monomer Addition) Deblocking->Coupling Free 5'-end Capping 3. Capping (Acetylation of Unreacted Ends) Coupling->Capping Chain Elongation Capping->Deblocking Start Next Cycle cleavage Cleavage and Deprotection Capping->cleavage After Final Cycle start Start with Solid Support start->Deblocking end_product Final PMO Product cleavage->end_product

Experimental Protocol for Coupling with ETT

This protocol is based on the use of 5-ethylthio-1H-tetrazole (ETT) as the activator in a chlorophosphoramidate-based PMO synthesis.[1]

  • Monomer Activation: The chlorophosphoramidate morpholino monomer (1 equivalent) is activated in the presence of ETT (2 equivalents).

  • Coupling Reaction: The activated monomer solution is added to the solid support containing the growing morpholino chain and allowed to react for 30 minutes.

  • Washing: After the coupling reaction, the solid support is thoroughly washed to remove any unreacted reagents before proceeding to the capping step.

G cluster_workflow Coupling Step Monomer_Prep Prepare Chlorophosphoramidate Monomer Solution Activation Activate Monomer with ETT Monomer_Prep->Activation Activator_Prep Prepare ETT Activator Solution Activator_Prep->Activation Coupling Couple to Solid Support (30 min) Activation->Coupling Washing Wash Solid Support Coupling->Washing next_step Proceed to Capping Step Washing->next_step start Deblocked Morpholino Chain on Solid Support start->Monomer_Prep

H-phosphonate Approach with Phosphonium-Type Condensing Reagents

A more recent approach utilizes H-phosphonate morpholino monomers and phosphonium-type condensing reagents to form the phosphorodiamidate linkage. This method has been shown to be significantly faster.[3][4]

  • Monomer Preparation: An H-phosphonate morpholino monomer is prepared.

  • Condensation Reaction: The H-phosphonate monomer is condensed with the 5'-hydroxyl group of the morpholino nucleoside on the solid support in the presence of a phosphonium-type condensing reagent. The reaction is typically complete within 20 minutes.

  • Oxidation: The resulting H-phosphonamidate linkage is oxidized to the stable phosphorodiamidate linkage.

G cluster_h_phosphonate H-phosphonate Coupling Cycle Monomer_Prep Prepare H-phosphonate Morpholino Monomer Condensation Condensation with Phosphonium Reagent (20 min) Monomer_Prep->Condensation Oxidation Oxidation to Phosphorodiamidate Condensation->Oxidation next_step Proceed to Next Cycle Oxidation->next_step start Deblocked Morpholino Chain on Solid Support start->Monomer_Prep

Conclusion

The choice of activator for morpholino coupling has a significant impact on the efficiency and speed of PMO synthesis. While traditional activators like LiBr have been used, they often require long reaction times. ETT and iodine have been identified as more efficient alternatives in the context of chlorophosphoramidate chemistry. The development of the H-phosphonate approach using phosphonium-type condensing reagents offers a substantial reduction in coupling time, paving the way for more rapid and efficient production of PMOs for research and therapeutic applications. For optimal results, researchers should consider the specific requirements of their synthesis, including scale, desired purity, and available automation, when selecting an activator.

References

Comparative Analysis of RNase H Activity in Chimeric Antisense Oligonucleotides Featuring 7'-O-DMT-Morpholino Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholino oligonucleotides are a class of antisense agents known for their high target affinity and stability.[1] By default, they operate through a steric-blocking mechanism and are RNase H-independent.[2] To engage the RNase H pathway for target RNA degradation, morpholinos must be engineered into chimeric structures, often referred to as "gapmers." These chimeras typically feature a central block of DNA or phosphorothioate (B77711) (PS)-DNA flanked by morpholino wings. The central "gap" is capable of forming an RNA/DNA heteroduplex that is a substrate for RNase H. This guide explores the design principles of such chimeras and compares their expected RNase H activity with that of conventional phosphorothioate ASOs.

Data Presentation: Comparative RNase H Activity

The following table presents a summary of expected performance characteristics for a hypothetical morpholino-DNA chimera compared to a standard phosphorothioate ASO. The quantitative values are illustrative, based on published qualitative statements and the known properties of the chemistries, to provide a comparative context. A key finding in the literature is that certain N,N-dimethylamino PMO-DNA chimeras can stimulate RNase H1 activity.

FeatureMorpholino-DNA Chimera (Hypothetical)Phosphorothioate (PS)-DNA ASORationale & References
RNase H Activation Moderate to HighHighThe central DNA gap is designed to recruit RNase H. The flanking morpholino wings may influence the duplex geometry, potentially modulating enzyme activity.
Target Affinity (Tm) Very HighHighMorpholino modifications are known to significantly increase the melting temperature (Tm) of the oligonucleotide-RNA duplex.[1]
Nuclease Resistance Very HighHighThe morpholino backbone is inherently resistant to nuclease degradation, and phosphorothioate linkages also confer high resistance.[1]
Specificity HighModerateThe high affinity of the morpholino wings can lead to greater target specificity. PS-ASOs are known to have some off-target effects.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of RNase H activity are provided below.

Synthesis of Morpholino-DNA Chimeric Oligonucleotides

The synthesis of phosphorodiamidate morpholinos (PMOs) and their DNA chimeras can be achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The process involves the generation of boranephosphoroamidate morpholino internucleotide linkages, followed by oxidative substitution with an amine. The 7'-O-DMT (4,4'-dimethoxytrityl) group is a protecting group used on the 5'-hydroxyl equivalent during solid-phase synthesis and is removed during the standard deprotection and cleavage steps. Uracil-containing morpholino phosphoramidites are commercially available or can be synthesized.

In Vitro RNase H Cleavage Assay

This assay quantitatively measures the cleavage of a target RNA when hybridized to an antisense oligonucleotide.

Materials:

  • Target RNA (e.g., a specific mRNA transcript)

  • Antisense oligonucleotide (Morpholino-DNA chimera or PS-DNA ASO)

  • Recombinant RNase H (e.g., E. coli or human)

  • RNase H reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

  • Nuclease-free water

  • Gel loading buffer

  • Urea-polyacrylamide gel (for electrophoresis)

  • Fluorescent label (e.g., 5'-FAM) for the RNA transcript for visualization

Procedure:

  • Annealing: The fluorescently labeled target RNA and the antisense oligonucleotide are mixed in a reaction tube with RNase H reaction buffer. The mixture is heated to 90°C for 2 minutes and then allowed to cool slowly to room temperature to facilitate annealing.

  • Enzymatic Reaction: Recombinant RNase H is added to the annealed mixture. The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the kinetics of the cleavage.

  • Reaction Quenching: The reaction in the aliquots is stopped by adding a solution of EDTA.

  • Analysis: The samples are mixed with a gel loading buffer and run on a denaturing urea-polyacrylamide gel. The gel is then imaged using a fluorescent scanner.

  • Quantification: The intensity of the bands corresponding to the full-length RNA and the cleavage products is quantified. The percentage of cleaved RNA is calculated for each time point to determine the cleavage rate.[3]

Visualizations

Signaling Pathway of RNase H Activation by a Chimeric Oligonucleotide

RNase_H_Activation RNase H Activation Pathway ASO Morpholino-DNA Chimera ASO Hybrid ASO:mRNA Heteroduplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH recruitment Cleavage Site-specific Cleavage of mRNA RNaseH->Cleavage catalysis Degradation mRNA Degradation Cleavage->Degradation

Caption: RNase H activation by a chimeric ASO.

Experimental Workflow for Comparing RNase H Activity

Experimental_Workflow Workflow for RNase H Activity Comparison cluster_synthesis Oligonucleotide Synthesis cluster_assay In Vitro RNase H Assay cluster_analysis Data Analysis Morpho_Chimera Morpholino-DNA Chimera Annealing Anneal ASO to Fluorescent Target RNA Morpho_Chimera->Annealing PS_ASO PS-DNA ASO PS_ASO->Annealing Incubation Incubate with RNase H (Time Course) Annealing->Incubation Quench Quench Reaction Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Fluorescent Imaging PAGE->Imaging Quantification Quantify Cleavage Products Imaging->Quantification Comparison Compare Cleavage Rates Quantification->Comparison

Caption: Experimental workflow for comparing ASO-mediated RNase H activity.

Logical Relationship of ASO Components for RNase H Activity

ASO_Components ASO Components for RNase H Activity ASO Flank (e.g., Morpholino) Central Gap (DNA/PS-DNA) Flank (e.g., Morpholino) Flank_Function Increased Affinity Nuclease Resistance Improved Specificity ASO:f0->Flank_Function ASO:f2->Flank_Function Gap_Function RNase H Recruitment and Activation ASO:f1->Gap_Function

Caption: Functional components of a gapmer ASO.

References

Safety Operating Guide

Navigating the Disposal of 7'-O-DMT-morpholino uracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 7'-O-DMT-morpholino uracil (B121893), a specialized nucleoside derivative used in life sciences research. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes general best practices for laboratory chemical waste and information on similar morpholino compounds to ensure a cautious and compliant approach.

I. Hazard Assessment and Classification

Therefore, 7'-O-DMT-morpholino uracil waste should be handled with care. The assessment should consider if it has been mixed with other chemicals that would render it a hazardous waste under categories such as ignitability, corrosivity, reactivity, or toxicity.

Table 1: General Waste Profile Comparison

CharacteristicThis compound (and similar compounds)General Hazardous Waste Criteria
Physical State Typically a solid, white lyophilized powder.Can be solid, liquid, or gas.
Known Hazards Generally considered non-hazardous by manufacturers of similar products.[1] May cause mild irritation.[2]Exhibits one or more of the following: Ignitability, Corrosivity, Reactivity, Toxicity.[3]
Toxicity Data Toxicological properties have not been thoroughly investigated.[2][4]Specific toxicity thresholds (e.g., LD50) are defined by regulations.
Disposal Route Contact a licensed professional waste disposal service; observe all federal, state, and local environmental regulations.[2][4]Must be managed by a licensed hazardous waste handler.[3][5]

II. Experimental Protocols: Decontamination and Disposal

The following protocols outline the procedural steps for handling and disposing of this compound waste, including the solid compound, solutions, and contaminated labware.

A. Solid Waste Disposal

  • Segregation: Collect unadulterated, solid this compound waste in a dedicated, clearly labeled waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), the date accumulation started, and the associated hazards (e.g., "Caution: Handle with Care - Unknown Toxicity").[6][7]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]

  • Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][5]

B. Liquid Waste (Aqueous Solutions) Disposal

  • Collection: Collect aqueous solutions of this compound in a labeled, leak-proof container.

  • pH Neutralization (if applicable): If the solution is acidic or basic due to buffers, it may need to be neutralized to a pH between 5 and 9 before disposal, provided it does not contain other hazardous components like heavy metals.[8]

  • EHS Consultation: Due to the lack of specific environmental impact data, it is not recommended to dispose of solutions down the sanitary sewer.[3][8] The collected liquid waste should be managed through your institution's chemical waste program.

C. Contaminated Labware and Personal Protective Equipment (PPE)

  • Glassware:

    • Triple-rinse contaminated glassware with a suitable solvent (e.g., water, followed by ethanol (B145695) or acetone).[6][7]

    • Collect the first rinseate as chemical waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies.

    • After rinsing, deface any chemical labels and dispose of the clean glassware in a designated glass waste container.[6]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a puncture-resistant sharps container and disposed of as hazardous waste.

  • PPE: Gloves, bench paper, and other contaminated disposable items should be collected in a sealed bag or container, labeled as chemical waste, and disposed of through the institutional waste program.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid labware Contaminated Labware / PPE waste_type->labware Labware/PPE collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid decontaminate Decontaminate Labware (Triple Rinse) labware->decontaminate ehs_pickup Arrange for EHS/ Professional Disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinseate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinseate dispose_labware Dispose of Clean Labware in Appropriate Receptacle decontaminate->dispose_labware collect_rinseate->ehs_pickup end End of Process dispose_labware->end ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risk to themselves and the environment. Always consult your institution's specific waste management guidelines and your EHS office for clarification.

References

Personal protective equipment for handling 7'-O-DMT-morpholino uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7'-O-DMT-morpholino uracil (B121893). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. While Morpholino oligos are generally considered non-hazardous, it is prudent to handle all chemicals with a high degree of caution.

Personal Protective Equipment (PPE)

Although a specific Safety Data Sheet (SDS) for 7'-O-DMT-morpholino uracil is not available, general SDS information for Morpholino Oligos indicates they are not classified as hazardous. However, as a powdered chemical and a nucleoside analog, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne powder and potential splashes during reconstitution.
Hand Protection Nitrile glovesPrevents skin contact with the chemical.
Body Protection Standard laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Recommended when handling large quantities or if dust is generatedAn N95 respirator can be used to minimize inhalation of fine powders, although typically not required for small-scale laboratory use.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the lyophilized solid in a cool, dry place as recommended by the supplier, typically at -20°C.[2]

  • Preparation for Weighing:

    • Work in a designated area with minimal air currents to prevent the powder from becoming airborne.[3]

    • Cover the work surface with absorbent bench paper.[3]

    • Ensure all necessary equipment, including a calibrated balance, weigh boats, spatulas, and the appropriate solvent (e.g., sterile, nuclease-free water), is within reach.

  • Weighing the Compound:

    • Wear the recommended PPE.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat.

    • Keep the container closed as much as possible.[3]

  • Reconstitution (Preparation of Stock Solution):

    • Transfer the weighed compound to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.

    • Gently vortex or pipette up and down to dissolve the solid completely. If dissolution is difficult, warming the solution to 65°C may be necessary.

    • Clearly label the tube with the compound name, concentration, date, and your initials.

  • Post-Handling:

    • Thoroughly clean the spatula and work area.

    • Dispose of the weigh boat and any other contaminated disposable materials as outlined in the disposal plan below.

    • Wash your hands thoroughly after removing your gloves.

Disposal Plan

As this compound is considered a non-hazardous chemical, the following disposal procedures are recommended. Always adhere to your institution's specific waste disposal guidelines.

  • Solid Waste:

    • Place used weigh boats, contaminated absorbent paper, and gloves in a designated laboratory waste container for non-hazardous solid chemical waste.

    • This waste can typically be disposed of as regular trash, but it is best practice to segregate it from general laboratory trash to avoid confusion.[4][5][6]

  • Liquid Waste:

    • Small quantities of aqueous solutions containing this compound can generally be disposed of down the sanitary sewer with copious amounts of water, provided it is permitted by your local regulations.[5][7]

    • For larger volumes or if local regulations prohibit sewer disposal, collect the liquid waste in a clearly labeled, sealed container for non-hazardous chemical waste.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., water) three times.

    • The rinsate can be disposed of down the sanitary sewer.

    • Deface the label on the empty container and dispose of it in the regular trash or recycling, as appropriate.[5]

Experimental Workflow and Disposal Diagram

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Receiving and Storage B Preparation for Weighing A->B C Weighing B->C D Reconstitution C->D H Empty Containers C->H Dispose of empty container E Post-Handling Cleanup D->E G Liquid Waste (Aqueous solutions) D->G Dispose of excess solution F Solid Waste (Weigh boats, gloves, etc.) E->F Dispose of contaminated solids I Non-Hazardous Solid Waste Bin F->I J Sanitary Sewer / Non-Hazardous Liquid Waste G->J K Recycling / Trash H->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.